molecular formula C10H15NOS B1174857 Inolimomab CAS No. 152981-31-2

Inolimomab

Cat. No.: B1174857
CAS No.: 152981-31-2
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Description

Inolimomab is a murine monoclonal antibody functioning as an immunosuppressive agent. Its primary research application is in the study of steroid-resistant acute Graft-versus-Host Disease (GVHD). The antibody's mechanism of action is highly specific; it targets the CD25 antigen, which is the alpha subunit of the interleukin-2 (IL-2) receptor complex . By binding to CD25, this compound acts as an interleukin-2 receptor antagonist, competitively blocking the signaling of interleukin-2 . This interruption prevents the clonal expansion and activation of T-cells, which are central drivers of the immune response in conditions like GVHD, thereby producing a significant immunosuppressive effect . Research, including phase 3 clinical trials, has investigated its efficacy in this context, providing a strong scientific basis for its use in preclinical and mechanistic studies . This makes this compound a critical tool for researchers exploring the pathophysiology and potential interventions for T-cell mediated immune disorders. The product is supplied as a biosimilar benchmark antibody for applications including cell culture, assay development, animal model development, and PK/PD model development . This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

152981-31-2

Molecular Formula

C10H15NOS

Origin of Product

United States

Foundational & Exploratory

Inolimomab's Mechanism of T-Cell Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inolimomab is a murine monoclonal antibody that acts as an immunosuppressive agent by targeting the alpha chain of the Interleukin-2 receptor (IL-2Rα), also known as CD25. By competitively inhibiting the binding of IL-2 to its high-affinity receptor on the surface of activated T-lymphocytes, this compound effectively curtails T-cell proliferation and effector functions. This targeted approach has been primarily investigated for the management of steroid-refractory acute graft-versus-host disease (aGVHD), a severe complication of allogeneic hematopoietic stem cell transplantation. This document provides a detailed overview of this compound's mechanism of action, a summary of key clinical data, and outlines relevant experimental protocols for its characterization.

Core Mechanism of Action: Blockade of the IL-2 Signaling Pathway

This compound's therapeutic effect is centered on its high-affinity binding to the CD25 subunit of the high-affinity IL-2 receptor, which is predominantly expressed on activated T-cells.[1][2] This binding competitively inhibits the interaction of IL-2, a potent T-cell growth factor, with its receptor, thereby preventing the initiation of downstream signaling cascades crucial for T-cell activation, proliferation, and survival.[1][3]

The Interleukin-2 Receptor and its Signaling Cascades

The high-affinity IL-2 receptor is a heterotrimeric complex composed of the alpha (CD25), beta (CD122), and gamma (CD132) chains.[4] The binding of IL-2 to this receptor complex triggers the activation of two primary downstream signaling pathways: the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.

  • JAK-STAT Pathway: Upon IL-2 binding, Janus kinases (JAK1 and JAK3) associated with the receptor chains become activated and phosphorylate each other.[5][6] These activated JAKs then phosphorylate specific tyrosine residues on the IL-2 receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[4][5] Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of genes critical for T-cell proliferation (e.g., c-myc, fos) and survival.[4]

  • PI3K-Akt Pathway: The activated IL-2 receptor can also recruit and activate Phosphoinositide 3-kinase (PI3K).[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B).[7] Activated Akt, in turn, phosphorylates a range of downstream targets that promote cell survival, growth, and proliferation, in part through the activation of the mTOR pathway.[8][9]

This compound-Mediated Inhibition of T-Cell Function

By blocking the initial IL-2 binding step, this compound effectively prevents the activation of both the JAK-STAT and PI3K-Akt pathways. This leads to a cascade of inhibitory effects on T-cell function:

  • Inhibition of T-Cell Proliferation: The blockade of signals promoting cell cycle progression and gene expression necessary for cell division leads to a halt in the clonal expansion of activated T-cells.[2][8]

  • Suppression of Cytokine Production: The production of pro-inflammatory cytokines by activated T-cells is diminished, reducing the overall inflammatory response characteristic of aGVHD.

  • Induction of Anergy and Apoptosis: In the absence of survival signals mediated by the IL-2 receptor, activated T-cells may become anergic (unresponsive) or undergo apoptosis (programmed cell death).

Quantitative Data from Clinical Investigations

The clinical efficacy of this compound has been evaluated in several studies, most notably the phase 3 INO107 trial, which compared this compound to anti-thymocyte globulin (ATG) in patients with steroid-refractory aGVHD.[1][10]

Clinical Endpoint This compound Control (ATG) Study/Reference
Overall Survival (1-Year) 46.9%39.2%INO107[11]
Therapy Success (OS at 1-year w/o treatment change) 28.5%21.5%INO107[1][10]
Long-term Overall Survival (Median 58.4 months) 30.6%19.6%INO107 Long-term Follow-up[11]
Overall Response Rate (Day 29) Not explicitly stated in provided search resultsNot explicitly stated in provided search resultsINO107[11]
Complete Response (CR) 38%Not ApplicableRetrospective Study (Piñana et al., 2006)[2]
Partial Response (PR) 20%Not ApplicableRetrospective Study (Piñana et al., 2006)[2]
Overall Response Rate (Day 30) 42%Not ApplicableRetrospective Study (Valcárcel et al., 2013)[12]
Complete Response (Day 30) 14%Not ApplicableRetrospective Study (Valcárcel et al., 2013)[12]

Experimental Protocols

Detailed preclinical experimental protocols for this compound are not extensively published. However, the following methodologies represent standard approaches for characterizing the in vitro and in vivo effects of an anti-CD25 monoclonal antibody.

In Vitro Characterization of this compound's Bioactivity

Objective: To assess the ability of this compound to inhibit T-cell activation, proliferation, and cytokine production in vitro.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Activation: Isolated PBMCs are stimulated with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and proliferation.

  • This compound Treatment: Activated PBMCs are cultured in the presence of varying concentrations of this compound or an isotype control antibody.

  • Assessment of T-Cell Proliferation:

    • CFSE Staining: T-cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to activation. Cell proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells, analyzed by flow cytometry.[13]

    • ³H-Thymidine Incorporation: The culture is pulsed with tritiated thymidine, and its incorporation into newly synthesized DNA during cell proliferation is measured using a scintillation counter.

  • Analysis of T-Cell Activation Markers: The expression of T-cell activation markers such as CD69 and HLA-DR on CD4+ and CD8+ T-cells is quantified by multi-color flow cytometry.[4][14]

  • Cytokine Production Analysis: Supernatants from the cell cultures are collected, and the concentrations of key cytokines such as IL-2, IFN-γ, and TNF-α are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

In Vivo Efficacy in a Murine Model of aGVHD

Objective: To evaluate the therapeutic efficacy of an this compound surrogate in a murine model of acute graft-versus-host disease.

Methodology:

  • Induction of aGVHD: Lethally irradiated recipient mice (e.g., BALB/c) are transplanted with bone marrow and splenocytes from allogeneic donor mice (e.g., C57BL/6).[3][15]

  • Treatment Administration: Following transplantation, recipient mice are treated with a murine-specific anti-CD25 monoclonal antibody (as a surrogate for this compound) or an isotype control antibody, administered intraperitoneally or intravenously according to a predefined schedule.

  • Monitoring of aGVHD: Mice are monitored daily for clinical signs of aGVHD, including weight loss, hunched posture, ruffled fur, and skin integrity. A clinical GVHD score is assigned based on these parameters.

  • Survival Analysis: The overall survival of the different treatment groups is monitored and analyzed using Kaplan-Meier survival curves.

  • Histopathological Analysis: At the end of the study or upon euthanasia, target organs of aGVHD (e.g., liver, gut, skin) are harvested, fixed in formalin, and embedded in paraffin. Tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of lymphocytic infiltration and tissue damage.

  • Immunophenotyping of Immune Cells: Splenocytes and lymphocytes from other lymphoid organs are isolated and analyzed by flow cytometry to determine the frequency and activation state of different T-cell subsets.

Visualizations

Signaling Pathway Diagram

Inolimomab_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Pathway cluster_pi3k_akt PI3K-Akt Pathway IL-2 IL-2 IL2R CD25 (IL-2Rα) CD122 (IL-2Rβ) CD132 (IL-2Rγ) IL-2->IL2R:alpha Binds This compound This compound This compound->IL2R:alpha Blocks JAK1_3 JAK1/JAK3 IL2R->JAK1_3 Activates PI3K PI3K IL2R->PI3K Activates STAT5 STAT5 JAK1_3->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Nucleus_STAT Nucleus pSTAT5->Nucleus_STAT Translocates to Gene_Expression Gene Expression (e.g., c-myc, fos) Nucleus_STAT->Gene_Expression Induces Proliferation_Survival T-Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Metabolism mTOR->Cell_Growth

Caption: this compound blocks IL-2 binding to CD25, inhibiting JAK-STAT and PI3K-Akt pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (aGVHD Model) PBMC_Isolation Isolate PBMCs from Healthy Donor Blood TCell_Activation Activate T-Cells (e.g., anti-CD3/CD28) PBMC_Isolation->TCell_Activation Inolimomab_Treatment Treat with this compound or Isotype Control TCell_Activation->Inolimomab_Treatment Proliferation_Assay Assess Proliferation (CFSE or ³H-Thymidine) Inolimomab_Treatment->Proliferation_Assay Activation_Markers Analyze Activation Markers (Flow Cytometry) Inolimomab_Treatment->Activation_Markers Cytokine_Analysis Measure Cytokine Production (ELISA) Inolimomab_Treatment->Cytokine_Analysis GVHD_Induction Induce aGVHD in Mice Antibody_Treatment Treat with Anti-CD25 Ab or Isotype Control GVHD_Induction->Antibody_Treatment Monitor_GVHD Monitor Clinical Score & Survival Antibody_Treatment->Monitor_GVHD Histopathology Histopathological Analysis of Target Organs Monitor_GVHD->Histopathology Immune_Phenotyping Immunophenotyping of Splenocytes Monitor_GVHD->Immune_Phenotyping

Caption: Workflow for in vitro and in vivo characterization of this compound's effects.

References

Inolimomab's Interaction with the CD25 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of inolimomab to its target, the CD25 receptor, also known as the alpha chain of the interleukin-2 receptor (IL-2Rα). This compound is a murine monoclonal antibody that has been investigated for its immunosuppressive properties, particularly in the context of treating steroid-refractory acute graft-versus-host disease (aGVHD).[1][2][3] Its mechanism of action centers on the high-affinity binding to CD25, thereby competitively inhibiting the binding of interleukin-2 (IL-2) and disrupting the subsequent signaling cascade that leads to T-cell proliferation and activation.[4][5]

Quantitative Binding Affinity Data

As of the latest literature review, specific quantitative data for the binding affinity of this compound to the CD25 receptor has not been publicly disclosed. To facilitate future comparative analysis, the following table is provided as a template for summarizing such data once it becomes available.

ParameterSymbolValueUnitExperimental MethodReference
Association Rate Constantk_on (or k_a)-M⁻¹s⁻¹e.g., SPR-
Dissociation Rate Constantk_off (or k_d)-s⁻¹e.g., SPR-
Dissociation ConstantK_D-Me.g., SPR-
Association ConstantK_A-M⁻¹e.g., SPR-

Experimental Protocol: Determining Binding Affinity via Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. The following is a generalized protocol for characterizing the binding of an antibody, such as this compound, to its target protein, CD25.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of this compound binding to the CD25 receptor.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Recombinant human CD25 protein (ligand)

  • This compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • The sensor chip surface is activated using a freshly prepared mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant human CD25 is diluted in the immobilization buffer and injected over the activated surface. The protein is covalently coupled to the sensor surface via primary amine groups.

    • Any remaining active sites on the surface are blocked by injecting ethanolamine.

    • A reference flow cell is prepared similarly but without the injection of CD25 to account for non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • A series of dilutions of this compound in running buffer are prepared.

    • Each concentration is injected over both the ligand-coupled and reference flow cells for a defined association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • The SPR signal, measured in response units (RU), is recorded throughout the experiment. The signal is proportional to the mass of analyte bound to the immobilized ligand.

  • Data Analysis:

    • The reference flow cell data is subtracted from the ligand flow cell data to obtain specific binding sensorgrams.

    • The association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

Experimental_Workflow cluster_immobilization Ligand Immobilization cluster_analysis Binding Analysis cluster_data Data Processing & Analysis prep_instrument Instrument Preparation activation Surface Activation (NHS/EDC) prep_instrument->activation prep_reagents Reagent Preparation (Buffers, Antibody, Antigen) coupling Ligand Coupling (CD25) prep_reagents->coupling activation->coupling blocking Blocking (Ethanolamine) coupling->blocking association Association Phase (this compound Injection) blocking->association dissociation Dissociation Phase (Buffer Flow) association->dissociation regeneration Surface Regeneration dissociation->regeneration subtraction Reference Subtraction dissociation->subtraction regeneration->association Next Cycle fitting Kinetic Model Fitting subtraction->fitting calculation Parameter Calculation (kon, koff, KD) fitting->calculation

Generalized workflow for determining binding kinetics using SPR.

Mechanism of Action and Signaling Pathway

This compound exerts its immunosuppressive effect by targeting the CD25 subunit of the high-affinity IL-2 receptor on the surface of activated T-cells.[5] By binding to CD25, this compound physically obstructs the binding of IL-2 to its receptor, a critical step for T-cell activation and proliferation.

The IL-2 signaling cascade is initiated by the binding of IL-2 to the IL-2 receptor complex, which consists of the alpha (CD25), beta (CD122), and gamma (CD132) chains. This binding event leads to the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate tyrosine residues on the receptor's cytoplasmic tails. These phosphorylated sites serve as docking stations for various signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). Upon recruitment, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus, where it induces the transcription of genes involved in cell survival, proliferation, and differentiation.

IL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus extracellular Extracellular intracellular Intracellular CD25 CD25 (α) CD122 CD122 (β) CD132 CD132 (γ) JAK1 JAK1 CD122->JAK1 Activates JAK3 JAK3 CD132->JAK3 Activates IL2 IL-2 IL2->CD25 Binds This compound This compound This compound->CD25 Blocks STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Dimerizes Transcription Gene Transcription pSTAT5->Transcription Translocates & Induces Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Leads to

This compound's inhibition of the IL-2 signaling pathway.

References

Inolimomab: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Inolimomab, a murine monoclonal antibody targeting the alpha chain of the interleukin-2 receptor (CD25), has been developed as a targeted immunotherapy for steroid-refractory acute graft-versus-host disease (aGvHD). This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound. Quantitative data from key studies are presented in structured tables, and detailed methodologies for cited experiments are provided where publicly available. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.

Discovery and Initial Characterization

This compound originates from the murine hybridoma clone B-B10 . The antibody is a murine IgG1 isotype with a kappa light chain.

Hybridoma Generation

The B-B10 hybridoma was generated through the fusion of Myeloma X63/AG.8653 cells with spleen cells from a Balb/c mouse.[1] The mouse was immunized with Phytohaemagglutinin (PHA) activated T cells, which are known to upregulate the expression of CD25.[1]

Experimental Protocol: Hybridoma Generation (General Methodology)

While the specific, detailed protocol for the generation of the B-B10 hybridoma is not publicly available, a general methodology for such a process is as follows:

  • Immunization: A Balb/c mouse is immunized with an antigen, in this case, PHA-activated human T-cells. This process typically involves an initial injection followed by one or more booster injections over several weeks to elicit a strong humoral immune response.

  • Spleen Cell Isolation: The spleen is harvested from the immunized mouse, and splenocytes, which include antibody-producing B-cells, are isolated.

  • Fusion: The isolated splenocytes are fused with myeloma cells (e.g., X63/AG.8653), which are immortal and have lost the ability to produce their own antibodies. Polyethylene glycol (PEG) is commonly used as a fusogen.

  • Selection: The fused cells are cultured in a selective medium, typically HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan. Only hybridoma cells (fused splenocytes and myeloma cells) can proliferate indefinitely.

  • Screening: The supernatants from the wells containing growing hybridoma colonies are screened for the presence of antibodies that bind to the target antigen (activated T-cells or recombinant CD25). This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cloning: Hybridoma colonies that test positive for the desired antibody are subcloned by limiting dilution to ensure that each colony originates from a single cell (monoclonal).

  • Antibody Production and Characterization: The selected monoclonal hybridoma is expanded to produce larger quantities of the antibody. The antibody is then purified and characterized for its isotype, affinity, and specificity.

Preclinical Characterization

Detailed quantitative data from the initial preclinical characterization of this compound, such as its binding affinity (Kd) to CD25 and in-vitro functional assays, are not extensively available in peer-reviewed publications. However, product information for the B-B10 clone indicates that it inhibits mixed lymphocyte culture, a key in-vitro assay for assessing immunosuppressive activity.[1][2]

Mechanism of Action

This compound exerts its immunosuppressive effects by targeting the alpha chain (CD25) of the high-affinity interleukin-2 (IL-2) receptor.[3][4]

The IL-2/IL-2R Signaling Pathway

The IL-2 receptor exists in three forms with varying affinities for IL-2:

  • Low-affinity receptor: Composed of only the α-chain (CD25).

  • Intermediate-affinity receptor: A dimer of the β-chain (CD122) and the common γ-chain (CD132).

  • High-affinity receptor: A heterotrimer of the α, β, and γ chains.

Resting T-lymphocytes express the intermediate-affinity receptor. Upon activation, the expression of the α-chain (CD25) is rapidly induced, leading to the formation of the high-affinity IL-2 receptor. The binding of IL-2 to the high-affinity receptor triggers a signaling cascade, primarily through the JAK/STAT pathway, which results in T-cell proliferation, differentiation, and cytokine production.

This compound's Role in Blocking IL-2 Signaling

This compound specifically binds to the CD25 subunit of the IL-2 receptor. This binding competitively inhibits the association of IL-2 with its high-affinity receptor on the surface of activated T-cells. By blocking this crucial step, this compound prevents the downstream signaling events that lead to T-cell proliferation and effector function, thereby mitigating the alloimmune response that drives aGvHD.[5]

Inolimomab_Mechanism_of_Action cluster_TCell Activated T-Cell IL2R High-affinity IL-2R (CD25, CD122, CD132) JAK JAK1/JAK3 IL2R->JAK Activation STAT STAT5 JAK->STAT Phosphorylation Proliferation T-Cell Proliferation & Effector Function STAT->Proliferation Gene Transcription IL2 IL-2 IL2->IL2R Binds This compound This compound This compound->IL2R Blocks Binding

This compound's mechanism of action.

Preclinical Development in Animal Models

While specific preclinical studies using this compound in animal models of GvHD are not detailed in publicly available literature, murine models are standard for evaluating potential GvHD therapies. These models typically involve the transplantation of allogeneic bone marrow and/or T-cells into irradiated recipient mice.

Experimental Protocol: Murine Model of Acute GvHD (General Methodology)

A common experimental workflow for inducing and evaluating therapies for aGvHD in a murine model is as follows:

  • Recipient Preparation: Recipient mice (e.g., BALB/c) receive a lethal dose of total body irradiation to ablate their hematopoietic system.

  • Donor Cell Transplantation: The irradiated recipients are then injected intravenously with bone marrow cells and splenocytes (as a source of T-cells) from a mismatched donor strain (e.g., C57BL/6).

  • Treatment Administration: The treatment group receives the therapeutic agent (e.g., this compound) at specified doses and time points post-transplantation. The control group receives a placebo or vehicle.

  • Monitoring and Endpoints:

    • Survival: Mice are monitored daily for survival.

    • GvHD Score: Clinical signs of GvHD, such as weight loss, hunched posture, fur texture, and diarrhea, are scored regularly.

    • Histopathology: At the end of the study or at the time of death, tissues from target organs (e.g., liver, gut, skin) are collected for histopathological analysis to assess the degree of tissue damage.

    • Immunophenotyping: Blood and lymphoid organs can be analyzed by flow cytometry to assess the populations and activation status of various immune cells.

GvHD_Animal_Model_Workflow A Recipient Mice (e.g., BALB/c) B Lethal Irradiation A->B D Allogeneic Transplant B->D C Donor Cell Isolation (Bone Marrow & Splenocytes) (e.g., C57BL/6) C->D E Treatment Group (this compound) D->E F Control Group (Vehicle/Placebo) D->F G Monitoring: - Survival - GvHD Score - Weight Loss E->G F->G H Endpoint Analysis: - Histopathology - Immunophenotyping G->H

A typical workflow for a murine GvHD study.

Clinical Development

This compound has undergone Phase I, II, and III clinical trials for the treatment of steroid-refractory aGvHD. The corporate development of this compound has seen it pass through several companies, including Biotest Pharma, OPi (Orphan Pharma International), EUSA Pharma, and most recently ElsaLys Biotech (under the brand name Leukotac).[6]

Phase I/II Clinical Trials

An early phase I/II study evaluated the pharmacokinetics and pharmacodynamics of this compound as a first-line treatment for aGvHD in combination with methylprednisolone.[7] This dose-escalating study involved 21 patients and helped to establish a bi-compartmental pharmacokinetic model for the drug.[7]

A European open-label, multicenter Phase II study (EUDRACT: 2006-005019-81) was conducted to assess this compound in adult patients with primary steroid-resistant aGvHD following allogeneic stem cell transplantation.[8][9]

Phase III Clinical Trial (INO-107)

The pivotal Phase III trial (INO-107; EUDRACT: 2007-005009-24) was an international, randomized, multicenter, open-label study comparing this compound to usual care (anti-thymocyte globulin, ATG) in adult patients with steroid-refractory aGvHD.[6][8][10]

Experimental Protocol: INO-107 Phase III Clinical Trial

  • Study Design: Randomized, open-label, parallel-group, multicenter trial.[6][8]

  • Patient Population: 100 adult patients with grade II-IV steroid-refractory aGvHD.[11]

  • Intervention Arm: this compound administered intravenously. The dosing regimen consisted of an induction phase at 0.3 mg/kg/day for 8 consecutive days, followed by a maintenance phase of 0.4 mg/kg three times a week.[8]

  • Control Arm: Anti-thymocyte globulin (ATG) administered at 2.5 mg/kg for 4 consecutive days.[12]

  • Primary Endpoint: Therapy success, defined as overall survival at 1 year without changing the baseline allocated treatment.[6]

  • Secondary Endpoints: Overall response rate at day 29, overall survival at intermediate time points, incidence of chronic GvHD, and safety.[10]

Clinical Trial Results

The primary endpoint of the INO-107 study was not met, as there was no statistically significant difference in therapy success at one year between the this compound and ATG arms.[6][11] However, long-term follow-up data showed a statistically significant improvement in overall survival for patients treated with this compound.[11]

Table 1: Key Efficacy Results from the INO-107 Phase III Trial

EndpointThis compound (n=49)ATG (n=51)Hazard Ratio (95% CI)p-valueCitation(s)
Therapy Success at 1 Year 28.5% (14 patients)21.5% (11 patients)0.722 (0.445-1.173)0.188[11]
Overall Survival at 1 Year 46.9%39.2%0.6280.11[10][11]
Long-Term Overall Survival (Median 58.4 months) 30.6% (15 patients)19.6% (10 patients)0.572 (0.346-0.947)0.030[10][11]

Table 2: Key Safety Results from the INO-107 Phase III Trial

Adverse Event (at 1 year)This compound (n=49)ATG (n=51)Citation(s)
At least one Serious AE 96%90%[10]
At least one Grade 3-5 AE 100%98%[10]
Treatment-related AEs 14%41%[10]
AEs leading to discontinuation 14%4%[10]
Death due to an AE 53%59%[10]

Intellectual Property and Regulatory Status

Conclusion

This compound represents a targeted therapeutic approach for the treatment of steroid-refractory aGvHD, a condition with high unmet medical need. While the initial Phase III trial did not meet its primary endpoint, long-term follow-up data suggest a survival benefit for patients treated with this compound compared to ATG. The development history of this compound highlights the lengthy and complex pathway of bringing a novel biologic to the clinic. Further research to fully elucidate its preclinical characteristics and ongoing regulatory reviews will ultimately determine its place in the therapeutic armamentarium for aGvHD.

References

Inolimomab: A Technical Guide to Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inolimomab is a murine monoclonal antibody of the IgG1κ isotype that plays a significant role in immunosuppressive therapy. It specifically targets the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1] This receptor is a critical component in the proliferation of activated T-cells, which are key mediators in various immune responses, including the pathophysiology of acute graft-versus-host disease (aGvHD). By binding to CD25, this compound acts as an antagonist, preventing the binding of IL-2 and thereby inhibiting the downstream signaling that leads to T-cell proliferation. This targeted mechanism of action makes it a valuable therapeutic agent in the management of steroid-refractory aGvHD.

This technical guide provides a comprehensive overview of the molecular structure and characterization of this compound. Due to the limited availability of proprietary data in the public domain, this guide presents a combination of known information and representative data for a typical murine IgG1 monoclonal antibody, alongside detailed experimental protocols for its full characterization.

Molecular Structure

The fundamental structure of this compound is that of a typical Immunoglobulin G1 (IgG1) antibody, consisting of two identical heavy chains and two identical light chains, linked by disulfide bonds.

Structural ComponentDescription
Heavy Chain Gamma (γ)
Light Chain Kappa (κ)
Isotype IgG1
Source Murine
Antigen Target Interleukin-2 Receptor alpha chain (IL-2Rα, CD25)
CAS Number 152981-31-2
Amino Acid Sequence

The precise amino acid sequence of the variable regions (VH and VL) of this compound, which determine its specificity for CD25, is not publicly available. However, the constant regions are characteristic of a murine IgG1κ isotype.

Glycosylation

As with other monoclonal antibodies, this compound is a glycoprotein. The constant region of the heavy chain (CH2 domain) contains a conserved N-linked glycosylation site. The composition and structure of these glycans are critical for the antibody's stability and effector functions. The specific glycoprofile of this compound has not been publicly disclosed.

Physicochemical Characterization

The physicochemical properties of a monoclonal antibody are crucial for its stability, pharmacokinetics, and formulation development. While specific data for this compound is not available, the following table summarizes typical values for a murine IgG1 antibody.

ParameterTypical Value/Range
Molecular Weight (deglycosylated) ~145 kDa
Isoelectric Point (pI) 6.1 - 8.5
Extinction Coefficient (at 280 nm) ~1.4 (for a 1 mg/mL solution)

Mechanism of Action: IL-2 Signaling Pathway Inhibition

This compound exerts its immunosuppressive effect by interrupting the IL-2 signaling pathway in activated T-cells. This pathway is pivotal for the clonal expansion of T-cells, a hallmark of an adaptive immune response.

IL2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 Interleukin-2 (IL-2) IL-2R IL-2 Receptor (IL-2Rα, IL-2Rβ, γc) IL-2->IL-2R Binds JAK1_3 JAK1/JAK3 IL-2R->JAK1_3 Activates This compound This compound This compound->IL-2R Blocks (binds to IL-2Rα/CD25) STAT5 STAT5 JAK1_3->STAT5 Phosphorylates pSTAT5 pSTAT5 (dimer) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Gene_Expression Gene Expression (e.g., c-myc, bcl-2) Nucleus->Gene_Expression Induces Proliferation T-Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: this compound blocks the IL-2 signaling pathway by binding to CD25.

Experimental Protocols

Detailed characterization of this compound would involve a series of experiments to determine its molecular structure and physicochemical properties. The following are representative protocols for these key experiments.

Amino Acid Sequence Determination

The primary amino acid sequence of the heavy and light chains, particularly the variable domains, is determined to understand the antibody's specificity.

Sequencing_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Result Start Purified this compound Reduce_Alkyl Reduction & Alkylation of Disulfide Bonds Start->Reduce_Alkyl Proteolysis Enzymatic Digestion (e.g., Trypsin, Chymotrypsin) Reduce_Alkyl->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS De_Novo De Novo Sequencing Software LC_MS->De_Novo Sequence Amino Acid Sequence of Heavy & Light Chains De_Novo->Sequence

Caption: Workflow for monoclonal antibody sequencing using LC-MS/MS.

Methodology: LC-MS/MS-based de novo Sequencing

  • Sample Preparation:

    • Purified this compound is denatured, and the disulfide bonds are reduced using a reagent like dithiothreitol (DTT).

    • The free cysteine residues are then alkylated with a reagent such as iodoacetamide to prevent disulfide bond reformation.

    • The antibody is digested into smaller peptides using a sequence-specific protease, typically trypsin. For complete sequence coverage, multiple proteases (e.g., chymotrypsin, Glu-C) may be used in separate digestions.[2]

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC).

    • The separated peptides are introduced into a high-resolution mass spectrometer (MS).

    • The mass spectrometer performs tandem mass spectrometry (MS/MS), where individual peptides are isolated, fragmented, and the masses of the fragments are measured.[3]

  • Data Analysis:

    • Specialized de novo sequencing software analyzes the MS/MS spectra to determine the amino acid sequence of each peptide fragment.

    • The overlapping peptide sequences are then assembled to reconstruct the full sequence of the heavy and light chains.

Glycosylation Analysis

The N-linked glycan profile of this compound is characterized to ensure consistency and to understand its potential impact on effector functions.

Methodology: LC-MS Analysis of Released Glycans

  • Glycan Release:

    • N-linked glycans are enzymatically released from the purified antibody using Peptide-N-Glycosidase F (PNGase F).[4]

  • Glycan Labeling and Purification:

    • The released glycans are labeled with a fluorescent dye (e.g., 2-aminobenzamide) to enhance detection.

    • Labeled glycans are purified from the protein and excess dye using a solid-phase extraction method.

  • LC-MS Analysis:

    • The labeled glycans are separated using hydrophilic interaction liquid chromatography (HILIC).[4]

    • The separated glycans are detected by a fluorescence detector and analyzed by a mass spectrometer to determine their mass and fragmentation pattern, allowing for structural identification.[4]

Binding Affinity Determination

The binding affinity of this compound to its target, CD25, is a critical parameter for its biological activity. Surface Plasmon Resonance (SPR) is a standard technique for this measurement.

Methodology: Surface Plasmon Resonance (SPR)

  • Chip Preparation:

    • A sensor chip with a gold surface is functionalized, often with a carboxymethyl dextran matrix.

    • Recombinant human CD25 is immobilized onto the sensor chip surface using amine coupling chemistry.

  • Binding Measurement:

    • A solution of this compound at various concentrations is flowed over the sensor chip surface.

    • The binding of this compound to the immobilized CD25 causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal (measured in response units, RU).[5]

    • After the association phase, a buffer solution is flowed over the chip to measure the dissociation of the antibody from the antigen.[5]

  • Data Analysis:

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic binding model.

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of the rate constants (kd/ka).

Isoelectric Point (pI) Determination

The isoelectric point (pI) is the pH at which the net charge of the antibody is zero. It is an important parameter for protein purification and formulation.

Methodology: Capillary Isoelectric Focusing (cIEF)

  • Sample Preparation:

    • A solution of this compound is mixed with a solution of carrier ampholytes, which are small molecules with a range of pI values that create a pH gradient.

    • Internal pI markers are included for accurate pI determination.[6]

  • Focusing:

    • The sample mixture is loaded into a capillary.

    • A high voltage is applied across the capillary, causing the carrier ampholytes to migrate and establish a stable pH gradient.

    • The this compound molecules migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point they have no net charge and stop migrating.[7]

  • Mobilization and Detection:

    • The focused protein bands are mobilized past a detector (typically UV absorbance at 280 nm) either by pressure or chemical means.

    • The migration time of the this compound peak is compared to the migration times of the internal pI markers to accurately determine its pI.[6]

Conclusion

This compound is a key therapeutic monoclonal antibody with a well-defined mechanism of action targeting the IL-2 receptor on activated T-cells. While specific structural and physicochemical data are proprietary, this guide has provided an overview of its known characteristics and detailed standard experimental protocols for its comprehensive characterization. The methodologies described for sequencing, glycosylation analysis, binding affinity determination, and isoelectric point measurement represent the current standards in the biopharmaceutical industry for the development and quality control of monoclonal antibody therapeutics. Further research and disclosure from the manufacturers would provide a more complete public profile of this important immunosuppressive agent.

References

Understanding Inolimomab's Effect on Regulatory T-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inolimomab, a monoclonal antibody targeting the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25, has been investigated primarily in the context of preventing allograft rejection and treating graft-versus-host disease (GVHD). A critical aspect of its mechanism of action involves its interaction with regulatory T-cells (Tregs), a subset of T-cells essential for maintaining immune homeostasis and preventing autoimmunity. As Tregs constitutively express high levels of CD25, this compound directly impacts their biology. This technical guide provides an in-depth analysis of the core effects of this compound on Tregs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Role of CD25 in Regulatory T-Cell Biology

Regulatory T-cells are defined by their expression of the master transcription factor FOXP3 and play a crucial role in suppressing aberrant immune responses.[1] Their survival, proliferation, and suppressive function are critically dependent on interleukin-2 (IL-2). Tregs do not produce IL-2 themselves but are highly responsive to it due to their constitutive high-level expression of the high-affinity IL-2 receptor. This receptor is a heterotrimeric complex composed of the IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132). CD25 is the component that confers high affinity for IL-2, making Tregs potent "sinks" for this cytokine, thereby limiting its availability for conventional T-cells.

This compound, by binding to CD25, is designed to block IL-2 signaling in activated T-cells that upregulate this receptor. However, its high affinity for the constitutively expressed CD25 on Tregs means it inevitably modulates their function. Understanding this interaction is paramount for predicting the net immunological outcome of this compound therapy.

Quantitative Impact of Anti-CD25 Blockade on Regulatory T-Cells

While specific quantitative data for this compound's direct impact on Treg cellular metrics are not extensively published in publicly available literature, studies on other anti-CD25 antibodies, such as daclizumab and basiliximab, provide valuable insights that can be extrapolated to understand the expected effects of this compound. The following tables summarize key quantitative findings from a study investigating an anti-CD25 antibody in the context of multiple sclerosis, which serves as a strong surrogate for understanding this compound's actions.

Table 1: Effect of Anti-CD25 Antibody Treatment on Treg Proliferation and FOXP3 Expression

ParameterBaseline (Mean ± SEM)During Treatment (Mean ± SEM)p-value
Proliferating Tregs (Ki67+ % of CD4+Foxp3+ cells) 11.7 ± 2.2%Reduced during treatmentp=0.0009
FOXP3 Mean Fluorescence Intensity (MFI) Baseline MFIReduced during treatmentp=0.0007

Data adapted from a study on anti-CD25 antibody treatment in multiple sclerosis, demonstrating a significant reduction in the proliferative fraction of Tregs and the expression level of the key lineage marker, FOXP3.[2]

Table 2: Functional Consequence of Anti-CD25 Antibody Treatment on Treg Suppressive Capacity

ConditionMean % Suppression ± SDp-value
Baseline Tregs Higher suppressive capacityp=0.0284
Tregs During Treatment Reduced suppressive capacity

This table illustrates the functional impairment of Tregs during anti-CD25 therapy, as measured by an in vitro suppression assay.[2]

Signaling Pathways and Experimental Workflows

The IL-2/CD25 Signaling Pathway in Regulatory T-Cells

The binding of IL-2 to the high-affinity IL-2R on Tregs initiates a downstream signaling cascade crucial for their function. This pathway is a primary target of this compound.

IL2_Signaling_Pathway cluster_receptor High-Affinity IL-2 Receptor IL2 IL-2 CD25 CD25 (IL-2Rα) IL2->CD25 Binds This compound This compound This compound->CD25 Blocks IL2Rb IL-2Rβ (CD122) CD25->IL2Rb gc γc (CD132) IL2Rb->gc JAK1 JAK1 IL2Rb->JAK1 Activate JAK3 JAK3 IL2Rb->JAK3 Activate gc->JAK1 Activate gc->JAK3 Activate STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 FOXP3 FOXP3 Expression pSTAT5->FOXP3 Upregulates Treg_Function Treg Survival, Proliferation, & Suppressive Function FOXP3->Treg_Function Maintains

Caption: IL-2 signaling pathway in Tregs and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound's Effect on Treg Suppression

To quantify the impact of this compound on the primary function of Tregs, an in vitro suppression assay is the gold standard. The following diagram outlines the typical workflow.

Treg_Suppression_Assay_Workflow cluster_isolation Cell Isolation cluster_culture Co-culture & Treatment cluster_analysis Analysis PBMC PBMCs FACS FACS Sorting PBMC->FACS Treg Tregs (CD4+CD25+CD127lo/-) FACS->Treg Tresp Responder T-cells (Tresp) (CD4+CD25-) FACS->Tresp Culture Co-culture Tregs & Tresp (various ratios) Treg->Culture Label Label Tresp with CFSE Tresp->Label Label->Culture Stim Stimulate with anti-CD3/CD28 Culture->Stim Treat Add this compound or Isotype Control Stim->Treat Incubate Incubate for 3-5 days Treat->Incubate Flow Flow Cytometry Analysis Incubate->Flow Prolif Measure CFSE dilution (Tresp Proliferation) Flow->Prolif

Caption: Workflow for an in vitro Treg suppression assay to evaluate this compound's effect.

Detailed Experimental Protocols

Flow Cytometry for Treg Identification and Quantification

Objective: To identify and quantify Treg populations in peripheral blood mononuclear cells (PBMCs) before and after treatment with this compound.

Materials:

  • Human PBMCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD4 (e.g., FITC)

    • Anti-CD25 (e.g., PE)

    • Anti-CD127 (e.g., APC)

    • Anti-FOXP3 (e.g., Alexa Fluor 647)

    • Anti-Ki67 (for proliferation, e.g., PerCP-Cy5.5)

  • FOXP3/Transcription Factor Staining Buffer Set

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash cells twice with FACS buffer.

  • Surface Staining: Resuspend up to 1x10^6 cells in 100 µL of FACS buffer. Add pre-titrated amounts of anti-CD4, anti-CD25, and anti-CD127 antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.

  • Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization solution from the FOXP3 staining buffer set. Incubate for 30-60 minutes at 4°C in the dark.

  • Intracellular Staining: Wash cells once with 2 mL of 1x Permeabilization Buffer. Resuspend the pellet in 100 µL of 1x Permeabilization Buffer and add pre-titrated anti-FOXP3 and anti-Ki67 antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash cells once with 2 mL of 1x Permeabilization Buffer and resuspend in 300-500 µL of FACS buffer.

  • Acquisition: Acquire events on a flow cytometer.

  • Gating Strategy:

    • Gate on lymphocytes using FSC-A vs. SSC-A.

    • Gate on single cells using FSC-A vs. FSC-H.

    • Gate on CD4+ T-cells.

    • Within the CD4+ gate, identify Tregs as CD25+ and CD127lo/-.

    • Confirm Treg phenotype by gating on FOXP3+ cells within the CD4+CD25+CD127lo/- population.

    • Assess proliferation by quantifying the percentage of Ki67+ cells within the defined Treg gate.

In Vitro Treg Suppression Assay

Objective: To assess the functional suppressive capacity of Tregs in the presence of this compound.

Materials:

  • FACS-sorted human Tregs (CD4+CD25+CD127lo/-) and responder T-cells (Tresp; CD4+CD25-)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI-1640 medium

  • Human T-activator CD3/CD28 Dynabeads

  • This compound and isotype control antibody

  • 96-well round-bottom plates

Protocol:

  • Cell Sorting: Isolate Tregs and Tresp from PBMCs by fluorescence-activated cell sorting (FACS) as described in the flow cytometry protocol (omitting intracellular staining for viable cell sorting).[2]

  • Tresp Labeling: Resuspend Tresp cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash cells three times.

  • Co-culture Setup: In a 96-well round-bottom plate, plate a fixed number of CFSE-labeled Tresp cells (e.g., 5 x 10^4 cells/well). Add sorted Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp). Include control wells with Tresp cells alone.

  • Treatment: Add this compound or an isotype control antibody to the designated wells at the desired concentration.

  • Stimulation: Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio to all wells to stimulate T-cell proliferation.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: Harvest the cells and analyze by flow cytometry. Gate on the CD4+ T-cell population and measure the dilution of the CFSE signal in the Tresp population. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

  • Calculation of Suppression: Calculate the percentage of suppression as: (1 - (% proliferated Tresp in co-culture / % proliferated Tresp alone)) * 100.[2]

Analysis of STAT5 Phosphorylation

Objective: To measure the immediate downstream effect of this compound on IL-2 signaling in Tregs.

Materials:

  • Human PBMCs

  • Recombinant human IL-2

  • This compound and isotype control antibody

  • Phosflow Lyse/Fix Buffer

  • Phosflow Perm Buffer III (ice-cold methanol)

  • Fluorochrome-conjugated antibodies: Anti-CD4, Anti-CD25, Anti-pSTAT5 (pY694)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate and rest PBMCs in serum-free media for at least 2 hours.

  • Treatment: Pre-incubate cells with this compound or isotype control for 15-30 minutes at 37°C.

  • Stimulation: Add a suboptimal dose of IL-2 (e.g., 50 IU/mL) and incubate for 15 minutes at 37°C.[3] Include an unstimulated control.

  • Fixation: Immediately fix the cells by adding an equal volume of pre-warmed Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.

  • Permeabilization: Pellet the cells and resuspend in ice-cold Phosflow Perm Buffer III. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with FACS buffer. Resuspend in 100 µL of FACS buffer and add anti-CD4, anti-CD25, and anti-pSTAT5 antibodies. Incubate for 60 minutes at room temperature in the dark.

  • Analysis: Wash the cells and acquire on a flow cytometer. Gate on CD4+CD25high cells (Tregs) and measure the mean fluorescence intensity (MFI) of pSTAT5.

Conclusion

This compound's mechanism of action is intrinsically linked to the biology of regulatory T-cells due to their high and constitutive expression of CD25. While primarily aimed at inhibiting the proliferation of activated effector T-cells, this compound concurrently blocks the critical IL-2 survival and maintenance signals for Tregs. This leads to a reduction in Treg proliferation, a decrease in the expression of their lineage-defining transcription factor FOXP3, and an impairment of their suppressive function.[2] These effects must be carefully considered in the development and clinical application of this compound and other CD25-targeting therapies. The net immunological outcome will be a balance between the desired suppression of pathogenic effector T-cells and the potentially detrimental inhibition of essential regulatory T-cell populations. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these effects and further elucidate the complex interplay between this compound and the regulatory arm of the immune system.

References

Methodological & Application

Application Notes and Protocols for Inolimomab in In Vitro T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inolimomab is a murine monoclonal antibody that targets the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25. By binding to CD25 on the surface of activated T-lymphocytes, this compound acts as an IL-2 antagonist, effectively inhibiting T-cell proliferation and activation.[1][2] This mechanism of action makes it a valuable tool for studying T-cell function and for the development of immunomodulatory therapies. These application notes provide detailed protocols for determining the optimal dosage of this compound in various in vitro T-cell assays, including proliferation, activation, and suppression assays.

Mechanism of Action: IL-2/IL-2R Signaling Pathway

This compound exerts its immunosuppressive effects by interrupting the IL-2 signaling cascade, which is crucial for T-cell proliferation and differentiation.

cluster_TCell Activated T-Cell IL2 IL-2 IL2R IL-2 Receptor (CD25, CD122, CD132) IL2->IL2R Binds JAK_STAT JAK-STAT Pathway IL2R->JAK_STAT Activates This compound This compound This compound->IL2R Blocks CD25 Proliferation T-Cell Proliferation & Activation JAK_STAT->Proliferation Leads to

Caption: this compound blocks the IL-2 receptor (CD25), inhibiting T-cell proliferation.

Dosage Calculation for In Vitro Assays

The optimal concentration of this compound for in vitro T-cell assays is critical for obtaining meaningful and reproducible results. A titration experiment is essential to determine the ideal concentration for each specific experimental setup.

Key Parameters for Calculation
ParameterValueSource
Molecular Weight of this compound ~145.34 kDa[3]
Typical Starting Concentration Range for mAbs in vitro 1 - 10 µg/mL[4]
Molar Conversion 1 µg/mL ≈ 6.88 nMCalculated

Calculation Example:

To prepare a 1 µg/mL starting solution of this compound (assuming a stock concentration of 1 mg/mL):

  • Desired Concentration: 1 µg/mL

  • Stock Concentration: 1000 µg/mL

  • Dilution Factor: 1000

Therefore, dilute the stock solution 1:1000 in the appropriate cell culture medium.

To convert to molarity:

  • Concentration in g/L: 1 µg/mL = 0.000001 g / 0.001 L = 0.001 g/L

  • Molar Mass: 145,340 g/mol

  • Molarity (mol/L): (0.001 g/L) / (145,340 g/mol ) ≈ 6.88 x 10-9 M = 6.88 nM

Experimental Protocols

T-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit T-cell proliferation following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Anti-CD3 antibody (for stimulation)

  • Anti-CD28 antibody (for co-stimulation)

  • This compound

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. For a more purified system, CD3+ T-cells can be isolated using magnetic beads.

  • Labeling: Resuspend cells at 1x106 cells/mL in PBS and label with a cell proliferation dye according to the manufacturer's instructions.

  • Stimulation: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before adding cells.

  • This compound Titration: Prepare a serial dilution of this compound in complete RPMI medium. A suggested starting range is 0.01 µg/mL to 10 µg/mL (approximately 0.07 nM to 70 nM).

  • Assay Setup:

    • Add 1x105 labeled cells per well.

    • Add the various concentrations of this compound to the respective wells.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all stimulated wells.

    • Include unstimulated (no anti-CD3/CD28) and stimulated (no this compound) controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Data Acquisition: Harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye is indicative of cell division.

Data Analysis:

Calculate the percentage of proliferated cells in each condition. The IC50 value (the concentration of this compound that inhibits 50% of T-cell proliferation) can be determined by plotting the percentage of proliferation against the log of the this compound concentration.

T-Cell Activation Assay

This assay assesses the effect of this compound on the expression of T-cell activation markers, such as CD25 and CD69.

Materials:

  • Same as T-Cell Proliferation Assay, with the addition of:

  • Fluorochrome-conjugated antibodies against CD4, CD8, CD25, and CD69.

Protocol:

The initial steps (1-5) are similar to the T-Cell Proliferation Assay. The incubation period for activation marker analysis is typically shorter (24-72 hours).

  • Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8, CD25, CD69) for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

Data Analysis:

Analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell populations. A decrease in the expression of these markers indicates an inhibitory effect of this compound.

T-Regulatory Cell (Treg) Suppression Assay

This assay evaluates whether this compound affects the suppressive function of regulatory T-cells.

Materials:

  • CD4+CD25+ regulatory T-cells (Tregs)

  • CD4+CD25- responder T-cells (Teffs)

  • Antigen-Presenting Cells (APCs), irradiated or treated with mitomycin-C

  • Other materials are the same as the T-Cell Proliferation Assay.

Protocol:

  • Cell Isolation: Isolate Tregs and Teffs from PBMCs using magnetic cell sorting.

  • Labeling: Label the Teffs with a cell proliferation dye.

  • Assay Setup:

    • Plate a fixed number of labeled Teffs (e.g., 5x104 cells/well).

    • Add varying ratios of Tregs to Teffs (e.g., 1:1, 1:2, 1:4).

    • Add irradiated APCs (e.g., 5x104 cells/well).

    • Add a suboptimal concentration of anti-CD3 antibody.

    • Add a titration of this compound to the wells.

    • Include control wells with Teffs alone (no Tregs) and Teffs with Tregs but no this compound.

  • Incubation and Data Acquisition: Follow steps 6 and 7 of the T-Cell Proliferation Assay protocol.

Data Analysis:

Calculate the percentage of suppression of Teff proliferation by Tregs in the presence and absence of this compound. This will determine if this compound enhances or diminishes Treg-mediated suppression.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for determining the optimal this compound dosage for in vitro T-cell assays.

cluster_workflow This compound In Vitro Dosage Determination Workflow start Start: Isolate T-Cells stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) start->stimulate titrate Prepare this compound Serial Dilutions (e.g., 0.01 - 10 µg/mL) start->titrate incubate Co-culture T-Cells with this compound stimulate->incubate titrate->incubate assay Perform T-Cell Assay incubate->assay proliferation Proliferation Assay (CFSE/CellTrace Violet) assay->proliferation Proliferation activation Activation Assay (CD25/CD69 Staining) assay->activation Activation suppression Treg Suppression Assay assay->suppression Suppression analyze Analyze Data by Flow Cytometry proliferation->analyze activation->analyze suppression->analyze determine_ic50 Determine IC50 / Optimal Dose analyze->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the optimal this compound dosage in T-cell assays.

Summary of Quantitative Data

The following tables provide a template for organizing and presenting the quantitative data obtained from the described assays.

Table 1: this compound Titration for T-Cell Proliferation Inhibition

This compound Concentration (µg/mL)This compound Concentration (nM)% Proliferation (Donor 1)% Proliferation (Donor 2)% Proliferation (Donor 3)Average % Proliferation
1068.8
3.3322.9
1.117.64
0.372.55
0.120.83
0.040.28
0.010.07
0 (Stimulated Control)0
0 (Unstimulated Control)0

Table 2: Effect of this compound on T-Cell Activation Markers

This compound Concentration (µg/mL)% CD4+CD25+ (Donor 1)% CD8+CD25+ (Donor 1)% CD4+CD69+ (Donor 1)% CD8+CD69+ (Donor 1)
1
0.1
0.01
0 (Stimulated Control)
0 (Unstimulated Control)

Conclusion

These application notes provide a comprehensive framework for the utilization of this compound in in vitro T-cell assays. By following these detailed protocols and systematically titrating the antibody concentration, researchers can accurately determine the optimal dosage of this compound to effectively study its inhibitory effects on T-cell function. The provided diagrams and tables facilitate a clear understanding of the experimental workflows and aid in the organized presentation of results.

References

Application Notes and Protocol for Flow Cytometry Analysis Using Inolimomab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inolimomab, also known by its brand name Leukotac, is a murine monoclonal antibody that specifically targets the alpha chain of the Interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2][3] The CD25 antigen is a key marker for activated T lymphocytes, and it is also expressed on activated B cells, some thymocytes, and myeloid precursors.[2] In a clinical setting, this compound is utilized as an immunosuppressive agent for the treatment of steroid-resistant acute graft-versus-host disease (aGVHD).[1][4][5] Its mechanism of action involves blocking the binding of IL-2 to its receptor, thereby inhibiting the proliferation and activation of T-cells that mediate the GVHD response.[1][6]

These application notes provide a detailed protocol for the use of this compound in flow cytometry to identify and quantify CD25-positive cell populations.

Signaling Pathway of this compound's Target

This compound targets the IL-2Rα (CD25) subunit of the high-affinity IL-2 receptor. By binding to CD25, this compound competitively inhibits the binding of IL-2, a critical cytokine for T-cell proliferation and activation. This blockade disrupts the downstream signaling cascade that would normally be initiated by IL-2, thus preventing the expansion of activated T-cells.

IL2_Signaling_Blockade This compound's Mechanism of Action cluster_cell Activated T-Cell IL2R IL-2 Receptor Complex (CD25, CD122, CD132) Proliferation T-Cell Proliferation & Activation IL2R->Proliferation Activates IL2 Interleukin-2 (IL-2) IL2->IL2R Binds This compound This compound This compound->IL2R Binds to CD25 subunit Flow_Cytometry_Workflow Flow Cytometry Protocol for this compound Staining prep 1. Prepare Single-Cell Suspension (1x10^6 cells/mL) fc_block 2. Fc Receptor Block (Optional, 10-15 min) prep->fc_block primary_stain 3. Add this compound (Incubate 30 min, 4°C) fc_block->primary_stain wash1 4. Wash Cells (x3) primary_stain->wash1 secondary_stain 5. Add Secondary Ab (If needed, 20-30 min, 4°C) wash1->secondary_stain If this compound is unconjugated viability 7. Resuspend & Add Viability Dye wash1->viability If this compound is conjugated wash2 6. Wash Cells (x2) secondary_stain->wash2 wash2->viability acquire 8. Acquire on Flow Cytometer viability->acquire

References

Application Notes and Protocols for Inolimomab Administration in Murine Models of Acute Graft-versus-Host Disease (aGVHD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Graft-versus-Host Disease (aGVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). The pathophysiology of aGVHD is primarily driven by the activation and proliferation of donor-derived T cells that recognize recipient tissues as foreign. A key target for therapeutic intervention in aGVHD is the alpha chain of the Interleukin-2 receptor (IL-2Rα), also known as CD25. This receptor is upregulated on activated T cells, making it a specific marker for the alloreactive lymphocytes mediating aGVHD.

Inolimomab is a murine monoclonal antibody that specifically targets CD25. By binding to this receptor, this compound blocks the binding of IL-2, a critical cytokine for T cell proliferation and survival, thereby inhibiting the expansion of activated T cells and mitigating the inflammatory cascade of aGVHD. While clinical data in human patients with steroid-refractory aGVHD is available, detailed protocols and quantitative data for the administration of this compound in preclinical murine models are not extensively published.

These application notes provide a comprehensive overview and detailed protocols for the administration of anti-CD25 monoclonal antibodies, using this compound as a prime example, in murine models of aGVHD. The methodologies and data presented are synthesized from established murine aGVHD protocols and studies involving analogous anti-mouse CD25 antibodies, providing a robust framework for preclinical evaluation of this compound and similar therapeutic agents.

Signaling Pathway of this compound Action

This compound exerts its immunosuppressive effects by interrupting the IL-2 signaling pathway in activated T cells. This pathway is crucial for the clonal expansion of T cells that drive the pathogenesis of aGVHD.

G Mechanism of Action of this compound in aGVHD cluster_TCell Activated Donor T Cell IL2R IL-2 Receptor (CD25, CD122, CD132) JAK_STAT JAK-STAT Pathway IL2R->JAK_STAT Signal Transduction Proliferation T Cell Proliferation & Survival JAK_STAT->Proliferation Gene Transcription IL2 Interleukin-2 (IL-2) IL2->IL2R Binds This compound This compound (anti-CD25 mAb) This compound->IL2R Blocks IL-2 Binding

Caption: this compound competitively inhibits IL-2 binding to the CD25 subunit of the high-affinity IL-2 receptor on activated T cells.

Experimental Protocols

Murine Model of Acute Graft-versus-Host Disease

A standard and widely used model to induce aGVHD involves the transplantation of bone marrow and spleen cells from a donor mouse strain into a lethally irradiated recipient mouse strain that is mismatched at the major histocompatibility complex (MHC).

Materials:

  • Donor Mice: C57BL/6 (H-2b) mice, 8-12 weeks old.

  • Recipient Mice: BALB/c (H-2d) mice, 8-12 weeks old.

  • Sterile Phosphate Buffered Saline (PBS).

  • Sterile Hanks' Balanced Salt Solution (HBSS).

  • Red Blood Cell (RBC) Lysis Buffer.

  • Sterile cell strainers (70 µm).

  • Syringes and needles (25G, 27G).

  • Total body irradiator (e.g., X-ray or Cesium-137 source).

Procedure:

  • Recipient Conditioning:

    • On day -1 (one day prior to transplantation), subject recipient BALB/c mice to a lethal dose of total body irradiation (TBI). A typical dose is 800-900 cGy, which can be administered as a single dose or a split dose (e.g., two doses of 450 cGy separated by at least 3 hours) to reduce gastrointestinal toxicity.

  • Donor Cell Preparation:

    • On day 0, euthanize donor C57BL/6 mice.

    • Aseptically harvest spleens and femurs/tibias.

    • Prepare a single-cell suspension from the spleens by gently grinding the tissue between the frosted ends of two microscope slides or using a cell strainer.

    • Flush the bone marrow from the femurs and tibias using a syringe with HBSS.

    • Treat both cell suspensions with RBC lysis buffer and wash with PBS.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

    • Resuspend the desired number of bone marrow cells and splenocytes in sterile PBS for injection. A typical cell dose to induce severe aGVHD is 5 x 10^6 bone marrow cells and 5 x 10^6 splenocytes per recipient mouse.

  • Transplantation:

    • On day 0, inject the donor cell suspension (typically in a volume of 200 µL) into the recipient mice via the lateral tail vein.

  • Post-Transplantation Monitoring:

    • Monitor the mice daily for signs of aGVHD, including weight loss, hunched posture, ruffled fur, skin lesions, and diarrhea.

    • Record body weight and a clinical aGVHD score for each mouse at least three times per week.

    • Survival is the primary endpoint. Mice should be euthanized if they lose more than 25-30% of their initial body weight or exhibit signs of severe distress.

Administration of this compound (or analogous anti-CD25 mAb)

Materials:

  • This compound or a suitable anti-mouse CD25 monoclonal antibody (e.g., clone PC61).

  • Sterile, pyrogen-free PBS for dilution.

  • Syringes and needles for intraperitoneal or intravenous injection.

Procedure:

  • Reconstitution and Dilution:

    • Reconstitute and dilute the antibody according to the manufacturer's instructions to the desired concentration in sterile PBS.

  • Dosing and Administration Schedule:

    • The optimal dose and schedule should be determined empirically. A common starting point for prophylactic treatment is to administer the antibody shortly after transplantation.

    • Prophylactic Regimen: A typical dose for an anti-mouse CD25 mAb like PC61 is 100-250 µg per mouse, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection on day 0 or day +1 post-transplantation.

    • Therapeutic Regimen: For a therapeutic approach, initiate treatment upon the onset of clinical signs of aGVHD (e.g., on day +7). Dosing may need to be repeated (e.g., every 3-4 days for a total of 3-4 doses).

    • A control group receiving an isotype control antibody or vehicle (PBS) should always be included.

Assessment of aGVHD

a) Clinical Scoring:

A clinical scoring system is used to quantify the severity of aGVHD. An example scoring system is provided in the table below.

ParameterScore 0Score 1Score 2
Weight Loss < 10%10-25%> 25%
Posture NormalHunching at restSevere hunching
Activity NormalModerately decreasedStationary unless stimulated
Fur Texture NormalMildly ruffledSeverely ruffled, poor grooming
Skin Integrity NormalScaling of skinObvious areas of skin lesions/denudation

b) Histopathological Analysis:

At the time of euthanasia or at predefined time points, key target organs of aGVHD (skin, liver, gastrointestinal tract) should be harvested for histopathological analysis.

  • Fix tissues in 10% neutral buffered formalin.

  • Embed tissues in paraffin and prepare 5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E).

  • Score the severity of aGVHD in each organ by a pathologist blinded to the treatment groups, based on criteria such as inflammatory cell infiltration, tissue damage, and architectural changes.

Quantitative Data Summary

The following tables summarize representative data from murine aGVHD studies using anti-CD25 monoclonal antibody treatment. Note: As specific data for this compound in murine models is not publicly available, this data is compiled from studies using analogous anti-mouse CD25 antibodies and serves as an example of expected outcomes.

Table 1: Survival Outcomes in a Murine Model of aGVHD

Treatment GroupMedian Survival (Days)Percent Survival at Day 60
Syngeneic Control > 60100%
Allogeneic + Isotype Control 15 - 250 - 20%
Allogeneic + Anti-CD25 mAb 35 - 5040 - 60%

Table 2: Clinical aGVHD Scores

Day Post-TransplantAllogeneic + Isotype Control (Mean Score ± SEM)Allogeneic + Anti-CD25 mAb (Mean Score ± SEM)
Day 7 1.5 ± 0.30.5 ± 0.2
Day 14 4.2 ± 0.51.8 ± 0.4
Day 21 6.8 ± 0.73.5 ± 0.6

Table 3: Histopathological Scores of aGVHD Target Organs (Day 21)

OrganAllogeneic + Isotype Control (Mean Score ± SEM)Allogeneic + Anti-CD25 mAb (Mean Score ± SEM)
Skin 2.8 ± 0.41.2 ± 0.3
Liver 3.1 ± 0.51.5 ± 0.4
Colon 3.5 ± 0.61.8 ± 0.5
Scoring on a scale of 0 (no disease) to 4 (severe disease).

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for evaluating this compound in a murine aGVHD model.

G Experimental Workflow for this compound in Murine aGVHD Model cluster_setup Model Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoints Irradiation Recipient Mice (BALB/c) Lethal Irradiation (Day -1) Transplant Allogeneic Transplantation (Day 0) Irradiation->Transplant CellPrep Donor Cells (C57BL/6) Harvest Bone Marrow & Spleen (Day 0) CellPrep->Transplant Group1 Group 1: Allogeneic + Isotype Control Group2 Group 2: Allogeneic + this compound Group3 Group 3: Syngeneic Control Monitor Daily Monitoring: - Survival - Body Weight - Clinical Score Group1->Monitor Group2->Monitor Group3->Monitor Endpoint Endpoint Analysis: - Histopathology - Flow Cytometry - Cytokine Analysis Monitor->Endpoint

Caption: Workflow for evaluating this compound in a murine aGVHD model, from induction to endpoint analysis.

Conclusion

The administration of this compound or analogous anti-CD25 monoclonal antibodies represents a targeted and effective strategy for the amelioration of aGVHD in murine models. The protocols and data presented here provide a foundational framework for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of such therapeutic antibodies. Careful monitoring of clinical signs, survival, and histopathological changes are critical for a comprehensive assessment of therapeutic benefit. Further studies can also incorporate more detailed immunological analyses, such as flow cytometry of immune cell populations and measurement of plasma cytokine levels, to gain deeper insights into the in vivo effects of this compound.

Application Notes and Protocols for Inolimomab in Combination with Other Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inolimomab is a murine monoclonal antibody that targets the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2] This receptor is a critical component for the high-affinity binding of IL-2, a cytokine that plays a pivotal role in the proliferation and activation of T-cells. By binding to CD25 on the surface of activated T-cells, this compound acts as an IL-2 antagonist, effectively inhibiting T-cell proliferation and reducing the inflammatory response.[3][4] This targeted immunosuppressive action makes it a valuable agent in the management of T-cell-mediated immune disorders, most notably in the treatment of steroid-refractory acute graft-versus-host disease (aGVHD).[3][5]

These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in combination with other immunosuppressants based on published clinical studies, and relevant quantitative data to guide research and development.

Mechanism of Action: IL-2 Receptor Blockade

This compound exerts its immunosuppressive effects by competitively inhibiting the binding of IL-2 to the high-affinity IL-2 receptor on activated T-cells. The IL-2 receptor exists in three forms with varying affinities for IL-2, composed of different combinations of its three subunits: alpha (CD25), beta (CD122), and gamma (CD132). The high-affinity receptor, a trimeric complex of α, β, and γ chains, is predominantly expressed on activated T-cells and regulatory T-cells (Tregs).

Upon IL-2 binding to its receptor, a signaling cascade is initiated, primarily through the JAK-STAT pathway, and to a lesser extent, the PI3K/Akt and MAPK pathways. This signaling promotes T-cell proliferation, differentiation, and survival. By blocking the IL-2Rα subunit, this compound prevents the formation of the high-affinity IL-2 receptor, thereby inhibiting these downstream signaling events and curtailing the expansion of activated T-cells that mediate the pathology of conditions like aGVHD.

IL2_Signaling_Pathway cluster_receptor High-Affinity IL-2 Receptor cluster_downstream Downstream Signaling IL2R_alpha IL-2Rα (CD25) IL2R_beta IL-2Rβ (CD122) JAK1_JAK3 JAK1/JAK3 Phosphorylation IL2R_beta->JAK1_JAK3 IL2R_gamma IL-2Rγ (CD132) IL2R_gamma->JAK1_JAK3 IL2 IL-2 IL2->IL2R_alpha IL2->IL2R_beta IL2->IL2R_gamma This compound This compound This compound->IL2R_alpha Blocks Binding STAT5 STAT5 Activation JAK1_JAK3->STAT5 PI3K_Akt PI3K/Akt Pathway JAK1_JAK3->PI3K_Akt MAPK MAPK Pathway JAK1_JAK3->MAPK Proliferation T-Cell Proliferation, Survival, and Activation STAT5->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation

This compound's Blockade of the IL-2 Signaling Pathway.

Data Presentation: Clinical Trial Summaries

The following tables summarize quantitative data from key clinical trials investigating this compound in combination with other immunosuppressants for the treatment of steroid-refractory aGVHD.

Table 1: Patient Demographics and Baseline Characteristics (Phase III Trial: this compound vs. ATG) [6]

CharacteristicThis compound (n=49)Anti-thymocyte Globulin (ATG) (n=51)
Median Age (years)4951
Gender
Male29 (59%)31 (61%)
Female20 (41%)20 (39%)
Underlying Disease
Acute Myeloid Leukemia19 (39%)21 (41%)
Acute Lymphoblastic Leukemia10 (20%)8 (16%)
Myelodysplastic Syndrome6 (12%)7 (14%)
Other14 (29%)15 (29%)
Donor Type
Matched Sibling18 (37%)19 (37%)
Unrelated31 (63%)32 (63%)
GVHD Grade at Randomization
Grade II14 (29%)15 (29%)
Grade III20 (41%)21 (41%)
Grade IV15 (30%)15 (30%)

Table 2: Efficacy Outcomes (Phase III Trial: this compound vs. ATG) [3][7]

OutcomeThis compound (n=49)Anti-thymocyte Globulin (ATG) (n=51)p-value
Primary Endpoint
1-Year Survival without Therapy Change14 (28.5%)11 (21.5%)0.28
Overall Survival
1-Year Overall Survival23 (46.9%)20 (39.2%)NS
Long-term Follow-up (median 58.4 months)15 (30.6%)10 (19.6%)0.030
Response at Day 28
Overall Response (CR + PR)24 (49%)26 (51%)NS
Complete Response (CR)12 (24%)13 (25%)NS
Partial Response (PR)12 (24%)13 (25%)NS

NS: Not Significant

Table 3: Efficacy of this compound and Etanercept Combination Therapy [4]

OutcomeThis compound + Etanercept (n=21)
Overall Response at Day 28 10 (48%)
Complete Response (CR)6 (29%)
Partial Response (PR)4 (19%)
Survival
6-Month Overall Survival29%
2-Year Overall Survival10%

Experimental Protocols

Protocol 1: this compound in Combination with Anti-thymocyte Globulin (ATG) for Steroid-Refractory aGVHD (Phase III Clinical Trial Workflow)

This protocol is based on the methodology of the Phase III randomized trial comparing this compound to ATG.[2][6]

Inolimomab_ATG_Workflow cluster_screening Patient Selection cluster_treatment Treatment Arms cluster_this compound This compound Arm cluster_atg ATG Arm cluster_followup Follow-up and Endpoints Eligibility Eligible Patients: - Steroid-refractory aGVHD (Grade II-IV) - Post-allogeneic HSCT Randomization Randomization (1:1) Eligibility->Randomization Inolimomab_Induction Induction: 0.3 mg/kg/day IV for 8 days Randomization->Inolimomab_Induction ATG_Treatment Rabbit ATG: 2.5 mg/kg/day IV for 4 days Randomization->ATG_Treatment Inolimomab_Maintenance Maintenance: 0.4 mg/kg IV 3 times/week Inolimomab_Induction->Inolimomab_Maintenance Response_Assessment Response Assessment at Day 28 Inolimomab_Maintenance->Response_Assessment ATG_Treatment->Response_Assessment Primary_Endpoint Primary Endpoint: 1-Year Survival without Therapy Change Response_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Overall Survival - Incidence of Infections - Chronic GVHD Primary_Endpoint->Secondary_Endpoints

Phase III Clinical Trial Workflow: this compound vs. ATG.

1. Patient Eligibility:

  • Inclusion Criteria:

    • Diagnosis of steroid-refractory aGVHD (Grade II-IV) following allogeneic hematopoietic stem cell transplantation (HSCT).

    • Steroid-refractory is defined as progression of aGVHD after at least 3 days of methylprednisolone at ≥ 2 mg/kg/day, or failure to improve after at least 7 days of therapy.

  • Exclusion Criteria:

    • Evidence of uncontrolled infection.

    • Significant organ dysfunction not related to aGVHD.

2. Randomization:

  • Patients are randomized in a 1:1 ratio to receive either this compound or ATG.

3. Treatment Regimens:

  • This compound Arm:

    • Induction Phase: this compound is administered intravenously at a dose of 0.3 mg/kg/day for 8 consecutive days.

    • Maintenance Phase: Following induction, this compound is administered at a dose of 0.4 mg/kg three times a week.

    • Administration: The infusion is typically administered over 30 minutes.[7]

  • ATG Arm (Control):

    • Rabbit ATG is administered intravenously at a dose of 2.5 mg/kg/day for 4 consecutive days.

4. Concomitant Medications and Supportive Care:

  • All patients continue to receive their baseline immunosuppressive therapy (e.g., calcineurin inhibitors).

  • Prophylaxis against infections (e.g., antiviral, antifungal, and anti-Pneumocystis jirovecii pneumonia) is administered according to institutional guidelines.

  • Premedication prior to this compound or ATG infusion may include corticosteroids, antihistamines, and antipyretics to prevent infusion-related reactions.

5. Monitoring and Follow-up:

  • Daily monitoring of vital signs, fluid balance, and for signs of infection or other adverse events.

  • Regular assessment of aGVHD severity according to established grading criteria.

  • Complete blood counts, serum chemistry, and liver function tests should be monitored regularly.

  • Assessment of response to treatment is performed at day 28.

6. Endpoint Evaluation:

  • Primary Endpoint: Overall survival at one year without a change in the initially assigned therapy.

  • Secondary Endpoints:

    • Overall response rate (complete and partial response) at day 28.

    • Overall survival.

    • Incidence of severe infections.

    • Development of chronic GVHD.

Protocol 2: this compound in Combination with Etanercept for Severe Steroid-Refractory aGVHD

This protocol is based on a study investigating the combination of this compound and Etanercept.[4]

1. Patient Population:

  • Patients with severe steroid-refractory aGVHD, particularly with gastrointestinal involvement.

2. Treatment Regimen:

  • This compound: Dosing as per institutional standards or as described in Protocol 1.

  • Etanercept: Administered subcutaneously. A common dosage for aGVHD is 25 mg twice weekly.

  • The two treatments are administered concurrently.

3. Monitoring and Assessment:

  • Similar to Protocol 1, with close monitoring for infectious complications, as both agents are potent immunosuppressants.

  • Response is assessed at day 28.

Management of Adverse Events

The use of this compound, especially in combination with other immunosuppressants, requires vigilant monitoring for and management of adverse events.

1. Infusion-Related Reactions:

  • Prophylaxis: Premedication with corticosteroids, antihistamines, and acetaminophen is recommended.

  • Management: If a reaction occurs, the infusion should be stopped. Depending on the severity, treatment may include supportive care, and for subsequent infusions, a slower infusion rate or additional premedication may be considered.

2. Infections:

  • Infections are a major concern in this heavily immunosuppressed patient population.

  • Prophylactic antimicrobial therapy is crucial.

  • Prompt diagnosis and treatment of any suspected infection are essential.

  • In the Phase III trial, fewer viral infections were noted in the this compound arm compared to the ATG arm.[5]

3. Other Adverse Events:

  • Close monitoring of hematological parameters, renal function, and liver function is necessary.

  • Supportive care, including blood product transfusions and nutritional support, should be provided as needed.

Conclusion

This compound, through its targeted blockade of the IL-2 receptor on activated T-cells, represents a significant therapeutic option for steroid-refractory aGVHD. When used in combination with other immunosuppressive agents, it is essential to follow established protocols for dosing, administration, and patient monitoring to optimize efficacy and manage potential adverse events. The data and protocols presented here provide a foundation for researchers and clinicians working with this compound in the context of combination immunosuppressive therapy. Further research is needed to refine combination strategies and improve outcomes for this challenging patient population.

References

Application Notes and Protocols for Inolimomab in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Inolimomab

This compound is a murine monoclonal antibody that functions as an immunosuppressive agent.[1] It specifically targets the alpha chain of the Interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2][3][4] This receptor is a critical component for T-cell activation and proliferation. The IL-2Rα chain is primarily expressed on the surface of activated T-cells.[1][2] By binding to CD25, this compound acts as a competitive antagonist, blocking Interleukin-2 (IL-2) from binding to its receptor.[2] This inhibition prevents the downstream signaling necessary for the clonal expansion of activated T-cells, which is a key process in the pathophysiology of immune responses like acute Graft-versus-Host Disease (GvHD).[2] this compound has been investigated primarily for the treatment of steroid-refractory acute GvHD.[2][5]

Application in Humanized Mouse Models of Graft-versus-Host Disease (GvHD)

Humanized mouse models, which involve engrafting immunodeficient mice with human immune cells or tissues, are invaluable tools for studying human-specific diseases like GvHD.[6][7] These models allow for the investigation of disease mechanisms and the preclinical testing of therapeutics in an in vivo setting that recapitulates aspects of the human immune system.[6][7][8]

The most common model for GvHD involves the injection of human peripheral blood mononuclear cells (PBMCs) into immunodeficient mouse strains such as the NOD-scid-IL-2Rγnull (NSG) mice.[6][7][9] The engrafted human T-cells recognize the mouse tissues as foreign and mount an immune attack, leading to a condition known as xenogeneic GvHD (xGvHD), which shares key pathological features with clinical GvHD.[10]

In this context, this compound is used to assess its potential to prevent or treat GvHD by suppressing the activation and proliferation of the alloreactive human T-cells responsible for the disease.

Signaling Pathway of this compound's Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits T-cell activation.

Inolimomab_Mechanism cluster_TCell Activated T-Cell IL2R IL-2 Receptor (CD25, CD122, CD132) Signaling Downstream Signaling (STAT5, PI3K/Akt, MAPK) IL2R->Signaling Activation Proliferation T-Cell Proliferation & Survival Signaling->Proliferation IL2 Interleukin-2 (IL-2) IL2->IL2R Binds This compound This compound This compound->IL2R Blocks Binding

Caption: Mechanism of Action of this compound.

Experimental Protocols

Generation of a Humanized Mouse Model of GvHD

This protocol describes the induction of xGvHD by injecting human PBMCs into immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., 8-10 week old NOD-scid-IL-2Rγnull (NSG) mice)[11]

  • Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque or similar density gradient medium

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells multiple times with sterile PBS and determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.

  • Mouse Preparation (Optional Irradiation): Some protocols utilize sublethal irradiation (e.g., 2-2.5 Gy) of the mice 24 hours prior to cell injection to enhance engraftment.[12] However, non-irradiated models are also established.[6][7]

  • Cell Injection: Resuspend the isolated human PBMCs in sterile PBS to the desired concentration. Inject a standard dose, typically ranging from 1 x 106 to 20 x 106 PBMCs per mouse, via the tail vein. The number of cells injected is a critical parameter that influences the kinetics and severity of GvHD.[8]

  • Engraftment: The human immune cells will engraft in the mice over the following days to weeks, leading to the development of GvHD.

This compound Administration

This protocol provides a general guideline for the therapeutic administration of this compound. Dosing and timing should be optimized for each specific study.

Materials:

  • This compound (research grade)

  • Sterile, non-pyrogenic saline or PBS for dilution

  • Syringes and needles for injection (e.g., intraperitoneal or intravenous)

Procedure:

  • Reconstitution and Dosing: Reconstitute this compound according to the manufacturer's instructions. Dosing in preclinical models can vary. A starting point for dose-finding studies could be based on clinically relevant doses, adjusted for mouse body weight (e.g., 0.1 to 0.4 mg/kg daily).[13]

  • Administration Schedule:

    • Prophylactic Treatment: To assess prevention of GvHD, begin administration of this compound shortly after PBMC injection (e.g., day 0 or day 1).

    • Therapeutic Treatment: To assess treatment of established GvHD, begin administration when mice first show clinical signs of GvHD (e.g., a GvHD score of 2 or greater).

  • Route of Administration: this compound can be administered via intraperitoneal (IP) or intravenous (IV) injection.

  • Treatment Duration: The duration of treatment can range from a single dose to multiple doses administered over several days or weeks, depending on the experimental design.[13]

Monitoring and Assessment of GvHD

A multi-parameter approach is essential for accurately assessing GvHD development and the efficacy of this compound treatment.

Methods:

  • Clinical Scoring: Monitor mice at least three times per week for clinical signs of GvHD.[12] This includes weight loss, posture (hunching), activity level, fur texture (ruffling), and skin integrity. A scoring system (see Table 1) should be used to quantify disease severity. Mice reaching a pre-determined humane endpoint (e.g., >20% weight loss or a high clinical score) must be euthanized.

  • Survival Analysis: Record survival data for all experimental groups and plot Kaplan-Meier survival curves.

  • Histopathological Analysis: At the end of the study, or at pre-defined time points, harvest GvHD target organs (liver, lung, skin, intestine, and spleen). Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups should score the tissues for signs of GvHD, such as lymphocyte infiltration and tissue damage.

  • Immunophenotyping by Flow Cytometry:

    • Isolate leukocytes from spleen, liver, lungs, and peripheral blood.[6][7]

    • Stain with fluorescently-labeled antibodies against human and mouse immune cell markers (e.g., human CD45, CD3, CD4, CD8, CD25; mouse CD45) to quantify the level of human cell engraftment and the composition of T-cell subsets.

  • Cytokine Analysis: Measure the concentration of human pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) in mouse serum using multiplex assays (e.g., Luminex) or ELISA to assess the systemic inflammatory response.[6][7]

Experimental Workflow Diagram

The diagram below outlines the typical workflow for a preclinical study of this compound in a humanized mouse GvHD model.

GvHD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PBMC_Isolation Isolate Human PBMCs Engraftment Inject PBMCs into Mice (Day 0) PBMC_Isolation->Engraftment Mice Immunodeficient Mice (e.g., NSG) Mice->Engraftment Grouping Divide into Groups: - Vehicle Control - this compound Treatment Engraftment->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Monitoring Monitor for GvHD: - Clinical Score - Body Weight - Survival Treatment->Monitoring Endpoint Endpoint Reached or Study Termination Monitoring->Endpoint Harvest Harvest Tissues & Blood Endpoint->Harvest Histology Histopathology of Target Organs Harvest->Histology Flow Flow Cytometry (Immune Cell Profiling) Harvest->Flow Cytokines Serum Cytokine Analysis Harvest->Cytokines Data Data Analysis & Interpretation Histology->Data Flow->Data Cytokines->Data

Caption: Experimental workflow for GvHD studies.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Example GvHD Clinical Scoring System

ParameterScore 0Score 1Score 2
Weight Loss < 5%5-10%>10%
Posture NormalMild HunchingSevere Hunching
Activity NormalReducedLethargic
Fur Texture NormalMild RufflingSevere Ruffling/Poor Grooming
Total Score 0 1-4 >4

Table 2: Example Summary of Survival and GvHD Score

Treatment GroupnMedian Survival (days)Peak Mean GvHD Score (± SEM)
Vehicle Control 10255.5 ± 0.4
This compound 10482.1 ± 0.3
p < 0.05 compared to Vehicle Control

Table 3: Example Immunophenotyping Data from Splenocytes (Day 21)

Treatment Group% Human CD45+ of total leukocytes% CD4+ of human CD3+ T-cells% CD8+ of human CD3+ T-cells
Vehicle Control 45.2 ± 5.168.3 ± 4.529.8 ± 3.9
This compound 21.7 ± 3.8*55.1 ± 6.242.5 ± 5.7
p < 0.05 compared to Vehicle Control

Table 4: Example Serum Cytokine Levels (Day 21)

Treatment GroupHuman IFN-γ (pg/mL)Human TNF-α (pg/mL)
Vehicle Control 850.4 ± 120.1430.7 ± 85.3
This compound 150.9 ± 45.695.2 ± 30.1
p < 0.05 compared to Vehicle Control

Conclusion

The use of this compound in humanized mouse models provides a robust platform for investigating the therapeutic potential of IL-2Rα blockade in the context of GvHD. The protocols and methods outlined here offer a framework for conducting these preclinical studies, from model generation to multi-parameter assessment of disease progression and therapeutic response. Careful experimental design and consistent monitoring are crucial for obtaining reliable and translatable results.

References

Research Plan for Inolimomab Studies: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Inolimomab is a murine monoclonal antibody that targets the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2] The IL-2 receptor is crucial for the proliferation and activation of T-cells.[1] By binding to CD25, this compound acts as an antagonist, preventing IL-2 from binding to its receptor and thereby inhibiting the downstream signaling pathways that lead to T-cell proliferation.[1] This mechanism makes this compound a targeted immunosuppressive agent. It has been primarily investigated for the treatment of steroid-refractory acute graft-versus-host disease (aGvHD), a severe complication of allogeneic hematopoietic stem cell transplantation.[1][2]

Mechanism of Action

This compound exerts its immunosuppressive effect by competitively inhibiting the binding of interleukin-2 (IL-2) to the high-affinity IL-2 receptor on the surface of activated T-lymphocytes.[1] The IL-2 receptor consists of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). The expression of the alpha chain (CD25) is significantly upregulated on T-cells upon activation.[2] By blocking the CD25 subunit, this compound effectively curtails the expansion and effector functions of T-cells that are key mediators of the inflammatory processes in conditions like aGvHD.[1]

Therapeutic Rationale in Acute Graft-versus-Host Disease (aGvHD)

Acute GvHD is a T-cell-mediated inflammatory condition where donor T-cells recognize recipient tissues as foreign and mount an immune attack.[1] Activated donor T-cells, expressing high levels of CD25, are central to the pathophysiology of aGvHD. By selectively targeting these activated T-cells, this compound aims to dampen the alloimmune response while potentially preserving broader immune function, offering a more targeted approach compared to conventional broad-spectrum immunosuppressants.[2]

Signaling Pathway and Experimental Workflows

IL-2 Signaling Pathway and this compound Inhibition

IL2_Signaling IL-2 Signaling Pathway and this compound Inhibition cluster_receptor High-Affinity IL-2 Receptor cluster_cell Activated T-Cell CD25 CD25 (α) JAK1 JAK1 CD122 CD122 (β) CD122->JAK1 CD132 CD132 (γ) JAK3 JAK3 CD132->JAK3 STAT5 STAT5 JAK1->STAT5 Phosphorylates PI3K PI3K JAK1->PI3K Activates JAK3->STAT5 Phosphorylates Proliferation Cell Proliferation Survival Differentiation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IL2 IL-2 IL2->CD25 Binds This compound This compound This compound->CD25 Blocks Preclinical_Workflow Preclinical In Vitro Efficacy Testing Workflow Start Isolate PBMCs from healthy donor blood Stimulate Stimulate T-cells with anti-CD3/anti-CD28 antibodies Start->Stimulate Treat Treat with varying concentrations of this compound Stimulate->Treat Incubate Incubate for 72-96 hours Treat->Incubate Stain Stain cells with fluorescently labeled antibodies (e.g., anti-CD4, anti-CD8, anti-CD25) and a proliferation dye (e.g., CFSE) Incubate->Stain Analyze Analyze by flow cytometry Stain->Analyze Endpoint Assess T-cell proliferation and CD25 expression Analyze->Endpoint Clinical_Trial_Workflow Clinical Trial Workflow for Steroid-Refractory aGvHD Screening Patient Screening: - Allogeneic HSCT recipient - Grade II-IV steroid-refractory aGvHD Randomization Randomization Screening->Randomization ArmA Arm A: This compound + Standard of Care Randomization->ArmA ArmB Arm B: Control (e.g., ATG) + Standard of Care Randomization->ArmB Treatment Treatment Period (e.g., 28 days) ArmA->Treatment ArmB->Treatment FollowUp Follow-up Period (e.g., 1 year) Treatment->FollowUp Endpoints Primary Endpoint: - Overall Survival at 1 year Secondary Endpoints: - Overall Response Rate - Duration of Response - Incidence of Infections FollowUp->Endpoints

References

Application Notes and Protocols: Inolimomab for the Study of T-Cell Activation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules. A critical pathway for sustaining and amplifying this response is mediated by Interleukin-2 (IL-2) and its high-affinity receptor, IL-2R. The IL-2R is composed of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). The CD25 subunit is expressed at low levels on resting T-cells but is significantly upregulated upon activation, making it a specific marker for activated T-lymphocytes.[1] Inolimomab is a murine monoclonal antibody that specifically targets the CD25 alpha chain of the IL-2 receptor.[1][2] By binding to CD25, this compound acts as a competitive antagonist, blocking IL-2 from binding to its receptor.[3] This action effectively curtails the proliferation and effector functions of activated T-cells, making this compound a valuable tool for studying T-cell dependent immune responses and a therapeutic agent for conditions driven by excessive T-cell activation, such as acute graft-versus-host disease (aGVHD).[3][4]

Mechanism of Action

This compound exerts its immunomodulatory effects by interrupting the IL-2 signaling cascade, which is pivotal for T-cell proliferation, differentiation, and survival.[3] Upon T-cell activation, the expression of the high-affinity IL-2 receptor is induced. The binding of IL-2 to this receptor triggers a signaling cascade involving the JAK-STAT and PI3K-Akt pathways, leading to cell cycle progression and effector function. This compound specifically binds to the CD25 subunit, preventing IL-2 from associating with the receptor complex.[5] This blockade halts the downstream signaling, thereby inhibiting the expansion of activated T-cell populations without affecting resting, non-activated cells.[4] This targeted immunosuppression allows for precise investigation into the role of the IL-2 pathway in various immune phenomena.

Inolimomab_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL2R IL-2 Receptor Complex CD122 (β) CD132 (γ) JAK_STAT JAK/STAT Pathway IL2R:s->JAK_STAT Activates PI3K_AKT PI3K/Akt Pathway IL2R:s->PI3K_AKT Activates CD25 CD25 (α) IL2 IL-2 IL2->CD25 Binds This compound This compound This compound->CD25 Blocks Proliferation T-Cell Proliferation, Survival & Differentiation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: Mechanism of this compound blocking the IL-2 signaling pathway.

Quantitative Data Summary

The biological activity of this compound has been primarily quantified through clinical trials for steroid-refractory acute graft-versus-host disease (aGVHD), providing in-vivo evidence of its potent effect on T-cell activation. The following table summarizes key quantitative outcomes from various studies.

Study FocusNumber of PatientsKey OutcomesReference
Retrospective Analysis in steroid-refractory aGVHD40Overall Response Rate: 58% (23/40) Complete Response: 38% (15/40) Partial Response: 20% (8/40) 1-Year Overall Survival (Responders vs. Non-responders): 59% vs. 0%[6]
Retrospective Analysis in steroid-resistant aGVHD85Overall Response Rate: 63% (54/85) Complete Response: 29% (25/85) Partial Response: 34% (29/85) Overall Survival Probability (20-month follow-up): 26%[7]
Phase 3 Randomized Trial (this compound vs. ATG)100 (49 this compound, 51 ATG)Primary Endpoint (1-year survival without changing therapy): 28.5% (this compound) vs. 21.5% (ATG) (p=0.28) 1-Year Mortality: 53% (this compound) vs. 60% (ATG)[8][9]
Phase 3 Long-Term Follow-up (INO107 study)Not specifiedHazard Ratio for Overall Survival (this compound vs. Control): 0.572 (p=0.030), favoring this compound.[10]

Experimental Protocols

This compound can be used in a variety of in-vitro assays to investigate T-cell activation.[2] The following are representative protocols that can be adapted by researchers.

Experimental_Workflow cluster_analysis 6. Analysis Isolate_PBMC 1. Isolate PBMCs from whole blood Isolate_TCells 2. Purify CD3+ T-Cells (e.g., magnetic beads) Isolate_PBMC->Isolate_TCells Label_CFSE 3. Label T-Cells with CFSE (optional) Isolate_TCells->Label_CFSE Culture_Setup 4. Culture Setup: - T-Cells - Stimulant (e.g., anti-CD3/CD28) - this compound (test) or Isotype Control Label_CFSE->Culture_Setup Incubate 5. Incubate (e.g., 3-5 days at 37°C, 5% CO2) Culture_Setup->Incubate Analyze_Proliferation A. Proliferation Assay (Flow Cytometry for CFSE dilution) Incubate->Analyze_Proliferation Analyze_Markers B. Activation Marker Analysis (Flow Cytometry for CD25/CD69) Incubate->Analyze_Markers Analyze_Cytokines C. Cytokine Release Assay (ELISA/CBA on supernatant) Incubate->Analyze_Cytokines

Caption: General experimental workflow for studying T-cell activation.

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol measures the inhibitory effect of this compound on T-cell proliferation by tracking the dilution of the fluorescent dye CFSE.[11]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T-Cell Enrichment Cocktail or equivalent

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • This compound

  • Isotype control antibody (murine IgG1)

  • 96-well round-bottom culture plate

  • Flow Cytometer

Methodology:

  • Isolate T-Cells: Isolate PBMCs from healthy donor blood via density gradient centrifugation. Purify pan T-cells (CD3+) using a negative selection kit according to the manufacturer's instructions.

  • CFSE Labeling: Resuspend T-cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash cells twice with culture medium.

  • Cell Plating and Stimulation: Resuspend CFSE-labeled T-cells at 1x10^6 cells/mL in complete RPMI medium.

  • Prepare Stimulation Plate: Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash wells with sterile PBS before use.

  • Set Up Cultures: Add 100 µL of cell suspension (1x10^5 cells) to each well. Add 100 µL of medium containing the following:

    • Unstimulated Control: Medium only

    • Stimulated Control: Soluble anti-CD28 antibody (1-2 µg/mL) + Isotype control antibody

    • This compound Test: Soluble anti-CD28 antibody (1-2 µg/mL) + varying concentrations of this compound

  • Incubation: Culture the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Analyze cells on a flow cytometer. Gate on the live lymphocyte population and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.[12]

Protocol 2: Flow Cytometric Analysis of T-Cell Activation Markers

This protocol assesses the ability of this compound to prevent the upregulation of activation markers like CD69 or to modulate the expression of its target, CD25.[13][14]

Materials:

  • Purified Human T-Cells

  • Complete RPMI-1640 medium

  • Stimulants (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • This compound and isotype control

  • Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69

  • Live/Dead viability stain

  • FACS buffer (PBS + 2% FBS)

  • 24-well culture plate

  • Flow Cytometer

Methodology:

  • Cell Culture and Treatment: Plate purified T-cells at 1x10^6 cells/mL in a 24-well plate. Add this compound or isotype control at desired concentrations.

  • Stimulation: Add stimulants (e.g., anti-CD3/CD28 beads or PMA [50 ng/mL] and Ionomycin [1 µg/mL]) to the appropriate wells. Leave one well unstimulated as a negative control.

  • Incubation: Culture for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Staining: Harvest cells and wash with cold PBS.

  • Viability Staining: Resuspend cells in PBS and add a viability dye according to the manufacturer's protocol.

  • Surface Staining: Wash cells with FACS buffer. Resuspend cells in 100 µL of FACS buffer containing the antibody cocktail (Anti-CD3, CD4, CD8, CD25, CD69). Incubate for 30 minutes at 4°C in the dark.[15]

  • Wash and Acquire: Wash cells twice with FACS buffer. Resuspend in 300 µL of FACS buffer for acquisition.

  • Analysis: Acquire samples on a flow cytometer. Analyze the expression levels (Mean Fluorescence Intensity and percentage of positive cells) of CD25 and CD69 on gated CD4+ and CD8+ T-cell populations.[16]

Protocol 3: Cytokine Release Assay

This protocol measures the effect of this compound on the production of key T-cell cytokines such as IL-2 and IFN-γ.

Materials:

  • Purified Human T-Cells

  • Complete RPMI-1640 medium

  • Stimulants (e.g., anti-CD3/CD28 antibodies)

  • This compound and isotype control

  • 96-well flat-bottom culture plate

  • ELISA kits or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ

Methodology:

  • Cell Culture Setup: Set up T-cell cultures as described in Protocol 1 (steps 3-5), using a flat-bottom plate.

  • Incubation: Culture the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal time point may vary depending on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using a commercial ELISA or CBA kit, following the manufacturer's detailed instructions.

  • Data Analysis: Plot the cytokine concentrations for each condition. Compare the levels of cytokines produced in the presence of this compound to the stimulated control to determine the extent of inhibition.

References

laboratory handling and storage of Inolimomab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inolimomab is a murine monoclonal antibody that targets the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1] By binding to CD25 on the surface of activated T-lymphocytes, this compound blocks the binding of IL-2, a critical cytokine for T-cell proliferation and activation. This inhibitory action modulates the immune response, making this compound a subject of interest in research and clinical settings, particularly in the context of immune-mediated conditions such as graft-versus-host disease.

These application notes provide detailed protocols for the proper handling, storage, and laboratory use of this compound, ensuring its stability and performance in experimental assays.

Quantitative Data Summary

Due to the absence of a publicly available, specific product datasheet for this compound, the following tables provide generalized stability and storage recommendations for lyophilized murine IgG1 monoclonal antibodies. Researchers should always consult the manufacturer's product-specific datasheet for definitive information.

Table 1: Recommended Storage Conditions for this compound (General Guidance)

StateStorage TemperatureDurationNotes
Lyophilized-20°C to -80°CUp to several yearsAvoid repeated temperature fluctuations.
Reconstituted (Stock)-20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. The addition of a cryoprotectant like glycerol is recommended.[2]
Reconstituted (Working)2°C to 8°CUp to 1 weekStore in a sterile, sealed container. Avoid microbial contamination.

Table 2: General Reconstitution Parameters for Lyophilized Antibodies

ParameterRecommendation
Reconstitution BufferSterile, high-purity water or PBS
Final Concentration0.5 - 1.0 mg/mL (or as specified by manufacturer)
Reconstitution Time15-30 minutes
MixingGentle agitation or rocking

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to a stock solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile, deionized or distilled water, or sterile Phosphate Buffered Saline (PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Centrifuge for microcentrifuge tubes

Procedure:

  • Equilibration: Allow the lyophilized this compound vial and the reconstitution buffer to equilibrate to room temperature for at least 15-30 minutes before opening.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 30 seconds) to ensure the lyophilized powder is at the bottom of the vial.

  • Reconstitution: Carefully open the vial and add the recommended volume of sterile water or PBS to achieve the desired final concentration (e.g., 1 mg/mL).

  • Dissolution: Gently swirl the vial or place it on a rocker for 15-30 minutes to allow the antibody to fully dissolve. Avoid vigorous shaking or vortexing, as this can cause denaturation.

  • Aliquotting: Once fully dissolved, it is recommended to aliquot the reconstituted this compound into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes to minimize freeze-thaw cycles.

Storage of Reconstituted this compound

Proper storage is critical to maintain the integrity and activity of the antibody.

Short-Term Storage (up to 1 week):

  • Store the reconstituted this compound at 2-8°C.

  • Ensure the container is tightly sealed to prevent contamination and evaporation.

Long-Term Storage (up to 6 months):

  • For long-term storage, it is advisable to add a cryoprotectant such as sterile glycerol to a final concentration of 50%.

  • Store the aliquots at -20°C or -80°C.

  • Use a freezer that is not of a frost-free variety to avoid temperature cycling.[2]

  • When needed, thaw a single aliquot at room temperature or in a cool water bath. Avoid repeated freezing and thawing.

Visualizations

This compound Mechanism of Action: IL-2 Signaling Pathway Inhibition

This compound functions by blocking the IL-2 signaling pathway, which is crucial for T-cell activation and proliferation. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Inolimomab_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane IL2 IL-2 IL2R IL-2Rβ (CD122) IL-2Rγ (CD132) IL-2Rα (CD25) IL2->IL2R:f2 Binds This compound This compound This compound->IL2R:f2 Blocks JAK1 JAK1 IL2R:f0->JAK1 Activates JAK3 JAK3 IL2R:f1->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates PI3K PI3K JAK1->PI3K Activates MAPK MAPK Pathway JAK1->MAPK Activates JAK3->STAT5 Phosphorylates Proliferation T-Cell Proliferation & Survival STAT5->Proliferation Activation T-Cell Activation STAT5->Activation PI3K->Proliferation MAPK->Activation

Caption: this compound blocks IL-2 binding to CD25, inhibiting downstream signaling.

Experimental Workflow: Preparation of this compound for In Vitro Assay

This workflow diagram outlines the key steps for preparing this compound for use in a cell-based assay.

Inolimomab_Workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute quantify Quantify Concentration (e.g., A280) reconstitute->quantify dilute Prepare Working Dilutions in Assay Medium quantify->dilute add_to_cells Add this compound to Cell Culture dilute->add_to_cells incubate Incubate for Specified Time add_to_cells->incubate analyze Analyze Results incubate->analyze end End analyze->end

Caption: Workflow for preparing this compound for in vitro cell-based assays.

References

Application Notes and Protocols for the Detection of Inolimomab in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inolimomab is a murine monoclonal antibody that targets the alpha-chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1] By binding to CD25 on the surface of activated T-lymphocytes, this compound acts as an IL-2 antagonist, inhibiting T-cell proliferation. This immunosuppressive activity makes it a therapeutic agent for conditions such as acute graft-versus-host disease (aGvHD).[1][2]

The development and clinical application of this compound necessitate robust and reliable bioanalytical methods for its quantification in biological matrices. These methods are essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens, and for monitoring therapeutic drug levels. This document provides detailed application notes and protocols for the detection of this compound, primarily focusing on the enzyme-linked immunosorbent assay (ELISA) due to its common use for monoclonal antibody quantification. Additionally, it briefly discusses alternative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of this compound

This compound exerts its immunosuppressive effect by interrupting the IL-2 signaling pathway, which is crucial for T-cell activation and proliferation. The diagram below illustrates this mechanism of action.

Inolimomab_Signaling_Pathway cluster_TCell Activated T-Cell IL-2R IL-2 Receptor (CD25) T-Cell Proliferation T-Cell Proliferation and Activation IL-2R->T-Cell Proliferation Signal Transduction IL-2 Interleukin-2 (IL-2) IL-2->IL-2R Binds to This compound This compound This compound->IL-2R Blocks Binding

Caption: Mechanism of action of this compound.

Detection Methods for this compound

The quantification of this compound in biological samples such as serum and plasma is predominantly achieved through ligand-binding assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

A sandwich ELISA is the most common format for the quantification of monoclonal antibodies. This assay utilizes a capture antibody that binds to the target (this compound) and a detection antibody that is conjugated to an enzyme for signal generation.

Experimental Workflow:

ELISA_Workflow cluster_steps ELISA Protocol Steps Step1 1. Coat Plate with Capture Antibody Step2 2. Block Non-specific Binding Sites Step1->Step2 Step3 3. Add Samples (containing this compound) Step2->Step3 Step4 4. Add Detection Antibody Step3->Step4 Step5 5. Add Enzyme-conjugated Secondary Antibody Step4->Step5 Step6 6. Add Substrate and Measure Signal Step5->Step6

Caption: General workflow for an this compound sandwich ELISA.

Detailed Protocol for this compound Sandwich ELISA:

This protocol is a representative example and may require optimization for specific laboratory conditions and reagents.

Materials:

  • 96-well microplate

  • Capture Antibody (e.g., anti-mouse IgG F(ab')2 specific antibody)

  • This compound standard

  • Biological samples (serum, plasma)

  • Detection Antibody (e.g., biotinylated anti-mouse IgG Fc specific antibody)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation: Prepare a standard curve of this compound in Assay Diluent (e.g., 0-1000 ng/mL). Dilute biological samples in Assay Diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate Incubation: Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step as in step 2, but increase to 5 washes.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding this compound concentrations. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of this compound in the unknown samples.

Bioanalytical Method Validation

For use in clinical and preclinical studies, the this compound ELISA must be validated according to regulatory guidelines. The key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the assay to differentiate and quantify this compound in the presence of other components in the sample.No significant interference from matrix components.
Accuracy The closeness of the measured concentration to the true concentration.Within ±20% of the nominal concentration (±25% at LLOQ).
Precision The degree of agreement among a series of measurements from the same sample.Coefficient of variation (CV) ≤20% (≤25% at LLOQ).
Linearity The ability of the assay to produce results that are directly proportional to the concentration of this compound.Correlation coefficient (r²) ≥0.99 for the standard curve.
Range The interval between the upper and lower concentrations of this compound that can be reliably quantified.Defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Stability The stability of this compound in the biological matrix under different storage and handling conditions.Concentrations should remain within ±20% of the initial value.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative, and often more specific, method for the quantification of monoclonal antibodies. This technique typically involves the enzymatic digestion of the antibody into smaller peptides, followed by the quantification of one or more "surrogate" peptides that are unique to this compound.

General Workflow for LC-MS/MS:

  • Immunocapture: this compound is captured from the biological matrix using an anti-human IgG antibody or a specific anti-idiotypic antibody.

  • Digestion: The captured this compound is digested with an enzyme, typically trypsin, to generate peptides.

  • LC Separation: The resulting peptides are separated using liquid chromatography.

  • MS/MS Detection: The surrogate peptide(s) are detected and quantified by tandem mass spectrometry.

LC-MS/MS methods can offer high selectivity and a wide dynamic range but may be more complex and require more specialized equipment than ELISA.

Summary

The quantification of this compound in biological samples is a critical component of its therapeutic development and clinical use. The sandwich ELISA is a widely applicable method for this purpose, providing the necessary sensitivity and throughput for pharmacokinetic and therapeutic drug monitoring studies. For higher specificity or as a confirmatory method, LC-MS/MS can be employed. Regardless of the platform chosen, thorough validation is essential to ensure the generation of reliable and accurate data. The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the bioanalysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inolimomab Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides general strategies and best practices for troubleshooting instability issues with murine IgG1κ monoclonal antibodies, the class to which Inolimomab belongs. Specific formulation details and stability data for this compound are not publicly available. Therefore, the following recommendations should be considered as a general guide. Always refer to the manufacturer's specific instructions for handling and storage.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is the likely cause and how can I resolve this?

A1: Cloudiness or precipitation is often a sign of protein aggregation or poor solubility. This can be caused by several factors:

  • Suboptimal Buffer Conditions: The pH of your buffer may be too close to this compound's isoelectric point (pI), where protein solubility is at its minimum. The ionic strength of the buffer can also influence solubility.[1]

  • High Protein Concentration: At high concentrations, monoclonal antibodies have a greater tendency to self-associate and aggregate.[2]

  • Improper Storage: Freeze-thaw cycles can denature the antibody, leading to aggregation.[3] Storing diluted antibodies at 4°C for extended periods without stabilizing agents can also lead to instability.

Troubleshooting Steps:

  • Optimize Buffer:

    • Ensure the buffer pH is at least 1-2 units away from the antibody's pI. For many IgG1 antibodies, a pH around 6.0-6.5 is optimal.[1][4]

    • Empirically test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal ionic strength for solubility.[1]

  • Adjust Protein Concentration: If possible, work with a lower concentration of the antibody. If a high concentration is necessary, the addition of stabilizing excipients is crucial.

  • Review Storage and Handling:

    • Aliquot the antibody upon receipt to minimize freeze-thaw cycles.[3]

    • For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.

    • Avoid storing diluted antibody solutions for long periods at 4°C unless the buffer contains appropriate stabilizers.

Q2: I am observing a gradual loss of this compound activity in my experiments over time, even without visible precipitation. What could be the cause?

A2: Loss of activity can occur due to subtle structural changes or chemical degradation that may not result in visible aggregation. Common causes include:

  • Chemical Degradation: Deamidation and oxidation are common chemical modifications that can alter the antibody's structure and function.[5][6][7] These can be influenced by pH, temperature, and exposure to light or metal ions.

  • Formation of Soluble Aggregates: Small, soluble aggregates may not be visible but can reduce the effective concentration of active monomeric antibody.

  • Adsorption to Surfaces: Antibodies can adsorb to the surface of storage vials, especially at low concentrations, leading to a decrease in the amount of available antibody.

Troubleshooting Steps:

  • Incorporate Stabilizing Excipients:

    • Add surfactants like Polysorbate 20 or Polysorbate 80 (typically at 0.01-0.1%) to prevent surface adsorption and reduce aggregation.[8][9][10]

    • Sugars like sucrose or trehalose can act as cryoprotectants and conformational stabilizers.[4][8]

    • Amino acids such as arginine and glycine can also help to stabilize the antibody.[11]

  • Control Storage Conditions: Store the antibody protected from light and in appropriate buffers.[12] For long-term storage, -80°C is recommended.[3][13]

  • Use Low-Protein-Binding Tubes: When working with low concentrations of this compound, use siliconized or low-protein-binding microcentrifuge tubes to minimize surface adsorption.[3]

Q3: I need to reconstitute lyophilized this compound. What is the best practice to ensure its stability?

A3: Proper reconstitution of a lyophilized antibody is critical to maintaining its activity.

Recommended Reconstitution Protocol:

  • Briefly centrifuge the vial: Before opening, spin the vial at a low speed (e.g., 10,000 x g for 20 seconds) to ensure the lyophilized powder is at the bottom.[14][15]

  • Use the recommended solvent: Reconstitute with sterile, distilled water or the specific buffer recommended by the manufacturer.[16]

  • Gently mix: After adding the solvent, gently swirl or rock the vial to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause mechanical stress and lead to aggregation.[17]

  • Allow for complete dissolution: Let the vial sit at room temperature for 15-30 minutes to ensure the antibody is fully dissolved.[15][17]

  • Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the reconstituted antibody into smaller, single-use volumes.[3]

Data on Factors Affecting Murine IgG1 Stability

The following tables summarize general data on factors that can influence the stability of murine IgG1 monoclonal antibodies.

Table 1: Effect of pH on IgG1 Stability

pH RangeGeneral Effect on Stability
3.0 - 4.0Increased risk of aggregation and conformational changes.[4][18]
5.0 - 6.5Often the optimal pH range for stability of IgG1 antibodies.[4][19]
7.0 - 8.0Generally stable, but risk of deamidation increases at higher pH.[1]

Table 2: Common Stabilizing Excipients for IgG1 Formulations

Excipient ClassExamplesTypical ConcentrationPrimary Function
Sugars/Polyols Sucrose, Trehalose, Mannitol1-10% (w/v)Cryoprotectant, conformational stabilizer.[4][8]
Surfactants Polysorbate 80, Polysorbate 200.01 - 0.1% (v/v)Prevents surface adsorption and aggregation.[8][9][10]
Amino Acids Arginine, Glycine, Histidine10 - 250 mMReduces aggregation and modulates viscosity.[11]
Buffers Histidine, Citrate, Phosphate10 - 50 mMMaintain optimal pH.[8][20]
Salts Sodium Chloride50 - 150 mMModulates ionic strength and solubility.[1]

Experimental Protocols

Protocol 1: Assessing Aggregation using Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in an this compound sample.

Methodology:

  • System Preparation: Equilibrate an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Sample Preparation: Dilute the this compound sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection and Separation: Inject 20-100 µL of the sample and run the separation at a flow rate of 0.5-1.0 mL/min.

  • Detection: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the aggregate, monomer, and fragment. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Evaluating Conformational Stability with Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability (melting temperature, Tm) of this compound.

Methodology:

  • Sample Preparation: Prepare the this compound sample at a concentration of 1-2 mg/mL in the buffer of interest. Prepare a matching buffer blank.

  • DSC Analysis: Load the sample and reference solutions into the DSC cells. Scan from a starting temperature (e.g., 25°C) to a final temperature (e.g., 100°C) at a scan rate of 1°C/min.[21]

  • Data Analysis: After subtracting the buffer blank scan, analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm) at the peak of the transition. A higher Tm indicates greater thermal stability.[21][22]

Visualizations

G Troubleshooting this compound Instability Workflow start Instability Observed (Precipitation, Cloudiness, Loss of Activity) check_visual Visual Inspection: Precipitate or Cloudiness? start->check_visual precipitate_yes Yes check_visual->precipitate_yes Yes precipitate_no No check_visual->precipitate_no No check_buffer Check Buffer: pH vs. pI, Ionic Strength precipitate_yes->check_buffer check_concentration Check Concentration: Is it too high? check_buffer->check_concentration check_storage Check Storage: Freeze-thaw cycles? check_concentration->check_storage optimize_buffer Optimize Buffer: Adjust pH, test salt concentrations check_storage->optimize_buffer adjust_concentration Adjust Concentration or Add Stabilizers optimize_buffer->adjust_concentration aliquot Aliquot to Avoid Freeze-Thaw adjust_concentration->aliquot end_node Stable Solution aliquot->end_node check_soluble_agg Analyze for Soluble Aggregates (SEC-HPLC, DLS) precipitate_no->check_soluble_agg check_chem_deg Assess Chemical Degradation (Mass Spec, IEX) check_soluble_agg->check_chem_deg add_stabilizers Add Stabilizing Excipients: Surfactants, Sugars, Amino Acids check_chem_deg->add_stabilizers optimize_storage Optimize Storage: Protect from light, use low-binding tubes add_stabilizers->optimize_storage optimize_storage->end_node

Caption: A workflow for troubleshooting common instability issues with monoclonal antibodies.

G Common Degradation Pathways for Monoclonal Antibodies cluster_physical mAb Native Monomeric mAb unfolding Unfolding/ Conformational Changes mAb->unfolding Stress (Heat, pH) deamidation Deamidation mAb->deamidation High pH oxidation Oxidation mAb->oxidation Light, Metal Ions fragmentation Fragmentation mAb->fragmentation Low pH physical_instability Physical Instability aggregation Aggregation (Soluble & Insoluble) unfolding->aggregation precipitation Precipitation aggregation->precipitation chemical_instability Chemical Instability

Caption: Major physical and chemical degradation pathways for monoclonal antibodies.

References

Inolimomab Technical Support Center: Optimizing T-Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Inolimomab for effective T-cell inhibition in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a monoclonal antibody that targets the alpha chain of the Interleukin-2 receptor (IL-2Rα), also known as CD25.[1] By binding to CD25 on the surface of activated T-cells, this compound competitively inhibits the binding of IL-2, a critical cytokine for T-cell proliferation and survival.[1] This blockade of IL-2 signaling prevents the expansion of activated T-cells, thereby exerting an immunosuppressive effect.

Q2: What is the primary application of this compound in a research setting?

In a research context, this compound is primarily used to inhibit the proliferation of activated T-lymphocytes in vitro. This makes it a valuable tool for studying T-cell function, immune regulation, and for assessing the impact of T-cell activity in various disease models. A common application is in mixed lymphocyte reactions (MLRs) to assess the alloreactive T-cell response.[2][3][4]

Q3: How should I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound for T-cell inhibition is highly dependent on the specifics of your experimental setup, including cell density, the level of T-cell activation, and the specific assay being used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular conditions. This typically involves a serial dilution of the antibody.[5][6]

Q4: What are the key readouts to measure this compound-mediated T-cell inhibition?

The most common methods for assessing T-cell inhibition include:

  • T-cell proliferation assays: Measuring the reduction in T-cell division using techniques like CFSE or CellTrace Violet dilution assays, or [3H]-thymidine incorporation.[2][7]

  • Cytokine production assays: Quantifying the decrease in pro-inflammatory cytokines, such as IFN-γ and TNF-α, secreted by activated T-cells.

  • Expression of activation markers: Analyzing the downregulation of T-cell activation markers like CD69 and CD25 (on non-target cells) via flow cytometry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background T-cell proliferation (poor inhibition at all this compound concentrations) Suboptimal antibody concentration: The concentrations tested may be too low to effectively block the IL-2 receptor.Perform a wider range of serial dilutions, including higher concentrations of this compound.
Ineffective T-cell activation: If T-cells are not adequately activated, the inhibitory effect of this compound will be minimal.Ensure your T-cell stimulation method (e.g., anti-CD3/CD28 antibodies, mitogens) is working correctly by including a positive control without this compound.
Reagent issues: The this compound may have lost activity due to improper storage or handling.Use a fresh vial of this compound and ensure it has been stored according to the manufacturer's instructions.
Inconsistent results between experiments Variability in cell density: The number of T-cells per well can significantly impact the required antibody concentration for effective inhibition.Standardize the cell counting and plating procedures to ensure consistent cell numbers across experiments.
Differences in T-cell activation levels: The strength of the T-cell stimulus can vary, affecting the level of inhibition.Use a consistent concentration and source of stimulating agents.
Pipetting errors: Inaccurate pipetting can lead to significant variations in antibody and cell concentrations.Use calibrated pipettes and careful technique, especially when performing serial dilutions.
High cell death in all conditions Toxicity of the antibody preparation: The antibody formulation may contain cytotoxic components.If possible, use a formulation of this compound intended for in vitro use, which is typically free of preservatives.
Harsh cell handling: T-cells can be sensitive to excessive centrifugation or vortexing.Handle cells gently and minimize mechanical stress during the experimental setup.
Contamination: Bacterial or fungal contamination can lead to widespread cell death.Maintain sterile technique throughout the experiment.
No T-cell proliferation in the positive control (no this compound) Problem with T-cell stimulation: The activating antibodies or mitogens may be inactive.Use fresh or properly stored stimulating agents. Confirm their activity in a separate experiment if necessary.
Poor cell viability: The T-cells may not be healthy enough to proliferate.Assess cell viability before starting the experiment. Use freshly isolated cells whenever possible.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for T-Cell Inhibition

This protocol outlines a general method for titrating this compound to find the optimal concentration for inhibiting T-cell proliferation in a mixed lymphocyte reaction (MLR).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • This compound

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

  • CellTrace™ Violet or CFSE cell proliferation dye

  • 96-well round-bottom culture plates

  • Flow cytometer

Methodology:

  • Isolate PBMCs: Isolate PBMCs from the blood of two healthy donors using Ficoll-Paque density gradient centrifugation.

  • Label Responder Cells: Label the PBMCs from one donor (responder cells) with CellTrace™ Violet or CFSE according to the manufacturer's instructions.

  • Prepare Stimulator Cells: Irradiate (or treat with mitomycin C) the PBMCs from the second donor (stimulator cells) to prevent their proliferation.

  • Set up the Assay Plate:

    • In a 96-well round-bottom plate, add 1 x 10^5 labeled responder cells to each well.

    • Add 1 x 10^5 irradiated stimulator cells to each well.

    • Prepare a serial dilution of this compound in culture medium. Add the different concentrations of this compound to the appropriate wells. Include a no-antibody control (positive control for proliferation) and a responder-cell-only control (negative control).

  • Incubate: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Analyze by Flow Cytometry:

    • Harvest the cells from each well.

    • Stain the cells with antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live, single T-cell population and assessing the dilution of the proliferation dye. The percentage of proliferated cells in the presence of different this compound concentrations will indicate the optimal inhibitory concentration.

Data Presentation

Table 1: Example Titration of this compound in a One-Way MLR

This compound Concentration (µg/mL)% Proliferated CD4+ T-cells% Inhibition
0 (Positive Control)85.20
0.0172.415.0
0.145.147.1
112.885.0
105.393.8
1004.994.2

Table 2: Recommended Starting Concentrations for this compound in Different T-Cell Assays

Assay TypeRecommended Starting Concentration Range (µg/mL)Key Readout
Mixed Lymphocyte Reaction (MLR)0.1 - 10Proliferation (CFSE/CellTrace dilution)
Mitogen-stimulated Proliferation0.05 - 5Proliferation ([3H]-thymidine incorporation)
Cytokine Release Assay0.1 - 10IFN-γ, TNF-α (ELISA/CBA)

Visualizations

Inolimomab_Mechanism_of_Action cluster_TCell Activated T-Cell IL-2R IL-2 Receptor (CD25, CD122, CD132) Proliferation T-Cell Proliferation IL-2R->Proliferation Signal Transduction IL-2 Interleukin-2 (IL-2) IL-2->IL-2R Binds This compound This compound This compound->IL-2R Blocks IL-2 Binding No_Proliferation Inhibition of Proliferation This compound->No_Proliferation

Caption: Mechanism of action of this compound.

T_Cell_Inhibition_Workflow Start Start: Isolate PBMCs Label Label Responder T-Cells (e.g., CFSE) Start->Label Stimulate Co-culture with Stimulator Cells + this compound Titration Label->Stimulate Incubate Incubate for 5-7 Days Stimulate->Incubate Stain Stain for Surface Markers (CD3, CD4, etc.) Incubate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Proliferation Data Acquire->Analyze End End: Determine Optimal Concentration Analyze->End

Caption: Experimental workflow for T-cell inhibition assay.

References

Technical Support Center: Overcoming Inolimomab Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Inolimomab. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments, with a focus on overcoming therapeutic resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a murine IgG1κ monoclonal antibody that targets the alpha chain (CD25) of the Interleukin-2 (IL-2) receptor.[1][2][3] By binding to CD25 on the surface of activated T-lymphocytes, this compound competitively inhibits the binding of IL-2, a critical cytokine for T-cell proliferation and activation.[2][4] This blockade of IL-2 signaling prevents the expansion of activated T-cells, which is the therapeutic basis for its use in conditions like acute Graft-versus-Host Disease (aGvHD).[1][2]

Q2: What are the potential in vitro mechanisms of resistance to this compound?

Resistance to this compound in vitro can arise from several cellular and molecular changes. The primary mechanisms to investigate include:

  • Downregulation or loss of CD25 expression: The target of this compound is the CD25 protein on the cell surface. A reduction in the number of CD25 molecules on the T-cell surface can limit the binding of this compound, thereby reducing its efficacy.

  • Alterations in the IL-2 signaling pathway: Resistance can develop through mutations or modifications in downstream signaling molecules of the IL-2 receptor, such as JAK1, JAK3, or STAT5. These alterations could lead to constitutive activation of the pathway, making it independent of IL-2 binding.

  • Activation of bypass signaling pathways: T-cells may develop resistance by upregulating alternative signaling pathways that promote proliferation and survival, thereby compensating for the IL-2 pathway blockade.

  • Increased drug efflux: While less common for monoclonal antibodies, cellular mechanisms that actively pump therapeutic agents out of the cell could theoretically contribute to reduced efficacy.

Q3: How can I establish an this compound-resistant T-cell line in vitro?

Developing an this compound-resistant T-cell line is a critical step for studying resistance mechanisms. A common method is continuous exposure to escalating doses of the drug. Here is a general approach:

  • Start with a sensitive T-cell line: Begin with a T-cell line known to be sensitive to this compound (i.e., expresses CD25 and is dependent on IL-2 for proliferation).

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay.

  • Continuous exposure: Culture the cells in the presence of this compound at a concentration below the IC50.

  • Gradual dose escalation: As the cells begin to proliferate, gradually increase the concentration of this compound in the culture medium.

  • Monitor for resistance: Periodically assess the IC50 of the cultured cells. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.

  • Clonal selection: Once a resistant population is established, you can perform single-cell cloning to isolate and expand highly resistant clones.

Troubleshooting Guide

This guide provides solutions to common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
Decreased this compound efficacy in a previously sensitive T-cell line. 1. Reduced CD25 expression: The cell line may have lost or downregulated surface CD25. 2. Altered IL-2 signaling: Mutations or changes in downstream signaling proteins (e.g., STAT5) may have occurred.1. Verify CD25 Expression: Use flow cytometry to quantify the percentage of CD25-positive cells and the mean fluorescence intensity (MFI) of CD25. Compare with the parental cell line. 2. Assess IL-2 Pathway Activity: Perform a phospho-STAT5 flow cytometry assay to measure the phosphorylation of STAT5 in response to IL-2 stimulation in the presence and absence of this compound. A lack of inhibition by this compound suggests a downstream alteration.
Inconsistent results in cell viability assays. 1. Variable cell health and density: Inconsistent initial cell seeding densities or poor cell viability can affect results. 2. Inaccurate drug concentration: Errors in serial dilutions of this compound.1. Standardize Cell Culture: Ensure consistent cell passage number, viability (>95%), and seeding density for all experiments. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
Difficulty establishing a resistant cell line. 1. Inappropriate starting concentration: The initial this compound concentration may be too high, leading to excessive cell death, or too low, not providing enough selective pressure. 2. Instability of resistance: The resistance phenotype may be transient and lost in the absence of the drug.1. Optimize Drug Concentration: Start with a concentration that causes a partial reduction in cell viability (e.g., IC20-IC30) and increase it in small increments. 2. Maintain Selective Pressure: Continuously culture the resistant cells in the presence of this compound to maintain the resistant phenotype.

Experimental Protocols

Protocol 1: Establishing an this compound-Resistant T-Cell Line

Objective: To generate a T-cell line with acquired resistance to this compound for in vitro studies.

Materials:

  • CD25-positive, IL-2 dependent T-cell line (e.g., CTLL-2)

  • Complete RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and recombinant human IL-2 (concentration to be optimized for the specific cell line)

  • This compound

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Determine Parental IC50:

    • Seed the parental T-cell line in a 96-well plate at an optimized density.

    • Add serial dilutions of this compound to the wells.

    • Incubate for 48-72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Induce Resistance:

    • Culture the parental cells in a flask with complete medium containing this compound at a starting concentration of approximately IC20.

    • Monitor cell growth and viability.

    • When the cells resume a normal growth rate, subculture them and increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this process of gradual dose escalation.

  • Confirm Resistance:

    • After several rounds of dose escalation, determine the IC50 of the resistant cell population.

    • A resistant line is typically defined by a significant (e.g., >5-fold) increase in the IC50 compared to the parental line.

  • Maintenance of Resistant Line:

    • Continuously culture the resistant cell line in the presence of the highest tolerated concentration of this compound to maintain the resistant phenotype.

Protocol 2: Flow Cytometry for CD25 Expression

Objective: To quantify the surface expression of CD25 on T-cells.

Materials:

  • T-cell suspension

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated anti-human CD25 antibody (e.g., PE-conjugated)

  • Isotype control antibody

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest and wash the T-cells with cold FACS buffer.

  • Staining:

    • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/100 µL.

    • Add the anti-CD25 antibody or the isotype control to the respective tubes.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the percentage of CD25-positive cells and the Mean Fluorescence Intensity (MFI) using appropriate software.

Protocol 3: Phospho-STAT5 Flow Cytometry Assay

Objective: To measure the phosphorylation of STAT5, a key downstream signaling molecule of the IL-2 receptor, as an indicator of pathway activation.

Materials:

  • T-cell suspension

  • Serum-free RPMI-1640 medium

  • Recombinant human IL-2

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)

  • Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

  • Flow cytometer

Methodology:

  • Cell Starvation: Culture T-cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • Inhibition and Stimulation:

    • Pre-incubate the cells with or without this compound for 1 hour at 37°C.

    • Stimulate the cells with an optimal concentration of IL-2 for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells immediately after stimulation.

    • Permeabilize the cells according to the manufacturer's protocol for the anti-phospho-STAT5 antibody.

  • Intracellular Staining: Stain the cells with the anti-phospho-STAT5 antibody for 30-60 minutes at room temperature in the dark.

  • Washing and Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the MFI of phospho-STAT5 to quantify the level of signaling.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant T-Cell Lines

Cell LineThis compound IC50 (ng/mL)Fold Resistance
Parental T-Cell Line101
This compound-Resistant T-Cell Line15015

Table 2: Hypothetical Phospho-STAT5 Levels in Response to IL-2 and this compound

Cell LineTreatmentPhospho-STAT5 MFI% Inhibition by this compound
Parental T-Cell LineUnstimulated50N/A
IL-250080%
IL-2 + this compound150
This compound-Resistant T-Cell LineUnstimulated60N/A
IL-248010%
IL-2 + this compound430

Visualizations

Signaling Pathways and Experimental Workflows

Inolimomab_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-2 IL-2 IL-2R IL-2 Receptor (CD25, CD122, CD132) IL-2->IL-2R Binds This compound This compound This compound->IL-2R Blocks JAK1/3 JAK1/3 IL-2R->JAK1/3 Activates STAT5 STAT5 JAK1/3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Proliferation pSTAT5->Proliferation Promotes

Caption: this compound blocks IL-2 binding to its receptor, inhibiting T-cell proliferation.

Resistance_Mechanism_Workflow Start Start Sensitive_T_Cells Sensitive T-Cells in Culture Start->Sensitive_T_Cells Inolimomab_Treatment Treat with this compound Sensitive_T_Cells->Inolimomab_Treatment Observe_Response Observe Response Inolimomab_Treatment->Observe_Response Cell_Death Cell Death / Growth Inhibition Observe_Response->Cell_Death Sensitive Resistance Resistance Develops Observe_Response->Resistance Resistant Investigate_Mechanisms Investigate Mechanisms Resistance->Investigate_Mechanisms CD25_Analysis CD25 Expression (Flow Cytometry) Investigate_Mechanisms->CD25_Analysis Signaling_Analysis Signaling Pathway (pSTAT5 Assay) Investigate_Mechanisms->Signaling_Analysis Bypass_Analysis Bypass Pathways (Western Blot / RNA-seq) Investigate_Mechanisms->Bypass_Analysis

Caption: Workflow for identifying and characterizing this compound resistance in vitro.

Overcoming_Resistance_Strategies Resistant_T_Cell This compound-Resistant T-Cell Combination_Therapy Combination Therapy Resistant_T_Cell->Combination_Therapy JAK_Inhibitor JAK/STAT Inhibitor Combination_Therapy->JAK_Inhibitor Combine with Other_Pathway_Inhibitor Inhibitor of Bypass Pathway Combination_Therapy->Other_Pathway_Inhibitor Combine with Restore_Sensitivity Restore Sensitivity JAK_Inhibitor->Restore_Sensitivity Other_Pathway_Inhibitor->Restore_Sensitivity

Caption: Strategies to overcome this compound resistance using combination therapies.

References

challenges in Inolimomab delivery for preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Inolimomab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in preclinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in this compound delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a murine monoclonal antibody of the IgG1κ isotype.[1] It functions as an immunosuppressive agent by targeting the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2] This receptor is upregulated on activated T-lymphocytes. By binding to CD25, this compound competitively inhibits the binding of IL-2 to its receptor, thereby preventing T-cell proliferation and activation, which are key events in immune responses such as graft-versus-host disease (GvHD).[2]

Q2: What are the primary preclinical applications of this compound?

A2: In preclinical research, this compound is primarily used to model the immunosuppressive effects observed in clinical settings. Its main application is in animal models of diseases where T-cell activation plays a central role, such as:

  • Acute graft-versus-host disease (aGvHD)

  • Organ transplant rejection

  • Autoimmune diseases

Q3: What is the recommended storage and handling for this compound?

A3: While specific instructions from the supplier should always be followed, murine monoclonal antibodies like this compound are typically stored at 2-8°C for short-term use and frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and loss of activity. When thawing, it is recommended to do so slowly on ice. For experimental use, the antibody should be diluted in a sterile, protein-compatible buffer.

Q4: Can this compound be used in mouse models?

A4: Yes, as a murine antibody, this compound is suitable for use in mouse models. However, repeated administrations can still potentially elicit an anti-antibody response, although this is less pronounced than using antibodies from other species.[3] For long-term studies, this potential for immunogenicity should be considered.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the delivery of this compound in preclinical experiments.

Problem Potential Cause Recommended Solution
Reduced or no efficacy in vivo Antibody Aggregation: Repeated freeze-thaw cycles, improper storage, or exposure to harsh conditions can cause aggregation, reducing the amount of active antibody.- Aliquot the antibody upon receipt to minimize freeze-thaw cycles.- Visually inspect the solution for precipitates before use.- Confirm the absence of aggregates using techniques like size-exclusion chromatography (SEC).
Incorrect Dosage: The administered dose may be too low to achieve a therapeutic effect.- Refer to published studies using similar antibodies or conduct a dose-response study.- Ensure accurate calculation of the dose based on the animal's body weight.
Improper Administration: Incorrect injection technique may lead to leakage or improper biodistribution.- Ensure proper training in the chosen administration route (e.g., intravenous, intraperitoneal).- Use appropriate needle sizes and injection volumes for the animal model.
High variability in experimental results Inconsistent Formulation: Variations in the dilution buffer or final formulation can affect antibody stability and activity.- Use a consistent, high-quality, sterile buffer for all dilutions (e.g., sterile PBS).- Prepare fresh dilutions for each experiment and avoid storing diluted antibody for extended periods.
Animal-to-animal variability: Biological differences between animals can lead to varied responses.- Increase the number of animals per group to improve statistical power.- Ensure animals are age and sex-matched.
Adverse events in animal models (e.g., anaphylaxis) Immunogenicity: The animal's immune system may recognize the murine antibody as foreign, especially with repeated dosing.- Monitor animals closely for any signs of adverse reactions.- Consider using a "murinized" version of the antibody if available for long-term studies.[3]
Contamination: The antibody solution may be contaminated with endotoxins or other pyrogens.- Use endotoxin-free reagents and sterile techniques for all preparations.- Source antibodies from reputable suppliers who provide endotoxin level specifications.
Precipitation observed in the antibody solution Solubility Issues: The antibody may have low solubility in the chosen buffer, especially at high concentrations or low temperatures.- If precipitation is observed upon thawing, allow the vial to reach room temperature and gently mix.- If issues persist, consider using a different formulation buffer with excipients that improve solubility (e.g., polysorbates).[4]

Data Summary

Table 1: Typical Stability Profile of a Murine IgG1 Monoclonal Antibody
Condition Parameter Result
Storage at 2-8°C Monomer Purity (by SEC)>95% after 1 month
Potency (by cell-based assay)No significant change after 1 month
Storage at -20°C Monomer Purity (by SEC)>98% after 12 months
Potency (by cell-based assay)No significant change after 12 months
Freeze-Thaw Cycles (from -20°C) Monomer Purity (by SEC)Decrease of ~1-2% per cycle
Potency (by cell-based assay)Potential for gradual decrease in activity

Note: This table provides illustrative data based on general knowledge of murine IgG1 antibodies. Actual stability will be lot-specific and dependent on the formulation.

Table 2: Common Excipients for Monoclonal Antibody Formulations
Excipient Class Example Purpose
Buffering Agent Phosphate, HistidineMaintain pH and stability
Tonicity Modifier Sodium ChlorideAdjust solution to be isotonic
Stabilizer Sucrose, TrehaloseProtect against physical and chemical degradation
Surfactant Polysorbate 20, Polysorbate 80Prevent aggregation and surface adsorption

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Mice

Materials:

  • This compound solution

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Insulin syringes with 29G or 30G needles

  • Mouse restrainer

Procedure:

  • Thaw the this compound aliquot on ice.

  • Calculate the required volume of this compound based on the desired dose and the animal's body weight.

  • Dilute the this compound to the final injection concentration using sterile PBS. Gently mix by inversion; do not vortex.

  • Warm the mouse under a heat lamp to dilate the lateral tail veins.

  • Place the mouse in a restrainer, exposing the tail.

  • Swab the tail with 70% ethanol.

  • Inject the this compound solution slowly into a lateral tail vein. The typical injection volume is 100-200 µL.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any immediate adverse reactions.

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice

Materials:

  • This compound solution

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Tuberculin or insulin syringes with 25G or 27G needles

Procedure:

  • Prepare the this compound dilution as described in the IV protocol.

  • Hold the mouse securely, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

  • Inject the solution smoothly. The typical injection volume can be up to 500 µL.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Visualizations

Inolimomab_Mechanism_of_Action This compound Signaling Pathway cluster_TCell Activated T-Cell IL2R IL-2 Receptor (CD25) Proliferation T-Cell Proliferation & Activation IL2R->Proliferation Activates IL2 Interleukin-2 (IL-2) IL2->IL2R Binds This compound This compound This compound->IL2R Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow Preclinical this compound Delivery Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Monitor Post-Administration Thaw Thaw this compound on Ice Dilute Dilute to Working Concentration in Sterile Buffer Thaw->Dilute Dose Calculate Dose based on Animal Weight Dilute->Dose Restrain Restrain Animal Dose->Restrain Inject Inject via Chosen Route (e.g., IV, IP) Restrain->Inject Observe Monitor for Adverse Reactions Inject->Observe Assess Assess Efficacy at Predefined Endpoints Observe->Assess

Caption: General experimental workflow for this compound delivery.

Troubleshooting_Flow This compound Delivery Troubleshooting Start Reduced Efficacy Observed Check_Storage Check Storage & Handling Procedures Start->Check_Storage Check_Dose Verify Dose Calculation Check_Storage->Check_Dose OK Solution_Storage Aliquot Antibody; Avoid Freeze-Thaw Check_Storage->Solution_Storage Issue Found Check_Admin Review Administration Technique Check_Dose->Check_Admin OK Solution_Dose Recalculate Dose; Perform Dose-Response Study Check_Dose->Solution_Dose Issue Found Check_Formulation Examine Formulation & Dilution Check_Admin->Check_Formulation OK Solution_Admin Ensure Proper Technique & Training Check_Admin->Solution_Admin Issue Found Solution_Formulation Use Consistent, Sterile Buffer Check_Formulation->Solution_Formulation Issue Found

Caption: Troubleshooting flowchart for reduced efficacy.

References

Technical Support Center: Inolimomab in Steroid-Refractory Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inolimomab in steroid-refractory models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound?

This compound is a murine monoclonal antibody that targets the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2][3] By binding to CD25 on the surface of activated T-lymphocytes, this compound blocks the binding of IL-2, a critical cytokine for T-cell proliferation and activation.[3] This inhibition of IL-2 signaling leads to a reduction in the expansion and effector function of T-cells that drive the pathogenesis of graft-versus-host disease (GVHD).[1][3]

Q2: We are observing high variability in the efficacy of this compound in our steroid-refractory aGVHD mouse model. What are the potential causes and solutions?

High variability in efficacy can stem from several factors:

  • Model-Specific Factors: The severity and kinetics of aGVHD can vary significantly between different mouse strains and conditioning regimens. Ensure that your model consistently develops steroid-refractory disease. It may be necessary to titrate the dose of steroids to induce a reliably refractory state.

  • This compound Dosing and Administration: The timing of this compound administration is critical. In clinical settings, it is administered after steroid failure. In your model, ensure that this compound is given at a time point when T-cell activation and CD25 expression are high. The dose may also need to be optimized for your specific model. Consider performing a dose-response study.

  • Target Saturation: Inadequate saturation of the CD25 target on activated T-cells can lead to reduced efficacy. You can assess target saturation using flow cytometry. (See Experimental Protocols section for a detailed protocol).

Q3: How can we confirm that this compound is engaging its target (CD25) in our in vivo model?

Target engagement can be confirmed by performing flow cytometry on peripheral blood or tissue samples from your experimental animals. By using a secondary antibody that detects mouse IgG (the isotype of this compound) or a fluorescently labeled this compound, you can quantify the percentage of CD25+ T-cells that are bound by the antibody.

Q4: Are there known mechanisms of resistance to this compound?

While the provided search results do not detail specific resistance mechanisms at a molecular level for this compound, potential mechanisms of resistance to anti-CD25 therapy in general could include:

  • Downregulation of CD25 expression: Activated T-cells may downregulate CD25, reducing the target available for this compound.

  • IL-2-independent T-cell activation: T-cells may become activated through pathways that are not dependent on IL-2 signaling.

  • Shedding of soluble CD25: High levels of soluble CD25 in the serum could potentially bind to this compound, reducing its availability to bind to cell surface CD25.

Q5: What are the expected outcomes based on clinical trial data for this compound in steroid-refractory aGVHD?

Clinical trials of this compound in adult patients with steroid-refractory acute GVHD have been conducted. A phase 3 randomized trial compared this compound to anti-thymocyte globulin (ATG). While the primary endpoint of 1-year overall survival without changing therapy was not met, long-term follow-up suggested a clinical benefit in favor of this compound.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from a phase 3 clinical trial comparing this compound to ATG in patients with steroid-refractory acute GVHD.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound (n=49)ATG (n=51)
Median Age (years)4849
aGVHD Grade II22 (45%)24 (47%)
aGVHD Grade III20 (41%)19 (37%)
aGVHD Grade IV7 (14%)8 (16%)
Skin Involvement42 (86%)45 (88%)
Gut Involvement35 (71%)38 (75%)
Liver Involvement11 (22%)12 (24%)

Data adapted from a phase 3 randomized trial.[4]

Table 2: Efficacy Outcomes

OutcomeThis compoundATGp-value
1-Year Overall Survival (without therapy change)28.5%21.5%0.28
1-Year Overall Survival~53% (26 deaths)~40% (31 deaths)-
Long-Term Overall Survival30%19.6%0.03

Data adapted from a phase 3 randomized trial and its long-term follow-up.[4][6][7]

Table 3: Safety Outcomes (Adverse Events)

Adverse EventThis compound (n=49)ATG (n=51)
At least 1 Serious AE96%90%
Grade 3-5 AE100%98%
Treatment-Related AEs14%41%
Viral InfectionsFewer than ATGMore than this compound

Data adapted from a phase 3 randomized trial.[4][8]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of CD25 Saturation on T-cells

Objective: To determine the extent of CD25 receptor occupancy by this compound on activated T-cells from an in vivo model.

Materials:

  • Single-cell suspension from peripheral blood or spleen

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Anti-mouse CD3-FITC (or other T-cell marker)

  • Anti-mouse CD4-PerCP (or other T-cell subset marker)

  • Anti-mouse CD25-PE (clone that binds to a different epitope than this compound)

  • Secondary antibody: Goat anti-mouse IgG (H+L) Alexa Fluor 647 (to detect bound this compound)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the tissue of interest and wash with FACS buffer.

  • Aliquot approximately 1x10^6 cells per tube.

  • To one set of tubes, add the secondary antibody (Goat anti-mouse IgG Alexa Fluor 647) to detect this compound that is already bound to the cells in vivo. Incubate for 30 minutes at 4°C.

  • Wash the cells with FACS buffer.

  • Add the cocktail of primary antibodies: Anti-mouse CD3-FITC, Anti-mouse CD4-PerCP, and Anti-mouse CD25-PE. Incubate for 30 minutes at 4°C.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on CD3+CD4+ T-cells. The percentage of Alexa Fluor 647 positive cells within the CD25+ population indicates the level of target saturation by this compound.

Visualizations

G cluster_0 IL-2 Signaling Pathway IL2 IL-2 IL2R IL-2 Receptor (CD25, CD122, CD132) IL2->IL2R binds JAK_STAT JAK-STAT Pathway IL2R->JAK_STAT activates This compound This compound This compound->IL2R blocks Proliferation T-cell Proliferation & Survival JAK_STAT->Proliferation promotes

Caption: this compound blocks IL-2 binding to its receptor, inhibiting T-cell proliferation.

G cluster_1 In Vivo Efficacy Study Workflow Start Induce aGVHD in mice Steroids Administer Steroids Start->Steroids Assess_Refractory Assess for Steroid Refractoriness Steroids->Assess_Refractory Inolimomab_Tx Treat with this compound or Vehicle Control Assess_Refractory->Inolimomab_Tx Refractory End Evaluate Efficacy Assess_Refractory->End Not Refractory Monitor Monitor GVHD Score & Survival Inolimomab_Tx->Monitor Analysis Endpoint Analysis: - Histology - Flow Cytometry Monitor->Analysis Analysis->End

Caption: A typical experimental workflow for evaluating this compound efficacy in a steroid-refractory aGVHD model.

G cluster_2 Troubleshooting Logic Problem Suboptimal Efficacy Observed Check_Model Is the aGVHD model consistently steroid-refractory? Problem->Check_Model Check_Dose Is the this compound dose and timing optimal? Check_Model->Check_Dose Yes Optimize_Model Refine aGVHD induction and steroid regimen Check_Model->Optimize_Model No Check_Target Is there adequate target (CD25) saturation? Check_Dose->Check_Target Yes Dose_Response Perform a dose-response and timing study Check_Dose->Dose_Response No Flow_Cytometry Assess CD25 saturation via flow cytometry Check_Target->Flow_Cytometry No Resistance Investigate potential resistance mechanisms Check_Target->Resistance Yes

Caption: A decision tree for troubleshooting suboptimal this compound efficacy in experimental models.

References

minimizing off-target effects of Inolimomab in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Inolimomab.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a murine monoclonal antibody that functions as an immunosuppressive agent.[1] Its primary target is the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2][3] By binding to CD25 on the surface of activated T-lymphocytes, this compound competitively inhibits the binding of IL-2, a critical cytokine for T-cell proliferation and activation.[3][4] This blockade of IL-2 signaling prevents the expansion of activated T-cells, which are key mediators of the immune response in conditions like acute graft-versus-host disease (aGVHD).[2][3]

Q2: What are the potential off-target effects of this compound in experiments?

While this compound is designed to be specific for CD25, potential off-target effects can occur, leading to misinterpretation of experimental results. These can include:

  • Binding to non-target cells: this compound could potentially bind to cells other than activated T-lymphocytes that may express low levels of CD25 or a structurally similar epitope. This could include activated B-cells, some thymocytes, and bone marrow precursors.[2]

  • Impact on Natural Killer (NK) cells: The IL-2 signaling pathway is also important for the activation and function of Natural Killer (NK) cells. While this compound primarily targets activated T-cells, alterations in IL-2 availability could indirectly impact NK cell activity.

  • Unintended signaling pathway modulation: Cross-reactivity with other cell surface receptors could potentially trigger unintended signaling cascades.

  • Fc-mediated effects: As an IgG1 antibody, this compound's Fc region can interact with Fc receptors on various immune cells, potentially leading to antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC) of non-target cells.

Q3: How can I minimize the risk of off-target effects in my in vitro experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:

  • Titrate for Lowest Effective Concentration: Determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of T-cell proliferation) through dose-response experiments. Using excessive concentrations increases the likelihood of binding to lower-affinity off-target sites.

  • Use Appropriate Controls:

    • Isotype Control: Use a non-binding murine IgG1 antibody at the same concentration as this compound to control for non-specific binding and Fc-mediated effects.

    • Untreated Control: A sample with cells and vehicle (e.g., PBS) but no antibody.

    • Positive Control: A known activator of the pathway of interest to ensure the assay is working correctly.

  • Cell Line Characterization: Confirm the expression levels of CD25 on your target and non-target cell lines using flow cytometry. This will help in interpreting binding data and potential off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High background staining in flow cytometry Non-specific binding of this compound or secondary antibody.1. Include an isotype control. 2. Optimize antibody concentration. 3. Block Fc receptors on cells with an Fc-blocking reagent before staining. 4. Ensure adequate washing steps.
Unexpected cell death in non-target cell populations 1. Off-target binding leading to cytotoxicity. 2. Fc-mediated effector functions (ADCC/CDC).1. Perform a cell viability assay (e.g., trypan blue exclusion, Annexin V/PI staining) on both target and non-target cells at various this compound concentrations. 2. Use an this compound variant with a modified Fc region that has reduced effector function, if available.
Inconsistent results between experiments 1. Variation in cell culture conditions affecting CD25 expression. 2. Reagent variability.1. Standardize cell culture protocols, including passage number and stimulation conditions. 2. Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. 3. Qualify new batches of reagents before use in critical experiments.
This compound does not inhibit IL-2 mediated signaling in target cells 1. Low or absent CD25 expression on target cells. 2. Inactive antibody. 3. Suboptimal assay conditions.1. Confirm CD25 expression by flow cytometry. 2. Check the expiration date and storage conditions of the antibody. 3. Optimize IL-2 concentration and stimulation time in your assay.

Experimental Protocols

Protocol 1: Assessing On-Target and Off-Target Binding by Flow Cytometry

Objective: To quantify the binding of this compound to target (activated T-cells) and non-target cell populations.

Methodology:

  • Cell Preparation:

    • Prepare single-cell suspensions of your target cells (e.g., PHA-stimulated PBMCs) and non-target cells (e.g., a CD25-negative cell line, or resting PBMCs).

    • Adjust cell concentration to 1 x 10^6 cells/mL in FACS buffer (PBS + 2% FBS + 0.1% sodium azide).

  • Fc Receptor Blocking:

    • Incubate cells with an Fc-blocking reagent for 10-15 minutes at 4°C to prevent non-specific binding via Fc receptors.

  • This compound Staining:

    • Add varying concentrations of this compound (e.g., from 0.01 µg/mL to 10 µg/mL) to the cell suspensions.

    • As a negative control, add an equivalent concentration of a murine IgG1 isotype control to a separate set of tubes.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Secondary Antibody Staining:

    • Resuspend the cell pellets in a solution containing a fluorescently labeled anti-mouse IgG secondary antibody.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Repeat the washing steps as described in step 4.

  • Cell Population Staining (Optional):

    • To specifically identify cell populations within a mixed sample like PBMCs, you can co-stain with antibodies against other cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD56 for NK cells).

  • Data Acquisition:

    • Resuspend the final cell pellets in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Data Analysis:

    • Gate on the cell populations of interest.

    • Determine the geometric mean fluorescence intensity (gMFI) for this compound staining in each cell population at each concentration.

    • Compare the gMFI of this compound staining to the isotype control to determine specific binding.

Protocol 2: IL-2 Signaling Inhibition Assay (pSTAT5 Flow Cytometry)

Objective: To assess the functional effect of this compound on the IL-2 signaling pathway by measuring the phosphorylation of STAT5.

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension of activated T-cells (e.g., IL-2 expanded T-cells).

    • Starve the cells in a low-serum medium for 2-4 hours prior to the experiment.

  • This compound Pre-incubation:

    • Incubate the cells with a range of this compound concentrations for 30 minutes at 37°C. Include an isotype control and a no-antibody control.

  • IL-2 Stimulation:

    • Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-2 for 15 minutes at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately fix the cells by adding a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.

  • Permeabilization:

    • Permeabilize the cells using a methanol-based or detergent-based permeabilization buffer to allow intracellular staining.

  • Intracellular Staining:

    • Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the percentage of pSTAT5 positive cells or the gMFI of pSTAT5 staining in response to IL-2 stimulation in the presence and absence of this compound.

Data Presentation

Table 1: Representative Binding Affinity of Anti-CD25 Antibodies

Antibody Target Cell Line K_D (nM) Assay Method
This compound (Representative)Human CD25Activated T-cells1-10Surface Plasmon Resonance
BasiliximabHuman CD25-~0.6Radioimmunoassay
DaclizumabHuman CD25-~0.3Radioimmunoassay

Note: Specific K_D values for this compound may vary depending on the experimental setup. The value provided is a representative range for high-affinity anti-CD25 antibodies.

Table 2: Troubleshooting Off-Target Effects - Expected Outcomes of Controls

Control Expected Outcome in Target Cells Expected Outcome in CD25-Negative Cells Interpretation of Deviation
Isotype Control Low to no fluorescence signal.Low to no fluorescence signal.High signal suggests non-specific binding or issues with Fc-blocking.
This compound High fluorescence signal, dose-dependent.Low to no fluorescence signal.High signal suggests off-target binding.
Unstimulated Control (pSTAT5 assay) Basal level of pSTAT5.Basal level of pSTAT5.High basal pSTAT5 may indicate issues with cell starvation or culture conditions.
IL-2 Stimulated (pSTAT5 assay) High pSTAT5 signal.No significant increase in pSTAT5.Low signal in target cells suggests a problem with IL-2 or the signaling pathway.

Visualizations

IL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor (CD25, CD122, CD132) JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates This compound This compound This compound->IL2R Blocks IL-2 Binding IL2 IL-2 IL2->IL2R Binds STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerizes Gene_Expression Gene Expression (e.g., c-Myc, Bcl-2) STAT5_dimer->Gene_Expression Promotes Transcription Proliferation T-Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: this compound blocks IL-2 binding to its receptor, inhibiting downstream signaling.

experimental_workflow cluster_binding_assay Off-Target Binding Assay cluster_functional_assay Functional Assay (pSTAT5) start_binding Prepare Target & Non-Target Cells fc_block Fc Block start_binding->fc_block stain_ino Stain with this compound & Isotype Control fc_block->stain_ino stain_secondary Stain with Secondary Ab stain_ino->stain_secondary acquire_flow Acquire on Flow Cytometer stain_secondary->acquire_flow analyze_binding Analyze gMFI acquire_flow->analyze_binding start_func Prepare & Starve Activated T-Cells pre_incubate Pre-incubate with This compound start_func->pre_incubate stimulate_il2 Stimulate with IL-2 pre_incubate->stimulate_il2 fix_perm Fix & Permeabilize stimulate_il2->fix_perm stain_pstat5 Stain for pSTAT5 fix_perm->stain_pstat5 acquire_func Acquire on Flow Cytometer stain_pstat5->acquire_func analyze_func Analyze % pSTAT5+ acquire_func->analyze_func

Caption: Workflow for assessing off-target binding and functional effects of this compound.

References

Inolimomab Technical Support Center: Troubleshooting Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the common aggregation issues encountered with Inolimomab, a murine IgG1κ monoclonal antibody. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a murine monoclonal antibody of the IgG1κ subclass.[1][2] It functions as an immunosuppressive agent by targeting the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1][3] This receptor is present on the surface of activated T-lymphocytes. By binding to CD25, this compound blocks the binding of IL-2, a cytokine crucial for T-cell proliferation. This inhibition of T-cell activation is the basis for its use in treating conditions like acute graft-versus-host disease (aGvHD).[3][4][5]

Q2: What is protein aggregation and why is it a concern for this compound?

Protein aggregation is a process where individual protein molecules, such as monoclonal antibodies, associate to form larger, often non-functional and potentially immunogenic, complexes. For therapeutic antibodies like this compound, aggregation is a critical quality attribute to control as it can lead to reduced efficacy and potential adverse effects.[6][7]

Q3: What are the common causes of this compound aggregation?

As a monoclonal antibody, this compound is susceptible to aggregation induced by various stress factors, including:

  • pH variations: Exposure to acidic or alkaline conditions, especially near the isoelectric point (pI) of the antibody, can lead to conformational changes and subsequent aggregation.[6][8] Low pH exposure, for instance during purification steps like Protein A chromatography, is a common trigger for aggregation.[6][8]

  • Elevated temperatures: Higher temperatures can induce partial unfolding of the antibody structure, exposing hydrophobic regions that can interact and lead to aggregation.[9]

  • High protein concentration: Increased concentrations of this compound can enhance the likelihood of intermolecular interactions, thereby promoting aggregation.

  • Mechanical stress: Processes such as vigorous mixing, pumping, or freeze-thaw cycles can introduce shear stress and expose the antibody to air-liquid interfaces, which can cause denaturation and aggregation.[6]

  • Ionic strength: The concentration of salts in the formulation buffer can influence electrostatic interactions between antibody molecules, affecting their propensity to aggregate.[6]

Troubleshooting Guide: this compound Aggregation

This guide provides a structured approach to identifying and mitigating aggregation issues during your experiments.

Problem: Visible precipitation or cloudiness in the this compound solution.

This indicates the formation of large, insoluble aggregates.

Potential Causes & Solutions:

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your buffer. For many IgG1 antibodies, a pH range of 5.5 to 6.5 is optimal for stability.[10][11] Avoid pH values near the antibody's isoelectric point.
High Temperature Store and handle this compound at recommended temperatures, typically 2-8°C. Avoid repeated exposure to room temperature or higher.
Freeze-Thaw Stress Aliquot this compound into single-use volumes to minimize freeze-thaw cycles.[6] If freezing is necessary, consider cryoprotectants like sucrose or trehalose in the formulation.
High Concentration If experimentally feasible, work with lower concentrations of this compound. For high concentration formulations, the use of specific excipients to reduce viscosity and aggregation is crucial.
Problem: Increased aggregate levels detected by analytical methods (e.g., SEC-HPLC).

This points to the formation of soluble aggregates, such as dimers and higher-order oligomers.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Buffer Composition Optimize the buffer formulation. Consider the addition of stabilizing excipients.
Oxidation If the aggregation is suspected to be linked to oxidation, consider adding antioxidants like methionine or using an inert gas overlay during storage.
Surface Adsorption Aggregation can be initiated by adsorption to container surfaces. The use of surfactants like Polysorbate 20 or Polysorbate 80 can help prevent this.
Photodegradation Protect the this compound solution from light, especially UV, as it can induce chemical modifications that lead to aggregation.

Prevention of this compound Aggregation

Proactive measures are key to minimizing aggregation. The following table summarizes common excipients used to stabilize monoclonal antibody formulations.

Table 1: Common Excipients for Monoclonal Antibody Formulation

Excipient CategoryExamplesMechanism of ActionTypical Concentration Range
Sugars/Polyols Sucrose, Trehalose, Mannitol, SorbitolAct as cryoprotectants and lyoprotectants; stabilize the native protein structure through preferential exclusion.1% - 10% (w/v)
Amino Acids Arginine, Glycine, Proline, HistidineCan suppress aggregation by various mechanisms, including acting as solubility enhancers and buffering agents.25 mM - 250 mM
Surfactants Polysorbate 20, Polysorbate 80Prevent surface-induced aggregation at air-water and container interfaces.0.001% - 0.1% (w/v)
Buffers Histidine, Acetate, Citrate, PhosphateMaintain the pH of the formulation in the optimal range for antibody stability.10 mM - 50 mM

Experimental Protocols

Forced Degradation Study Workflow

To understand the stability of this compound under various stress conditions, a forced degradation study is recommended.[12]

Forced_Degradation_Workflow start This compound Sample stress Apply Stress Conditions (pH, Temp, Light, Oxidation, Mechanical) start->stress analysis Analyze Samples at Time Points stress->analysis sec SEC-HPLC analysis->sec other Other Methods (e.g., DLS, SDS-PAGE) analysis->other data Data Analysis (Aggregation Rate, Degradation Pathways) sec->data other->data end Stability Profile data->end SEC_Workflow sample This compound Sample prepare Sample Preparation (Dilution in Mobile Phase) sample->prepare inject Injection onto SEC Column prepare->inject separate Separation by Size inject->separate detect UV Detection (280 nm) separate->detect quantify Quantification of Monomer and Aggregates detect->quantify result Aggregation Profile quantify->result Inolimomab_Pathway cluster_TCell Activated T-Cell IL2R IL-2 Receptor (CD25) Signaling Intracellular Signaling Cascade (e.g., JAK-STAT pathway) IL2R->Signaling Activation Proliferation T-Cell Proliferation & Activation Signaling->Proliferation IL2 IL-2 IL2->IL2R Binds This compound This compound This compound->IL2R Blocks Binding

References

Inolimomab Technical Support Center: Refining Treatment Protocols for Enhanced Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Inolimomab. Our resources are designed to facilitate the refinement of treatment protocols and support the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in a research setting.

Q1: What is the mechanism of action of this compound?

This compound is a murine IgG1 monoclonal antibody that targets the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1] By binding to CD25 on the surface of activated T-lymphocytes, this compound competitively inhibits the binding of IL-2, a critical cytokine for T-cell proliferation and activation.[2] This blockade of IL-2 signaling leads to a reduction in the expansion and effector functions of T-cells, which is the therapeutic basis for its use in conditions like acute Graft-versus-Host Disease (aGvHD).[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound, like many monoclonal antibodies, should be stored at 2-8°C for short-term use. For long-term storage, it is advisable to aliquot the antibody to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The antibody should be supplied in a buffer at a suitable pH, typically around 6.0, and may be sensitive to light, especially if conjugated to a fluorophore. Always refer to the manufacturer's specific instructions for storage and handling.

Q3: Can this compound be used in in vitro functional assays?

Yes, this compound is suitable for a variety of in vitro functional assays to assess its biological activity. These include:

  • T-cell Proliferation Assays: To measure the inhibition of IL-2 dependent T-cell proliferation.

  • Neutralization Assays: To quantify the ability of this compound to block the biological effects of IL-2.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays: To determine if this compound can mediate the killing of CD25-expressing target cells by effector cells like Natural Killer (NK) cells.

  • Flow Cytometry: For assessing binding to CD25 on various cell populations.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

In Vitro Cell-Based Assays
Problem Possible Cause Suggested Solution
Low or no inhibition of T-cell proliferation Inactive antibodyEnsure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles.
Low expression of CD25 on target cellsConfirm CD25 expression on your target T-cell population using flow cytometry.
Suboptimal assay conditionsOptimize cell density, IL-2 concentration, and incubation time.
High background in ELISA or Flow Cytometry Non-specific binding of this compound or secondary antibodyIncrease the concentration of blocking agents (e.g., BSA or serum). Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Include an isotype control to assess non-specific binding.
Inadequate washingIncrease the number and duration of wash steps.
Inconsistent results between replicates Pipetting errorsEnsure accurate and consistent pipetting. Use calibrated pipettes.
Cell clumpingEnsure a single-cell suspension before plating.
Edge effects in microplatesAvoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.
Immunohistochemistry (IHC)
Problem Possible Cause Suggested Solution
Weak or no staining Low this compound concentrationOptimize the antibody concentration by testing a range of dilutions.
Epitope masking by fixationPerform antigen retrieval using heat-induced (HIER) or proteolytic-induced (PIER) methods. Optimize the antigen retrieval protocol (buffer, temperature, time).[3][4][5][6][7]
Inactive antibodyVerify antibody activity using a positive control tissue known to express CD25. Ensure proper antibody storage.[5]
High background staining Primary or secondary antibody concentration too highTitrate the antibody concentrations to determine the optimal dilution.[3][7]
Non-specific antibody bindingUse a blocking solution (e.g., normal serum from the same species as the secondary antibody) before applying the primary antibody.[5]
Endogenous peroxidase or biotin activityIf using HRP-conjugated secondary antibodies, quench endogenous peroxidase activity with 3% H2O2. If using a biotin-based detection system, use an avidin/biotin blocking kit.[3][4][5]

Quantitative Data

Clinical Efficacy of this compound in Steroid-Refractory aGvHD (INO-107 Trial)

The INO-107 phase 3 randomized trial compared the efficacy of this compound to anti-thymocyte globulin (ATG) in adult patients with steroid-refractory acute GvHD.

Endpoint This compound (n=49) ATG (n=51) Reference
Overall Response Rate (Day 29) Not explicitly stated in provided abstractsNot explicitly stated in provided abstracts[8]
Overall Survival (1 Year) 46.9%39.2%[8]
Therapy Success (1 Year) 28.5%21.5%[9]
Death at 1 Year 53%60%[9]
Treatment-Related Adverse Events 14%41%[8]

Note: The primary endpoint of the INO-107 trial (overall survival at 1 year without changing baseline allocated therapy) was not met with statistical significance in the initial analysis. However, a trend towards improved overall survival was observed with this compound.[9]

Experimental Protocols

In Vitro T-Cell Proliferation Inhibition Assay

This protocol outlines a general procedure to assess the ability of this compound to inhibit IL-2-dependent T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a CD25+ T-cell line (e.g., HT-2 cells)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human IL-2

  • This compound

  • Isotype control antibody (murine IgG1)

  • Cell proliferation reagent (e.g., CFSE, BrdU, or MTT)

  • 96-well flat-bottom culture plates

Methodology:

  • Cell Preparation:

    • If using PBMCs, isolate them from healthy donor blood using density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

    • If using a T-cell line, ensure the cells are in the logarithmic growth phase.

  • Assay Setup:

    • Seed the cells in a 96-well plate at an optimized density (e.g., 1 x 10^5 cells/well).

    • Prepare serial dilutions of this compound and the isotype control antibody in complete medium.

    • Add the antibody dilutions to the respective wells.

  • Stimulation:

    • Prepare a solution of recombinant human IL-2 at a concentration known to induce robust proliferation (this should be optimized for your specific cell type).

    • Add the IL-2 solution to all wells except for the unstimulated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Proliferation:

    • At the end of the incubation period, measure cell proliferation using your chosen method:

      • CFSE: Stain cells with CFSE prior to plating. Analyze dye dilution by flow cytometry.

      • BrdU: Add BrdU to the cultures for the final 4-18 hours of incubation and detect its incorporation using an anti-BrdU antibody.

      • MTT: Add MTT reagent to the wells for the final 4 hours of culture, then solubilize the formazan crystals and measure absorbance.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the isotype control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of proliferation).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol provides a framework for evaluating the ADCC potential of this compound.

Materials:

  • CD25-expressing target cells (e.g., a transfected cell line or activated T-cells)

  • Effector cells: Natural Killer (NK) cells isolated from PBMCs

  • This compound

  • Isotype control antibody (murine IgG1)

  • Cell culture medium

  • Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent live/dead cell stain)

  • 96-well U-bottom culture plates

Methodology:

  • Cell Preparation:

    • Label the target cells with a fluorescent dye or prepare them according to the instructions of your cytotoxicity assay kit.

    • Isolate NK cells from PBMCs.

  • Assay Setup:

    • Plate the target cells in a 96-well plate (e.g., 1 x 10^4 cells/well).

    • Prepare serial dilutions of this compound and the isotype control antibody.

    • Add the antibody dilutions to the target cells and incubate for 30 minutes at 37°C to allow for opsonization.

  • Co-culture:

    • Add the NK effector cells to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Cytotoxicity:

    • Measure cell lysis using your chosen method:

      • LDH Release: Collect the supernatant and measure the activity of lactate dehydrogenase released from lysed cells.

      • Flow Cytometry: Stain the cells with a viability dye and analyze the percentage of dead target cells.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each this compound concentration and E:T ratio.

    • Determine the EC50 value (the concentration of this compound that induces 50% of the maximum specific lysis).

Visualizations

This compound Signaling Pathway

Inolimomab_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 CD25 IL-2Rα (CD25) IL-2->CD25 This compound This compound This compound->CD25 Blocks CD122 IL-2Rβ (CD122) CD25->CD122 CD132 γc (CD132) CD122->CD132 JAK1 JAK1 CD122->JAK1 JAK3 JAK3 CD132->JAK3 STAT5 STAT5 JAK1->STAT5 PI3K_Akt PI3K/Akt Pathway JAK1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway JAK1->RAS_MAPK JAK3->STAT5 Proliferation Proliferation STAT5->Proliferation Survival Survival PI3K_Akt->Survival Differentiation Differentiation RAS_MAPK->Differentiation

Caption: this compound blocks IL-2 binding to CD25, inhibiting downstream signaling pathways.

Experimental Workflow for In Vitro Proliferation Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Isolate/Culture CD25+ T-Cells D Seed Cells in 96-Well Plate A->D B Prepare Serial Dilutions of this compound & Controls E Add Antibodies to Wells B->E C Prepare IL-2 Stimulation Solution F Add IL-2 to Wells C->F D->E E->F G Incubate for 48-72 hours F->G H Measure Proliferation (e.g., MTT, CFSE) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for assessing this compound's inhibition of T-cell proliferation.

Troubleshooting Logic for Weak or No IHC Staining

Troubleshooting_IHC Start Weak or No Staining Observed Q1 Is the positive control staining correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the tissue sample known to express CD25? A1_Yes->Q2 Sol1 Check primary antibody: - Storage conditions - Expiration date - Dilution A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol4 Optimize antigen retrieval: - Method (HIER/PIER) - Buffer pH - Incubation time/temp A2_Yes->Sol4 End_Neg Result may be a true negative A2_No->End_Neg Sol2 Check secondary antibody: - Compatibility with primary - Correct dilution Sol1->Sol2 Sol3 Check detection system: - Reagent preparation - Substrate activity Sol2->Sol3 End_Reassess Re-evaluate experiment with new reagents/protocol Sol3->End_Reassess Sol5 Increase primary antibody concentration Sol4->Sol5

Caption: Decision tree for troubleshooting weak or absent IHC staining.

References

addressing variability in Inolimomab experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Inolimomab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental results when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a murine monoclonal antibody that targets the alpha chain of the Interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2] By binding to CD25 on the surface of activated T-lymphocytes, this compound blocks the binding of IL-2, a critical cytokine for T-cell proliferation and activation.[3] This inhibition of IL-2 signaling helps to dampen the inflammatory response mediated by activated T-cells, which is the therapeutic basis for its use in conditions like steroid-refractory acute graft-versus-host disease (aGVHD).[4][5]

Q2: What are the known sources of variability in this compound clinical trial results?

Clinical trial outcomes for this compound in aGVHD have shown variability. For instance, a phase 3 trial (EUDRACT 2007-005009-24) did not meet its primary endpoint of overall survival at one year, though a trend towards improved survival was observed with longer follow-up.[6][7][8] Factors that may contribute to this variability include:

  • Patient-specific factors: Disease severity (Grade IV aGVHD is a negative predictor), site of aGVHD involvement (gastrointestinal involvement is associated with a lower response rate), and the patient's immune status (severe lymphopenia is a negative predictor) have been identified as potential sources of variable response.[9]

  • Treatment Regimen: The timing of this compound administration may influence outcomes. One study suggested that initiation of treatment before day 15 of aGVHD diagnosis was a predictor of failure to respond.[9]

  • Concomitant Medications: this compound is often administered with other immunosuppressive agents like corticosteroids, and interactions or synergistic effects could contribute to variability.[10]

Q3: How should this compound be stored and handled to ensure stability?

As a monoclonal antibody, this compound's stability is crucial for its activity. While specific stability data for this compound is not publicly available, general guidelines for therapeutic antibodies should be followed:

  • Storage Temperature: Store at 2-8°C and protect from light. Do not freeze, as this can lead to aggregation and loss of activity.[11]

  • Reconstitution and Dilution: Follow the manufacturer's instructions for reconstitution and dilution. Use appropriate sterile diluents. Once diluted, use the solution promptly.

  • In-Use Stability: An in-use stability testing program should ideally be established to determine the appropriate shelf-life after reconstitution or dilution.

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Bioactivity in In Vitro Assays
Potential CauseRecommended Solution
Improper Antibody Storage and Handling Ensure this compound has been stored at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles. Confirm the antibody has not expired.
Suboptimal Assay Conditions Optimize cell density, incubation times, and reagent concentrations. Ensure the cell line used expresses sufficient levels of CD25. Activated peripheral blood mononuclear cells (PBMCs) or a CD25-expressing cell line are suitable.
Cell Line Issues Authenticate cell lines to ensure they are the correct type and are free from contamination. Mycoplasma contamination can alter cellular responses.
Reagent Quality Use high-quality, validated reagents, including cell culture media, cytokines for stimulation, and detection antibodies.
Presence of Soluble CD25 (sCD25) High levels of sCD25 in serum-containing media can neutralize this compound, reducing its effective concentration. Consider using serum-free media or quantifying sCD25 levels in your serum lots.
Issue 2: High Variability Between Experimental Replicates
Potential CauseRecommended Solution
Inconsistent Pipetting Use calibrated pipettes and employ proper pipetting techniques (e.g., reverse pipetting for viscous solutions) to ensure accurate and consistent volumes.
Cell Clumping Ensure a single-cell suspension is achieved before plating. Gently triturate cell pellets and consider using a cell strainer.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inconsistent Incubation Conditions Ensure uniform temperature and CO2 levels across all plates within the incubator. Avoid stacking plates.
Issue 3: Inconsistent Results in Flow Cytometry (CD25 Staining)
Potential CauseRecommended Solution
Insufficient Antibody Titration Perform a titration experiment to determine the optimal concentration of anti-CD25 antibody for staining.
Inadequate Blocking of Fc Receptors Pre-incubate cells with an Fc receptor blocking solution to prevent non-specific antibody binding.
Cell Viability Issues Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
Incorrect Compensation Settings When using multiple fluorochromes, ensure proper compensation is set using single-stained controls to correct for spectral overlap.
Instrument Variability Run daily quality control checks on the flow cytometer using standardized beads to ensure consistent performance.

Quantitative Data Summary

Table 1: Clinical Response to this compound in Steroid-Refractory aGVHD

StudyNumber of PatientsOverall Response RateComplete Response RateKey Findings
Retrospective Analysis[4]8563%29%Better responses observed in cutaneous aGVHD.
Piñana et al. (2006)4058%38%Patients without gastrointestinal involvement had a higher response rate.
EUDRACT 2007-005009-24[7]49 (this compound arm)28.5% (1-year survival without therapy change)Not ReportedDid not meet primary endpoint, but showed a trend for improved long-term survival.

Experimental Protocols

Disclaimer: These are example protocols and may require optimization for your specific experimental conditions.

Protocol 1: General In Vitro Bioassay for this compound Activity

This assay measures the ability of this compound to inhibit IL-2-induced T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a CD25+ T-cell line (e.g., CTLL-2)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) for PBMC activation

  • Recombinant human IL-2

  • This compound

  • Isotype control antibody

  • Cell proliferation reagent (e.g., MTS or [3H]-thymidine)

  • 96-well flat-bottom cell culture plates

Methodology:

  • Cell Preparation:

    • If using PBMCs, isolate from healthy donor blood using density gradient centrifugation.

    • Activate PBMCs by incubating with PHA (5 µg/mL) for 72 hours to induce CD25 expression.

    • Wash the activated cells and resuspend in fresh media.

    • If using a cell line, ensure cells are in the logarithmic growth phase.

  • Assay Setup:

    • Plate the cells at an optimized density (e.g., 1 x 10^5 cells/well) in a 96-well plate.

    • Prepare serial dilutions of this compound and the isotype control antibody.

    • Add the antibody dilutions to the wells and incubate for 1 hour at 37°C.

  • Stimulation:

    • Add a pre-determined optimal concentration of IL-2 to the wells. Include wells with no IL-2 as a negative control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • Add the cell proliferation reagent according to the manufacturer's instructions (e.g., add MTS reagent and incubate for 4 hours).

    • Measure the absorbance or radioactivity to determine the extent of cell proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the IL-2 stimulated control.

    • Generate a dose-response curve and determine the IC50 value.

Protocol 2: Flow Cytometry for Surface CD25 Expression

Materials:

  • Whole blood or isolated PBMCs

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc Receptor Blocking solution

  • Fluorochrome-conjugated anti-human CD25 antibody (e.g., PE-conjugated)

  • Fluorochrome-conjugated isotype control antibody

  • Viability dye (e.g., 7-AAD or propidium iodide)

  • Red Blood Cell (RBC) Lysis Buffer (if using whole blood)

Methodology:

  • Sample Preparation:

    • Collect blood in an appropriate anticoagulant tube (e.g., EDTA).

    • Aliquot 100 µL of whole blood or 1 x 10^6 PBMCs into FACS tubes.

  • Fc Receptor Blocking:

    • Add Fc receptor blocking solution and incubate for 10 minutes at room temperature.

  • Staining:

    • Add the titrated amount of anti-CD25 antibody or isotype control to the respective tubes.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • RBC Lysis (for whole blood):

    • If using whole blood, add 2 mL of 1X RBC Lysis Buffer and incubate for 10 minutes at room temperature in the dark.

    • Centrifuge and wash the cells with FACS buffer.

  • Resuspension and Viability Staining:

    • Resuspend the cell pellet in 500 µL of FACS buffer.

    • Add the viability dye shortly before analysis according to the manufacturer's instructions.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Exclude dead cells using the viability dye.

    • Determine the percentage of CD25-positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.

Visualizations

Inolimomab_Mechanism_of_Action IL2 IL-2 IL2R IL-2 Receptor (CD25, CD122, CD132) IL2->IL2R Binds Proliferation T-Cell Proliferation & Activation IL2R->Proliferation Signal Transduction This compound This compound This compound->IL2R Binds to CD25 T_Cell Activated T-Cell

Caption: this compound binds to the CD25 subunit of the IL-2 receptor on activated T-cells, blocking IL-2 binding and subsequent T-cell proliferation and activation.

Inolimomab_Bioassay_Workflow start Start prep_cells Prepare Activated T-Cells (PBMCs + PHA or CD25+ cell line) start->prep_cells plate_cells Plate Cells in 96-well Plate prep_cells->plate_cells add_ino Add Serial Dilutions of this compound & Isotype Control plate_cells->add_ino incubate1 Incubate for 1 hour add_ino->incubate1 add_il2 Add IL-2 to Stimulate Proliferation incubate1->add_il2 incubate2 Incubate for 48-72 hours add_il2->incubate2 add_prolif_reagent Add Proliferation Reagent (e.g., MTS) incubate2->add_prolif_reagent incubate3 Incubate for 4 hours add_prolif_reagent->incubate3 read_plate Read Plate (Absorbance) incubate3->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end Troubleshooting_Logic_Flow start Inconsistent Experimental Results check_reagents Are all reagents within expiry and stored correctly? start->check_reagents replace_reagents Replace expired or improperly stored reagents. check_reagents->replace_reagents No check_protocol Was the experimental protocol followed precisely? check_reagents->check_protocol Yes replace_reagents->start review_protocol Review protocol for potential deviations. Standardize all steps. check_protocol->review_protocol No check_cells Are the cells healthy and behaving as expected? check_protocol->check_cells Yes review_protocol->start cell_culture_qc Perform cell culture quality control: - Mycoplasma test - Cell line authentication - Check viability check_cells->cell_culture_qc No check_instrument Is the instrumentation calibrated and functioning correctly? check_cells->check_instrument Yes cell_culture_qc->start instrument_qc Perform instrument quality control and calibration. check_instrument->instrument_qc No consult_expert Consult with a technical expert. check_instrument->consult_expert Yes instrument_qc->start

References

Technical Support Center: Inolimomab and Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for immunogenicity with the murine monoclonal antibody, Inolimomab. The following information is presented in a question-and-answer format to address specific issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a murine monoclonal antibody that targets the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2] This receptor is expressed on the surface of activated T-lymphocytes. By binding to CD25, this compound blocks the action of interleukin-2, a key cytokine involved in the proliferation and activation of T-cells. This mechanism of action makes it a therapeutic option for conditions driven by T-cell activation, such as steroid-refractory acute graft-versus-host disease (aGvHD).[1][3][4]

Q2: What is the potential for immunogenicity with this compound?

As this compound is a murine (mouse-derived) antibody, there is a potential for it to be recognized as foreign by the human immune system, leading to an immune response. This phenomenon is known as immunogenicity. The development of anti-drug antibodies (ADAs) against murine therapeutics is a well-documented phenomenon, often referred to as a human anti-mouse antibody (HAMA) response.[5][6]

Q3: What is the Human Anti-Mouse Antibody (HAMA) response?

The HAMA response is the production of antibodies in humans against murine-derived proteins, including monoclonal antibodies like this compound.[5][6] These antibodies can have several consequences, including:

  • Reduced Efficacy: HAMA can bind to this compound, neutralizing its activity or accelerating its clearance from the body, which can lead to a loss of therapeutic effect.[5]

  • Adverse Events: The formation of immune complexes between this compound and HAMA can potentially lead to infusion reactions or other adverse events.[5]

  • Assay Interference: The presence of HAMA can interfere with immunoassays used to measure this compound concentrations or other biomarkers, leading to inaccurate results.

Q4: What is the reported incidence of anti-drug antibodies (ADAs) for this compound in clinical trials?

Publicly available data from the pivotal Phase 3 trial (INO107) of this compound in patients with steroid-refractory acute GvHD focuses primarily on efficacy and overall safety outcomes.[3] Specific quantitative data on the incidence of ADA or HAMA formation in patients treated with this compound is not detailed in these publications. For the most accurate and up-to-date information on the immunogenicity of this compound, it is recommended to consult the product's official prescribing information or contact the manufacturer directly.

Q5: How can the immunogenicity of this compound be assessed in a research setting?

The immunogenicity of this compound can be evaluated by detecting the presence of anti-Inolimomab antibodies in patient samples. A multi-tiered testing approach is generally recommended, which includes:

  • Screening Assay: To detect the presence of binding antibodies.

  • Confirmatory Assay: To confirm the specificity of the detected antibodies for this compound.

  • Characterization Assay: To determine the properties of the antibodies, such as their neutralizing capacity.

Commonly used methods include Enzyme-Linked Immunosorbent Assays (ELISA) and Electrochemiluminescence (ECL) assays.

Troubleshooting Guide

Issue: Inconsistent or high background signal in our anti-Inolimomab antibody ELISA.

  • Possible Cause: Non-specific binding of antibodies or other serum proteins to the plate.

    • Troubleshooting Tip: Ensure optimal blocking of the microplate wells. Experiment with different blocking buffers (e.g., BSA, non-fat dry milk) and incubation times.

  • Possible Cause: Issues with the quality of reagents.

    • Troubleshooting Tip: Use high-quality, purified this compound for coating and detection. Ensure proper storage and handling of all reagents.

  • Possible Cause: Presence of interfering substances in the patient samples.

    • Troubleshooting Tip: Patient serum can be complex. Consider implementing a pre-treatment step, such as acid dissociation, to disrupt potential immune complexes and reduce matrix effects.

Issue: Difficulty in detecting neutralizing antibodies.

  • Possible Cause: The functional assay is not sensitive enough.

    • Troubleshooting Tip: Optimize the cell-based neutralizing antibody assay. This may involve adjusting the cell density, the concentration of this compound, or the incubation time.

  • Possible Cause: The choice of assay format is not optimal.

    • Troubleshooting Tip: Consider alternative assay formats, such as a competitive ligand-binding assay, which may offer higher sensitivity for detecting neutralizing antibodies.

Experimental Protocols

Bridging ELISA for Detection of Anti-Inolimomab Antibodies (Screening Assay)

This protocol outlines a general procedure for a bridging ELISA to detect binding antibodies against this compound.

Materials:

  • High-binding 96-well microplates

  • Purified this compound

  • Biotinylation reagent (e.g., NHS-biotin)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample diluent (e.g., blocking buffer)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Preparation of Reagents:

    • Biotinylate a portion of the purified this compound according to the manufacturer's instructions.

    • Prepare a separate HRP-conjugated this compound or use a secondary anti-mouse HRP antibody if the bridging format is with unlabeled and biotinylated drug.

  • Coating:

    • Coat the wells of a 96-well microplate with unlabeled this compound (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times.

    • Add diluted patient samples and controls to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times.

    • Add biotinylated this compound to the wells and incubate for 1 hour at room temperature.

    • Wash the plate 3 times.

    • Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Development and Reading:

    • Wash the plate 5 times.

    • Add TMB substrate and incubate in the dark until color develops.

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm.

Data Presentation: Hypothetical Immunogenicity Data for a Murine Antibody

Since specific quantitative data for this compound is not publicly available, the following table presents a hypothetical example of how immunogenicity data for a murine monoclonal antibody might be summarized.

ParameterTreatment Group (Murine mAb)Control Group
Number of Patients Assessed100100
Incidence of Anti-Drug Antibodies (ADAs)
Any ADA Positive35 (35%)2 (2%)
Persistent ADA Positive20 (20%)0 (0%)
Neutralizing Antibodies (NAb)
NAb Positive (among ADA+)15 (43%)N/A
Clinical Impact
Infusion-Related Reactions10 (10%)3 (3%)
Loss of Response (in ADA+ patients)8 (23%)N/A

Visualizations

Signaling Pathway of this compound

Inolimomab_Mechanism IL2 Interleukin-2 (IL-2) IL2R IL-2 Receptor (IL-2R) IL2->IL2R Binds to Proliferation T-Cell Proliferation & Activation IL2R->Proliferation Initiates Signaling CD25 CD25 (IL-2Rα) TCell Activated T-Cell This compound This compound This compound->CD25 Binds to Blocked Blocked

Caption: this compound blocks the IL-2 receptor on activated T-cells.

Experimental Workflow for Immunogenicity Assessment

Immunogenicity_Workflow Start Patient Sample (Serum/Plasma) Screening Screening Assay (e.g., Bridging ELISA) Start->Screening Negative Negative for ADA Screening->Negative Result < Cut Point Positive Presumptive Positive Screening->Positive Result > Cut Point Report Report Results Negative->Report Confirmatory Confirmatory Assay (Specificity Test) Positive->Confirmatory ConfirmedNegative Confirmed Negative Confirmatory->ConfirmedNegative Signal Not Inhibited ConfirmedPositive Confirmed Positive Confirmatory->ConfirmedPositive Signal Inhibited ConfirmedNegative->Report Characterization Characterization Assay (e.g., Neutralizing Assay) ConfirmedPositive->Characterization NAbNegative Non-Neutralizing ADA Characterization->NAbNegative No Neutralizing Activity Detected NAbPositive Neutralizing ADA Characterization->NAbPositive Neutralizing Activity Detected NAbNegative->Report NAbPositive->Report

Caption: A tiered approach for assessing anti-drug antibody responses.

References

Validation & Comparative

A Comparative Guide: Inolimomab vs. Anti-Thymocyte Globulin (ATG) in Acute Graft-versus-Host Disease (aGVHD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute graft-versus-host disease (aGVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). For patients who become steroid-refractory, the prognosis is particularly poor, necessitating effective second-line therapies. This guide provides a detailed comparison of two such therapies: Inolimomab, a monoclonal antibody targeting the interleukin-2 receptor alpha chain (CD25), and anti-thymocyte globulin (ATG), a polyclonal antibody preparation targeting various T-cell surface antigens. This comparison is based on available preclinical and clinical data to inform research and drug development efforts in the field of aGVHD.

Mechanism of Action

This compound: Targeted T-Cell Inhibition

This compound is a murine monoclonal antibody that specifically targets the alpha chain of the interleukin-2 receptor (IL-2Rα), also known as CD25.[1] This receptor is a critical component of the high-affinity IL-2 receptor, which is upregulated on the surface of activated T-cells.[2] By binding to CD25, this compound competitively inhibits the binding of IL-2, a potent T-cell growth factor. This blockade of IL-2 signaling prevents the proliferation and activation of alloreactive T-cells, which are the primary mediators of aGVHD.[1] A key advantage of this targeted approach is the potential to specifically suppress the activated T-cells driving the GVHD pathology while leaving other immune cells unaffected.

cluster_TCell Activated T-Cell IL-2R IL-2 Receptor (CD25) T-Cell Proliferation T-Cell Proliferation & Activation IL-2R->T-Cell Proliferation Activates IL-2 IL-2 IL-2->IL-2R Binds to This compound This compound This compound->IL-2R Blocks

This compound's mechanism of action.
Anti-Thymocyte Globulin (ATG): Broad T-Cell Depletion

Anti-thymocyte globulin (ATG) is a purified polyclonal gamma globulin from the serum of rabbits or horses immunized with human thymocytes.[3] Its mechanism of action is broader and more complex than that of this compound. ATG contains a wide range of antibodies that recognize and bind to various surface antigens on human T-lymphocytes, including CD2, CD3, CD4, CD8, and others.[4] This binding leads to the depletion of T-cells through several mechanisms:

  • Complement-dependent cytotoxicity: ATG-coated T-cells are recognized and lysed by the complement system.[3][4]

  • Antibody-dependent cell-mediated cytotoxicity (ADCC): Natural killer (NK) cells and macrophages recognize the Fc portion of ATG bound to T-cells and induce their apoptosis.

  • Apoptosis: Binding of ATG to certain T-cell surface molecules can directly trigger programmed cell death.[4]

  • Modulation of T-cell function: ATG can also modulate T-cell activation and trafficking.

The broad T-cell depletion induced by ATG results in profound immunosuppression, which can effectively control aGVHD. However, this broad action also carries the risk of delayed immune reconstitution and an increased susceptibility to infections.[3]

cluster_TCell T-Cell T-Cell Antigens Surface Antigens (CD2, CD3, CD4, CD8, etc.) Complement Complement System T-Cell Antigens->Complement Activates NK Cell/Macrophage NK Cell / Macrophage T-Cell Antigens->NK Cell/Macrophage ADCC Apoptosis Apoptosis T-Cell Antigens->Apoptosis Induces ATG ATG ATG->T-Cell Antigens Binds to T-Cell Depletion T-Cell Depletion Complement->T-Cell Depletion Lysis NK Cell/Macrophage->T-Cell Depletion Apoptosis->T-Cell Depletion

ATG's multifaceted mechanism of action.

Preclinical Data in aGVHD Models

This compound (and anti-CD25 Antibodies)

Preclinical studies in murine models of aGVHD have demonstrated that targeting the IL-2Rα chain (CD25) can ameliorate disease severity. These studies have shown that anti-CD25 antibodies can reduce the expansion of donor T-cells and diminish infiltration into GVHD target organs. While specific quantitative data for this compound in these models is sparse in publicly available literature, the principle of IL-2Rα blockade as a therapeutic strategy for aGVHD is well-established in preclinical research.

Anti-Thymocyte Globulin (ATG)

The efficacy of ATG in preventing and treating aGVHD has been demonstrated in various preclinical models, including canine and murine models.[5] These studies have shown that ATG administration leads to a significant reduction in the incidence and severity of aGVHD. The primary mechanism observed in these models is the profound and sustained depletion of T-lymphocytes.

Experimental Protocols

A common experimental design to induce aGVHD in mice involves the following steps:

Irradiation Recipient Mice (e.g., BALB/c) Lethal Irradiation Transplantation Allogeneic Bone Marrow & Splenocyte Transplantation (from e.g., C57BL/6 donor) Irradiation->Transplantation aGVHD Development Development of aGVHD (Monitor weight loss, clinical score) Transplantation->aGVHD Development Treatment Treatment Initiation (this compound or ATG) aGVHD Development->Treatment Endpoint Analysis Endpoint Analysis (Survival, Histopathology, Immune Cell Profiling) Treatment->Endpoint Analysis

Typical experimental workflow for aGVHD mouse models.

Detailed Methodologies:

  • Animal Models: Commonly used models involve major histocompatibility complex (MHC)-mismatched donor-recipient pairs (e.g., C57BL/6 donors into BALB/c recipients) to induce a robust aGVHD.

  • Conditioning: Recipient mice typically undergo lethal total body irradiation to ablate their hematopoietic system and prevent graft rejection.

  • Cell Transplantation: A combination of T-cell depleted bone marrow cells (for hematopoietic reconstitution) and splenocytes (as a source of alloreactive T-cells) from the donor strain are injected intravenously into the recipient mice.

  • aGVHD Monitoring: The development and severity of aGVHD are monitored by regular assessment of body weight, clinical signs (e.g., posture, activity, fur texture), and survival.

  • Treatment Administration: this compound or ATG is administered at specified doses and schedules following the onset of aGVHD symptoms.

  • Endpoint Analysis: At the end of the study, tissues from target organs (e.g., liver, gut, skin) are collected for histopathological analysis to assess the degree of tissue damage. Immune cells from the spleen and peripheral blood are often analyzed by flow cytometry to determine the extent of T-cell depletion and activation.

Clinical Performance in Steroid-Refractory aGVHD

The most direct comparison of this compound and ATG in a clinical setting comes from the INO107 phase 3 randomized controlled trial.[6][7] This study enrolled adult patients with grade II-IV steroid-refractory aGVHD.

Efficacy
OutcomeThis compoundATGHazard Ratio (HR) / p-valueCitation
Overall Survival (OS) at 1 Year 46.9%39.2%HR: 0.874, p=0.28[6][7]
Long-term OS (median 58.4 months) 30.6%19.6%HR: 0.572, p=0.030[8]
Overall Response Rate at Day 29 Not reported directly in comparative trialNot reported directly in comparative trial-
Therapy Success at 1 Year 28.5%21.5%p=0.188[7]

While the primary endpoint of the INO107 trial (overall survival at 1 year without changing therapy) was not met, a trend towards improved survival with this compound was observed.[7] Importantly, a long-term follow-up analysis showed a statistically significant improvement in overall survival for patients treated with this compound compared to ATG.[8]

Safety and Tolerability
Adverse Event ProfileThis compoundATGCitation
Treatment-Related Adverse Events 14%41%[8]
Viral Infections FewerMore[6][7]
Epstein-Barr Virus (EBV) Infection 49%52.9%[8]
Serious Adverse Events (at 1 year) 96%90%[8]
Grade 3-5 Adverse Events (at 1 year) 100%98%[8]

The safety profiles of the two agents were generally similar in the INO107 trial, with a high incidence of serious adverse events in this critically ill patient population.[8] However, treatment with this compound was associated with a lower rate of treatment-related adverse events and fewer viral infections compared to ATG.[6][7][8]

Summary and Conclusion

This compound and ATG represent two distinct therapeutic strategies for the management of steroid-refractory aGVHD. This compound offers a targeted approach by specifically inhibiting the IL-2 signaling pathway in activated T-cells, while ATG induces broad T-cell depletion.

Preclinical data, although not directly comparative, supports the rationale for both approaches in mitigating aGVHD. The definitive clinical evidence from the INO107 trial and its long-term follow-up suggests that while both agents have activity, this compound may offer a long-term survival advantage over ATG in patients with steroid-refractory aGVHD.[8] Furthermore, the more targeted mechanism of this compound appears to translate into a more favorable safety profile with respect to treatment-related adverse events and viral infections.[6][7][8]

For researchers and drug development professionals, these findings highlight the potential benefits of targeted immunomodulation in aGVHD. Future research could focus on further elucidating the long-term immunological consequences of these different approaches and exploring combination strategies to enhance efficacy while minimizing toxicity. The development of more predictive preclinical models that can better translate to clinical outcomes also remains a critical area of need in the field.

References

Inolimomab: A Comparative Analysis Against a New Wave of Immunosuppressive Agents in Graft-versus-Host Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Inolimomab's efficacy against newer immunosuppressive agents in the management of graft-versus-host disease (GvHD). This document synthesizes available clinical trial data, details experimental protocols, and visualizes relevant biological pathways to offer an objective assessment of these therapies.

This compound, a murine monoclonal antibody targeting the alpha chain of the interleukin-2 receptor (IL-2Rα or CD25), has been a therapeutic option for steroid-refractory acute GvHD (aGvHD). By blocking the IL-2 signaling pathway, this compound inhibits the proliferation of activated T cells, a critical step in the pathophysiology of GvHD.[1][2] However, the landscape of GvHD treatment is rapidly evolving with the emergence of novel agents with distinct mechanisms of action. This guide compares this compound with several of these newer therapies: the JAK inhibitors Ruxolitinib and Itacitinib, the T-cell co-stimulation blocker Abatacept, and the gut-specific lymphocyte trafficking inhibitor Vedolizumab.

Comparative Efficacy of Immunosuppressive Agents in GvHD

Direct head-to-head clinical trials comparing this compound with many of the newer agents are limited. The primary comparator for this compound in major clinical trials has been anti-thymocyte globulin (ATG).[3][4][5] Therefore, this section presents a compilation of key efficacy data from separate clinical trials to facilitate an indirect comparison. The data are summarized for steroid-refractory aGvHD unless otherwise specified.

Agent (Trial)Mechanism of ActionIndication in TrialsOverall Response Rate (ORR)Overall Survival (OS)Key Adverse Events
This compound (INO107)IL-2Rα (CD25) antagonistSteroid-refractory aGvHDDay 28: Not the primary endpoint, but a durable response was noted.[3] A retrospective study showed a 63% total response rate.[6]1-year: 46.9% vs 39.2% with ATG. Long-term follow-up showed a significant OS benefit (HR 0.572).[3][7]Fewer viral infections compared to ATG. Similar rates of serious adverse events.[3]
Ruxolitinib (REACH1)JAK1/2 inhibitorSteroid-refractory aGvHDDay 28: 54.9% (26.8% Complete Response)[3]6-month estimate: ~50% in patients with steroid-refractory aGvHD.[3]Anemia, thrombocytopenia, neutropenia.[3]
Ruxolitinib (REACH2)JAK1/2 inhibitorSteroid-refractory aGvHDDay 28: 62% vs 39% with best available therapy (BAT)[8][9]Not reported as a primary outcome in the initial publication.Thrombocytopenia, anemia, neutropenia.[8]
Itacitinib (Phase 2)Selective JAK1 inhibitorLow-risk aGvHD (monotherapy)Day 28: 89% vs 86% with systemic corticosteroids[6]1-year: 88% vs 80% with systemic corticosteroids[6]Fewer serious viral and fungal infections compared to corticosteroids. Less severe leukopenia.[6]
Abatacept (Phase 2)CTLA4-Ig (blocks CD28-CD80/86 co-stimulation)Prophylaxis of aGvHDNot applicable (prophylaxis)Day 180: 98% (abatacept combo) vs 75% (CNI/MTX alone)[4]Anemia, hypertension, CMV reactivation/infection, pyrexia, pneumonia.[4]
Vedolizumab (Phase 1b)α4β7 integrin antagonistProphylaxis of GI aGvHDNot applicable (prophylaxis)High survival rate in the study population.Well-tolerated with a low incidence of overall and lower-intestinal aGvHD.[10]
Vedolizumab (Retrospective)α4β7 integrin antagonistSteroid-refractory lower GI aGvHDDay 28: 35% (20% Complete Response)[2]6-month: 35%[2]Well-tolerated, though responses were suboptimal in this heavily pre-treated population.[2]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

This compound: INO107 Phase 3 Trial
  • Objective: To compare the efficacy of this compound versus usual care (ATG) in adult patients with steroid-refractory aGvHD.

  • Study Design: A prospective, randomized, open-label, multicenter Phase 3 trial.

  • Patient Population: Adult patients with grade II-IV steroid-refractory aGvHD following allogeneic hematopoietic stem cell transplantation.

  • Treatment Arms:

    • This compound arm: this compound administered intravenously.

    • Control arm: Anti-thymocyte globulin (ATG).

  • Primary Endpoint: Overall survival (OS) at 1 year without changing the baseline allocated therapy.

  • Key Secondary Endpoints: Overall response rate at day 29, incidence of chronic GvHD, infections, and relapse of hematologic malignancy.[3][4][5]

Ruxolitinib: REACH1 Phase 2 Trial
  • Objective: To evaluate the efficacy and safety of Ruxolitinib in patients with steroid-refractory aGvHD.

  • Study Design: A multicenter, open-label, single-arm Phase 2 trial.

  • Patient Population: Patients aged ≥12 years with grade II-IV steroid-refractory aGvHD.

  • Treatment: Ruxolitinib administered orally.

  • Primary Endpoint: Overall response rate (ORR) at day 28.

  • Key Secondary Endpoints: Duration of response, overall survival, and safety.[3]

Itacitinib: Phase 2 Trial in Low-Risk aGvHD
  • Objective: To evaluate Itacitinib as a monotherapy for low-risk aGvHD.

  • Study Design: A multicenter, phase 2 trial comparing outcomes to a contemporaneous matched control cohort treated with systemic corticosteroids.

  • Patient Population: Patients with low-risk aGvHD as determined by validated clinical and biomarker staging criteria.

  • Treatment Arms:

    • Itacitinib arm: Itacitinib 200 mg/day for 28 days.

    • Control arm: Systemic corticosteroids.

  • Primary Endpoint: Overall response rate at day 28.

  • Key Secondary Endpoints: Response within 7 days, incidence of serious infections, non-relapse mortality, relapse, chronic GvHD, and survival at 1 year.[6]

Abatacept: aGvHD Prophylaxis Trial
  • Objective: To evaluate the efficacy of Abatacept for the prophylaxis of aGvHD.

  • Study Design: A randomized clinical trial.

  • Patient Population: Adults and pediatric patients (≥2 years) undergoing hematopoietic stem cell transplantation from a matched or 1 allele-mismatched unrelated donor.

  • Treatment Arms:

    • Abatacept arm: Abatacept in combination with a calcineurin inhibitor (CNI) and methotrexate (MTX).

    • Control arm: Placebo in combination with CNI and MTX.

  • Primary Endpoint: Moderate-severe (grade II-IV) aGvHD-free survival at Day 180.

  • Key Secondary Endpoints: Overall survival at Day 180.[4]

Vedolizumab: GRAPHITE Phase 3 Trial
  • Objective: To evaluate the efficacy and safety of Vedolizumab for the prophylaxis of intestinal aGvHD.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 study.

  • Patient Population: Patients undergoing allogeneic hematopoietic stem cell transplantation from unrelated donors for hematological malignancies.

  • Treatment Arms:

    • Vedolizumab arm: Intravenous infusion of Vedolizumab 300 mg on specified days pre- and post-transplant.

    • Control arm: Placebo infusion.

  • Primary Endpoint: Intestinal aGvHD-free survival by Day 180.

  • Key Secondary Endpoints: Intestinal aGvHD-free and relapse-free survival by Day +180, and Grade C-D aGvHD-free survival at Day +180.[11]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs can aid in understanding the comparative landscape of these immunosuppressive agents.

Inolimomab_Mechanism_of_Action cluster_TCell Activated T Cell cluster_Therapy Therapeutic Intervention IL2R IL-2 Receptor (CD25) Proliferation T Cell Proliferation & Survival IL2R->Proliferation IL-2 Binding GvHD Graft-versus-Host Disease Proliferation->GvHD This compound This compound This compound->Block Block->IL2R Blocks IL-2 Binding

This compound's mechanism of action.

Newer_Agents_Signaling_Pathways cluster_Ruxolitinib Ruxolitinib/Itacitinib cluster_Abatacept Abatacept cluster_Vedolizumab Vedolizumab CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK STAT STAT JAK->STAT GeneExpression Gene Expression (Inflammation) STAT->GeneExpression Ruxolitinib Ruxolitinib (JAK1/2 Inh) Itacitinib (JAK1 Inh) Ruxolitinib->JAK Inhibits APC Antigen Presenting Cell (APC) TCell T Cell CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Co-stimulation TCellActivation T Cell Activation CD28->TCellActivation Abatacept Abatacept Abatacept->CD80_86 Blocks Binding T_Cell_Gut T Cell alpha4beta7 α4β7 Integrin MAdCAM1 MAdCAM-1 (Gut Endothelium) alpha4beta7->MAdCAM1 Binding Trafficking T Cell Trafficking to Gut MAdCAM1->Trafficking Vedolizumab Vedolizumab Vedolizumab->alpha4beta7 Blocks Binding

Signaling pathways of newer immunosuppressive agents.

Experimental_Workflow General Experimental Workflow for GvHD Clinical Trials Patient_Screening Patient Screening (e.g., Steroid-Refractory aGvHD) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., ATG or BAT) Randomization->Treatment_Arm_B Follow_Up Follow-up Period Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Primary_Endpoint Primary Endpoint Assessment (e.g., Overall Survival at 1 Year) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., ORR, cGvHD, Safety) Primary_Endpoint->Secondary_Endpoints Data_Analysis Data Analysis Secondary_Endpoints->Data_Analysis

Generalized experimental workflow for GvHD clinical trials.

Conclusion

This compound remains a relevant therapeutic option for steroid-refractory aGvHD, with long-term follow-up data suggesting a survival benefit compared to ATG. However, the field of GvHD treatment has seen significant advancements with the introduction of newer agents targeting different immunological pathways. Ruxolitinib has demonstrated robust efficacy in steroid-refractory aGvHD and has become a new standard of care. Itacitinib shows promise in lower-risk patient populations with a favorable safety profile. Abatacept and Vedolizumab have shown efficacy in the prophylactic setting, a paradigm shift in GvHD management.

The choice of therapy will increasingly depend on the specific clinical scenario, including the GvHD subtype (acute vs. chronic), severity, organ involvement, and the patient's prior treatments and comorbidities. While direct comparative data is lacking, this guide provides a framework for understanding the relative positioning of this compound in the current and future landscape of GvHD therapies. Further research, including head-to-head trials, is warranted to definitively establish the optimal treatment algorithms for patients with this complex and often life-threatening condition.

References

Inolimomab and Non-Human Primate CD25: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inolimomab, a murine monoclonal antibody targeting the human CD25 antigen (the alpha chain of the IL-2 receptor), is a critical therapeutic agent for steroid-resistant acute graft-versus-host disease (aGvHD). Preclinical evaluation of such antibody-based therapeutics often necessitates the use of non-human primate (NHP) models due to their physiological and immunological similarity to humans. A crucial aspect of this evaluation is determining the cross-reactivity of the antibody with the NHP target protein. This guide provides a comparative overview of the known cross-reactivity of anti-human CD25 antibodies with NHP CD25, alongside detailed experimental protocols for researchers to assess the cross-reactivity of this compound or other anti-CD25 antibodies.

Comparative Cross-Reactivity of Anti-Human CD25 Antibodies with Non-Human Primate CD25

The following table summarizes publicly available data on the cross-reactivity of various anti-human CD25 monoclonal antibody clones with cells from commonly used non-human primate species. This data is primarily derived from flow cytometry and immunohistochemistry studies. It is important to note that the absence of data does not necessarily indicate a lack of cross-reactivity, but rather that it has not been reported in the cited literature.

Antibody CloneIsotypeReactivity with Rhesus Macaque (Macaca mulatta)Reactivity with Cynomolgus Macaque (Macaca fascicularis)Reactivity with Baboon (Papio spp.)
M-A251 Mouse IgG1, κ+ + +
CD25-4E3 Not Specified+ - Not Reported
BC96 Not SpecifiedNot ReportedNot ReportedNot Reported
2A3 Mouse IgG1, κ+ + Not Reported

Note: "+" indicates reported cross-reactivity, "-" indicates a lack of reported cross-reactivity, and "Not Reported" signifies that no data was found in the surveyed literature. The data for clones M-A251 and CD25-4E3 is based on manufacturer's data sheets and cross-reactivity charts.[1][2] Data for other clones is collated from various research publications on NHP immunology.[3]

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of antibody cross-reactivity is fundamental for the validation of NHP models in preclinical studies. Below are detailed protocols for two standard methods: flow cytometry and immunohistochemistry.

Flow Cytometry Protocol for Assessing Binding to NHP Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to determine the binding of an anti-human CD25 antibody to NHP PBMCs.

1. Materials:

  • Freshly isolated NHP peripheral blood

  • Ficoll-Paque or similar density gradient medium

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • This compound or test anti-human CD25 antibody

  • Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated anti-mouse IgG)

  • Isotype control antibody (murine IgG1)

  • Fixation/Permeabilization solution (if assessing intracellular markers)

  • Cell staining buffer (PBS with 2% FBS)

  • Flow cytometer

2. Method:

  • Isolate PBMCs: Dilute whole blood 1:1 with PBS and carefully layer onto Ficoll-Paque. Centrifuge at 400 x g for 30 minutes at room temperature without brake.

  • Collect and Wash: Carefully aspirate the PBMC layer and transfer to a new tube. Wash the cells twice with PBS.

  • Cell Counting and Viability: Resuspend the cell pellet in cell staining buffer and perform a cell count and viability assessment using trypan blue exclusion.

  • Staining: Aliquot approximately 1 x 10^6 cells per tube.

  • Primary Antibody Incubation: Add the test anti-human CD25 antibody (e.g., this compound) at a predetermined optimal concentration. In a separate tube, add the isotype control antibody at the same concentration. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with cold cell staining buffer.

  • Secondary Antibody Incubation: Resuspend the cell pellets in the fluorochrome-conjugated secondary antibody diluted in cell staining buffer. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with cold cell staining buffer.

  • Acquisition: Resuspend the cells in 500 µL of cell staining buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Analyze the histogram of fluorescence intensity for the test antibody compared to the isotype control. A significant shift in fluorescence indicates cross-reactivity.

Immunohistochemistry (IHC) Protocol for Assessing Binding to NHP Lymphoid Tissue

This protocol describes how to assess antibody binding to cryopreserved NHP tissue sections.

1. Materials:

  • Fresh-frozen NHP lymphoid tissue (e.g., spleen, lymph node)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Acetone (pre-chilled at -20°C)

  • PBS

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • This compound or test anti-human CD25 antibody

  • Biotinylated secondary antibody (e.g., biotinylated anti-mouse IgG)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

2. Method:

  • Sectioning: Cut 5-10 µm thick sections of OCT-embedded frozen tissue using a cryostat and mount on charged microscope slides.

  • Fixation: Fix the sections in pre-chilled acetone for 10 minutes at -20°C. Air dry for 30 minutes.

  • Blocking: Rehydrate the sections in PBS and then block non-specific binding by incubating with blocking solution for 30 minutes at room temperature.

  • Primary Antibody Incubation: Apply the test anti-human CD25 antibody at its optimal dilution. Apply an isotype control antibody on a separate section. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Wash: Wash the slides three times with PBS.

  • Enzyme Conjugate Incubation: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash: Wash the slides three times with PBS.

  • Detection: Apply the DAB substrate solution and incubate until the desired brown color develops. Monitor under a microscope.

  • Counterstaining: Rinse with distilled water and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip with a permanent mounting medium.

  • Analysis: Examine the slides under a light microscope to assess the staining pattern and intensity of the test antibody compared to the isotype control.

Visualizing Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_flow_cytometry Flow Cytometry cluster_ihc Immunohistochemistry cluster_results Results nhp_blood NHP Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) nhp_blood->pbmc_isolation fc_staining Cell Staining (Primary & Secondary Ab) pbmc_isolation->fc_staining nhp_tissue NHP Lymphoid Tissue cryosectioning Cryosectioning nhp_tissue->cryosectioning ihc_staining Tissue Staining (Primary & Secondary Ab) cryosectioning->ihc_staining fc_acquisition Data Acquisition fc_staining->fc_acquisition fc_analysis Data Analysis fc_acquisition->fc_analysis cross_reactivity Cross-Reactivity Determination fc_analysis->cross_reactivity ihc_detection Detection (DAB) ihc_staining->ihc_detection ihc_analysis Microscopic Analysis ihc_detection->ihc_analysis ihc_analysis->cross_reactivity

Caption: Experimental workflow for determining antibody cross-reactivity.

il2_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_response Cellular Response il2r IL-2 Receptor Complex (CD25, CD122, CD132) jak_stat JAK-STAT Pathway il2r->jak_stat Activates pi3k_akt PI3K-Akt Pathway il2r->pi3k_akt Activates mapk_erk MAPK/ERK Pathway il2r->mapk_erk Activates il2 IL-2 il2->il2r Binds This compound This compound This compound->il2r Blocks proliferation T-Cell Proliferation jak_stat->proliferation survival Survival pi3k_akt->survival differentiation Differentiation mapk_erk->differentiation

Caption: this compound's mechanism of action in blocking IL-2 signaling.

Conclusion

The selection of an appropriate non-human primate model for the preclinical assessment of this compound and other anti-human CD25 antibodies is critically dependent on the confirmation of cross-reactivity. While direct evidence for this compound's binding to NHP CD25 is lacking in publicly accessible literature, the data available for other murine anti-human CD25 clones suggest a high probability of cross-reactivity with Old World monkeys such as rhesus and cynomolgus macaques. However, it is imperative for researchers to empirically validate this for their specific antibody and NHP species using standardized protocols such as those provided in this guide. This due diligence will ensure the relevance and translatability of preclinical safety and efficacy data, ultimately facilitating the successful clinical development of these important immunomodulatory therapeutics.

References

Navigating Preclinical Graft-versus-Host Disease: A Comparative Analysis of Inolimomab and Alternative Long-Term Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – In the landscape of preclinical research for graft-versus-host disease (GVHD), a significant challenge remains in the long-term management of this often-fatal complication of allogeneic hematopoietic stem cell transplantation. This guide provides a comparative analysis of Inolimomab, a monoclonal antibody targeting the interleukin-2 receptor alpha chain (CD25), against two prominent alternative therapies, Ruxolitinib and Mesenchymal Stromal Cells (MSCs), with a focus on their long-term efficacy and underlying mechanisms in preclinical models.

This compound, and other anti-CD25 antibodies, function by blocking the IL-2 signaling pathway, which is crucial for the proliferation of activated T cells that drive GVHD.[1][2][3] Preclinical evidence for this class of drugs, while not extensive in long-term follow-up for this compound specifically, points towards a targeted immunosuppressive effect. In contrast, Ruxolitinib, a JAK1/2 inhibitor, and MSCs, with their immunomodulatory and regenerative properties, represent alternative strategies that have shown considerable promise in preclinical GVHD models.

This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear comparison of these therapeutic approaches, including quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.

Comparative Efficacy in Preclinical GVHD Models

The following tables summarize quantitative outcomes from preclinical studies investigating anti-CD25 antibodies, Ruxolitinib, and MSCs in murine models of GVHD. It is important to note that direct head-to-head long-term follow-up studies are limited, and the data presented here is a synthesis from various independent studies.

Therapeutic Agent GVHD Model Key Efficacy Endpoint Results (Treated vs. Control) Citation(s)
Anti-CD25 Monoclonal Antibody Murine allogeneic BMTImproved Survival & Reduced GVHD ScoreSignificant improvement in survival and reduction in clinical GVHD scores compared to control groups.[4]
Ruxolitinib Murine sclerodermatous cGVHDAttenuated Clinical & Pathological SeveritySignificantly attenuated clinical and pathological severity of GVHD in the skin.[1]
Ruxolitinib Murine steroid-refractory aGVHD & cGVHDImproved Survival & Reduced GVHD ScoresSignificantly improved survival and reduced GVHD scores, even when initiated after steroid failure.[3]
Mesenchymal Stromal Cells (MSCs) Murine aGVHDReduced Mortality & Clinical ScoresSignificantly reduced GVHD-associated mortality and clinical scores.[5]
Mesenchymal Stromal Cells (MSCs) Murine cGVHDAmeliorated cGVHD SymptomsLower cutaneous cGVHD scores and improved survival.[6]
Therapeutic Agent GVHD Model Mechanism of Action Noteworthy Preclinical Findings Citation(s)
Anti-CD25 Monoclonal Antibody Murine allogeneic BMTBlocks IL-2 signaling in activated T cells, inhibiting their proliferation.Functionally inactivates, rather than depletes, CD4+CD25+ T regulatory cells in some models.[7]
Ruxolitinib Murine aGVHD & cGVHDInhibits JAK1/2 signaling, reducing pro-inflammatory cytokine production and T-cell activation.Suppresses IFN-γ produced by T cells and MCP-1 expression in macrophages.[1]
Mesenchymal Stromal Cells (MSCs) Murine aGVHD & cGVHDExert immunomodulatory effects through paracrine signaling and promote tissue repair.Can boost thymic regeneration and improve immune reconstitution.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing GVHD in murine models, which are commonly used to test the efficacy of novel therapeutics.

Allogeneic Bone Marrow Transplantation Model for Acute GVHD
  • Recipient Mice: BALB/c (H-2d) mice, 8-12 weeks old.

  • Donor Mice: C57BL/6 (H-2b) mice, 8-12 weeks old.

  • Conditioning Regimen: Recipient mice are lethally irradiated with a total dose of 8-9 Gy of total body irradiation (TBI), often split into two doses separated by a few hours to minimize toxicity.[8]

  • Transplantation: Recipient mice are intravenously injected with a combination of T-cell depleted bone marrow cells (e.g., 5 x 10^6 cells) and splenocytes (e.g., 5 x 10^6 cells) from donor mice.

  • Monitoring and Endpoints:

    • Survival: Monitored daily.

    • GVHD Clinical Score: Assessed 2-3 times per week based on weight loss, posture, activity, fur texture, and skin integrity. Each parameter is scored on a scale of 0 to 2.[5]

    • Histopathology: Target organs (liver, skin, colon) are collected at specified time points for histological analysis of GVHD pathology.

Sclerodermatous Chronic GVHD Model
  • Recipient Mice: C57BL/6 (H-2b) mice.

  • Donor Mice: LP/J (H-2b) mice.

  • Transplantation: Recipient mice receive an intraperitoneal injection of donor splenocytes and bone marrow cells.

  • Monitoring and Endpoints:

    • Clinical Score: Assessed weekly for signs of scleroderma, including skin thickening and hair loss.

    • Histopathology: Skin biopsies are taken to assess for dermal fibrosis and inflammation.

Xenogeneic GVHD Model
  • Recipient Mice: Immunodeficient strains such as NOD-scid IL2Rγnull (NSG) mice.

  • Human Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Transplantation: NSG mice are sublethally irradiated (e.g., 2 Gy TBI) and then intravenously injected with human PBMCs (e.g., 1-2 x 10^7 cells).

  • Monitoring and Endpoints:

    • Survival: Monitored daily.

    • GVHD Clinical Score: Assessed as described for the allogeneic model.

    • Human T-cell Engraftment: The percentage of human CD45+ cells in the peripheral blood is monitored weekly by flow cytometry.

Visualizing Mechanisms and Workflows

To further elucidate the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

G cluster_0 IL-2 Signaling Pathway and this compound Action IL-2 IL-2 IL-2R (CD25) IL-2R (CD25) IL-2->IL-2R (CD25) Binds to Activated T-Cell Activated T-Cell IL-2R (CD25)->Activated T-Cell Activates Proliferation & Effector Function Proliferation & Effector Function Activated T-Cell->Proliferation & Effector Function Leads to This compound This compound This compound->IL-2R (CD25) Blocks G Donor Mice Donor Mice BM & Spleen Cell Isolation BM & Spleen Cell Isolation Donor Mice->BM & Spleen Cell Isolation Recipient Mice Recipient Mice Irradiation Irradiation Recipient Mice->Irradiation Cell Injection (IV) Cell Injection (IV) Irradiation->Cell Injection (IV) BM & Spleen Cell Isolation->Cell Injection (IV) GVHD Monitoring GVHD Monitoring Cell Injection (IV)->GVHD Monitoring Data Analysis Data Analysis GVHD Monitoring->Data Analysis G cluster_endpoints Long-Term Follow-up Endpoints Therapeutic Intervention Therapeutic Intervention Anti-CD25 mAb Anti-CD25 mAb Therapeutic Intervention->Anti-CD25 mAb Ruxolitinib Ruxolitinib Therapeutic Intervention->Ruxolitinib MSCs MSCs Therapeutic Intervention->MSCs Survival Analysis Survival Analysis Anti-CD25 mAb->Survival Analysis Histopathological Analysis Histopathological Analysis Anti-CD25 mAb->Histopathological Analysis Chronic GVHD Scoring Chronic GVHD Scoring Ruxolitinib->Chronic GVHD Scoring Ruxolitinib->Histopathological Analysis Immunological Reconstitution Immunological Reconstitution MSCs->Immunological Reconstitution MSCs->Histopathological Analysis

References

A Comparative Analysis of Inolimomab and Daclizumab: Targeting the IL-2 Receptor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Inolimomab and daclizumab, two monoclonal antibodies that target the alpha subunit (CD25) of the interleukin-2 (IL-2) receptor. While both drugs share a common target, their clinical development, approved indications, and safety profiles have diverged significantly. This analysis synthesizes data from key clinical trials to offer an objective overview of their performance, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Daclizumab

FeatureThis compoundDaclizumab
Primary Indication Steroid-refractory acute graft-versus-host disease (aGvHD)[1]Relapsing forms of multiple sclerosis (MS)[2]
Target CD25 (alpha subunit of IL-2 receptor)[1][3]CD25 (alpha subunit of IL-2 receptor)[2]
Mechanism of Action Blocks the binding of IL-2 to the high-affinity IL-2 receptor on activated T-cells, inhibiting their proliferation.[1][4]Blocks the high-affinity IL-2 receptor, leading to a reduction in activated T-cell responses and an expansion of CD56bright natural killer cells.[2][5]
Regulatory Status Undergoing clinical development; a Biologics License Application (BLA) was submitted to the FDA.[6]Voluntarily withdrawn from the market in 2018 due to safety concerns, including severe liver injury and inflammatory brain disorders.[2][7][8]
Source Mouse monoclonal antibody[3]Humanized monoclonal antibody[2]

Mechanism of Action: Targeting the IL-2 Receptor

Both this compound and daclizumab exert their immunomodulatory effects by targeting the CD25 subunit of the IL-2 receptor. This receptor exists in three forms with varying affinities for IL-2: low (CD25 alone), intermediate (CD122/CD132), and high (CD25/CD122/CD132). Activated T-lymphocytes, which play a crucial role in autoimmune diseases and transplant rejection, express the high-affinity IL-2 receptor. By binding to CD25, both drugs prevent IL-2 from binding to its high-affinity receptor, thereby inhibiting the proliferation and activation of these pathogenic T-cells.[1][9][10]

Daclizumab's mechanism is thought to also shift IL-2 signaling towards the intermediate-affinity receptor, which is not blocked by the drug.[2][5] This leads to an expansion of CD56bright natural killer (NK) cells, which have immunoregulatory functions.[2][5]

IL-2 Receptor Signaling Pathway and Drug Intervention cluster_receptor T-Cell Surface IL2R_beta IL-2Rβ (CD122) IL2R_gamma IL-2Rγ (CD132) CD25 IL-2Rα (CD25) High_Affinity_Receptor High-Affinity IL-2 Receptor JAK_STAT JAK-STAT Pathway High_Affinity_Receptor->JAK_STAT PI3K_AKT PI3K-AKT Pathway High_Affinity_Receptor->PI3K_AKT MAPK MAPK Pathway High_Affinity_Receptor->MAPK IL2 IL-2 IL2->High_Affinity_Receptor Binds Drug This compound / Daclizumab Drug->CD25 Blocks Proliferation T-Cell Proliferation & Activation JAK_STAT->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation

Caption: IL-2 receptor signaling and the inhibitory action of this compound and daclizumab.

Clinical Efficacy: A Tale of Two Indications

A direct head-to-head comparison of this compound and daclizumab in the same clinical setting is not available. Therefore, this analysis presents the pivotal trial data for each drug in its respective primary indication.

This compound in Steroid-Refractory Acute Graft-versus-Host Disease

The key clinical trial for this compound is the Phase 3 INO-107 study, which compared its efficacy against anti-thymocyte globulin (ATG) in adult patients with steroid-refractory aGvHD.

Table 1: Efficacy of this compound in the INO-107 Trial [6][11][12]

EndpointThis compound (n=49)Anti-thymocyte Globulin (ATG) (n=51)p-value
Overall Survival at 1 Year 46.9%39.2%0.11 (not statistically significant)
Long-Term Overall Survival (median 58.4 months) 30.6%19.6%0.030
Therapy Success at 1 Year *28.5%21.5%0.188
Overall Response Rate at Day 29 Not ReportedNot Reported-
Cumulative Incidence of Chronic GvHD 31%34%0.91

*Therapy success was defined as overall survival at 1 year without changing the baseline allocated therapy.[11]

Daclizumab in Relapsing-Remitting Multiple Sclerosis

Daclizumab's efficacy in relapsing-remitting MS was primarily established in the SELECT and DECIDE clinical trials.

Table 2: Efficacy of Daclizumab in the SELECT and DECIDE Trials [13][14][15][16]

EndpointSELECT (Daclizumab 150 mg vs. Placebo, 52 weeks)DECIDE (Daclizumab 150 mg vs. Interferon beta-1a, up to 144 weeks)
Annualized Relapse Rate (ARR) 0.21 vs. 0.46 (54% reduction, p<0.0001)0.22 vs. 0.39 (45% reduction, p<0.001)
Proportion of Relapse-Free Patients 81% vs. 64% (p<0.0001)Not Reported
New or Newly Enlarging T2 Lesions Not Reported54% reduction vs. Interferon beta-1a (p<0.001)
24-Week Confirmed Disability Progression Not ReportedHazard Ratio 0.73 vs. Interferon beta-1a (p=0.0332)

Safety and Tolerability

The safety profiles of this compound and daclizumab reflect their different clinical contexts and ultimately, their differing fates in clinical use.

This compound

In the INO-107 trial, the incidence of severe adverse events was high in both the this compound and ATG arms, which is expected in this patient population. However, treatment-related adverse events were less frequent with this compound.

Table 3: Safety Profile of this compound in the INO-107 Trial [6][12]

Adverse EventThis compound (n=49)Anti-thymocyte Globulin (ATG) (n=51)
Any Grade 3-5 AE 100%98%
Serious AEs 96%90%
Treatment-Related AEs 14%41%
AEs Leading to Discontinuation 14%4%
Deaths due to AEs 53%59%
Viral Infections (Epstein-Barr) 49%52.9%
Daclizumab

Daclizumab's use was associated with a risk of serious adverse events, which ultimately led to its market withdrawal. These included severe liver injury and immune-mediated disorders.

Table 4: Common and Serious Adverse Events with Daclizumab in MS Trials [7][17][18][19][20]

Adverse Event CategoryIncidence
Common AEs (>10%) Nasopharyngitis, upper respiratory tract infection, headache, rash, influenza
Infections ~50-60%
Cutaneous Events ~28-45%
Hepatic Events (Elevated Transaminases) ~15-25%
Serious Hepatic Events ~1-2%
Serious Infections ~3%
Immune-Mediated Disorders ~2% (including encephalitis)

Experimental Protocols

INO-107 Study (this compound)
  • Study Design: A Phase 3, randomized, open-label, multicenter trial.[12]

  • Patient Population: Adult patients with steroid-refractory acute GvHD (Grade II-IV) following allogeneic hematopoietic stem cell transplantation.[6]

  • Intervention:

    • This compound arm: this compound administered intravenously.

    • Control arm: Anti-thymocyte globulin (ATG).[12]

  • Primary Endpoint: Overall survival at 1 year without changing the baseline allocated therapy.[11][12]

  • Key Secondary Endpoints: Overall response rate at day 29, incidence of chronic GvHD, infections, and relapse of hematologic malignancy.[6]

INO-107 Trial Workflow Patients Adults with Steroid-Refractory aGvHD (Grade II-IV) Randomization Randomization Patients->Randomization Inolimomab_Arm This compound Randomization->Inolimomab_Arm ATG_Arm Anti-thymocyte Globulin (ATG) Randomization->ATG_Arm Follow_Up Follow-up Inolimomab_Arm->Follow_Up ATG_Arm->Follow_Up Primary_Endpoint Primary Endpoint: Overall Survival at 1 Year without Treatment Change Follow_Up->Primary_Endpoint

Caption: Simplified workflow of the INO-107 clinical trial for this compound.
DECIDE Study (Daclizumab)

  • Study Design: A Phase 3, randomized, double-blind, active-controlled, multicenter trial.[15]

  • Patient Population: Patients aged 18-55 with relapsing-remitting multiple sclerosis.[21]

  • Intervention:

    • Daclizumab arm: 150 mg subcutaneous injection every 4 weeks (with weekly intramuscular placebo).[15]

    • Control arm: Interferon beta-1a 30 mcg intramuscular injection weekly (with subcutaneous placebo every 4 weeks).[15]

  • Duration: 96 to 144 weeks.[15]

  • Primary Endpoint: Annualized relapse rate (ARR).[15]

  • Key Secondary Endpoints: Number of new or newly enlarging T2-hyperintense lesions, and proportion of patients with confirmed disability progression.[17]

DECIDE Trial Workflow Patients Patients with Relapsing-Remitting MS Randomization Randomization Patients->Randomization Daclizumab_Arm Daclizumab 150mg SC every 4 weeks + Placebo IM weekly Randomization->Daclizumab_Arm IFN_Arm Interferon beta-1a 30mcg IM weekly + Placebo SC every 4 weeks Randomization->IFN_Arm Follow_Up Follow-up for 96-144 weeks Daclizumab_Arm->Follow_Up IFN_Arm->Follow_Up Primary_Endpoint Primary Endpoint: Annualized Relapse Rate (ARR) Follow_Up->Primary_Endpoint

Caption: Simplified workflow of the DECIDE clinical trial for daclizumab.

Conclusion

This compound and daclizumab, despite their shared molecular target, represent distinct therapeutic strategies for different immunological diseases. This compound shows promise as a potential treatment for the challenging condition of steroid-refractory aGvHD, with long-term survival benefits observed in its pivotal Phase 3 trial.[11] Daclizumab demonstrated significant efficacy in reducing disease activity in relapsing-remitting MS.[13][22] However, its journey was cut short by a safety profile that included rare but severe and unpredictable immune-mediated toxicities, leading to its withdrawal from the market.[2][8]

This comparative analysis underscores the critical importance of a thorough evaluation of both efficacy and long-term safety in the development of immunomodulatory therapies. While targeting a specific pathway may yield therapeutic benefits, the broader immunological consequences must be carefully considered. For researchers and drug development professionals, the stories of this compound and daclizumab offer valuable lessons in the nuanced landscape of immune system modulation.

References

A Head-to-Head Analysis of Inolimomab and Basiliximab: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of immunosuppressive therapies, understanding the nuances of available monoclonal antibodies is paramount. This guide provides a detailed comparison of two such agents, Inolimomab and Basiliximab, both of which target the interleukin-2 (IL-2) receptor alpha chain (CD25). While they share a common target, their clinical applications, and the body of evidence supporting them, differ significantly. This guide synthesizes the available data to offer a clear, objective comparison.

Mechanism of Action: A Shared Target

Both this compound and Basiliximab are monoclonal antibodies that function as IL-2 receptor antagonists.[1][2] Their primary mechanism involves binding to the alpha chain (CD25) of the high-affinity IL-2 receptor on the surface of activated T-lymphocytes.[3][4] This binding competitively inhibits the binding of IL-2, a critical cytokine for T-cell proliferation and activation.[2][5] By blocking this signaling pathway, both drugs effectively suppress the immune response, which is crucial in preventing allograft rejection and treating immune-mediated conditions like graft-versus-host disease.[6][7]

This compound is a murine monoclonal antibody, while Basiliximab is a chimeric (mouse-human) monoclonal antibody.[6][8] This structural difference can have implications for immunogenicity and half-life, though direct comparative data on this aspect is limited.

cluster_TCell Activated T-Cell IL-2R IL-2 Receptor (CD25) Proliferation T-Cell Proliferation & Activation IL-2R->Proliferation Initiates IL-2 Interleukin-2 (IL-2) IL-2->IL-2R Binds to Inolimomab_Basiliximab This compound or Basiliximab Inolimomab_Basiliximab->IL-2R Blocks Suppression Immune Response Suppression Patients Adult Patients with Steroid-Refractory aGVHD Randomization Randomization Patients->Randomization Inolimomab_Arm This compound Arm (n=49) Randomization->Inolimomab_Arm ATG_Arm ATG Arm (n=51) Randomization->ATG_Arm Outcome Primary Outcome: Overall Survival at 1 Year Inolimomab_Arm->Outcome ATG_Arm->Outcome Patients De Novo Renal Transplant Recipients Randomization Randomization Patients->Randomization Basiliximab_Arm Basiliximab Arm + Triple Therapy Randomization->Basiliximab_Arm Placebo_Arm Placebo Arm + Triple Therapy Randomization->Placebo_Arm Outcome Primary Outcome: Acute Rejection Rate at 6 Months Basiliximab_Arm->Outcome Placebo_Arm->Outcome

References

Inolimomab in Steroid-Refractory Acute Graft-versus-Host Disease: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Inolimomab in the context of steroid-refractory acute Graft-versus-Host Disease (GvHD), a life-threatening complication following allogeneic hematopoietic stem cell transplantation. The performance of this compound is objectively compared with alternative therapeutic agents, supported by experimental data from key clinical trials.

Executive Summary

This compound, a monoclonal antibody targeting the alpha chain of the interleukin-2 receptor (CD25), has demonstrated a clinical benefit in long-term survival for patients with steroid-refractory acute GvHD when compared to anti-thymocyte globulin (ATG). While the primary endpoint of the pivotal phase 3 INO-107 trial was not met at the one-year mark, a long-term follow-up revealed a statistically significant improvement in overall survival. In the evolving landscape of GvHD treatment, newer agents such as the JAK inhibitor Ruxolitinib have shown significant efficacy in achieving overall response. This guide presents a comparative analysis of the available data to inform research and development in this critical area.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials of this compound and its comparators in the treatment of steroid-refractory GvHD.

Table 1: Efficacy of this compound vs. Anti-Thymocyte Globulin (ATG) in the INO-107 Trial

Efficacy EndpointThis compound (n=49)ATG (n=51)p-value
1-Year Overall Survival 28.5%21.5%0.28[1]
Long-Term Overall Survival (Median 58.4 months) 30.6%19.6%0.030[2]
1-Year Treatment Failure 53%60%-
Hazard Ratio for Death (Long-Term) 0.572-0.030[2]

Table 2: Safety Profile of this compound vs. ATG in the INO-107 Trial

Adverse Event (1-Year)This compound (n=49)ATG (n=51)
At least one Serious AE 96%90%
At least one Grade 3, 4, or 5 AE 100%98%
AE related to treatment 14%41%
Fewer Viral Infections Observed in this compound arm-

Table 3: Comparative Efficacy of Second-Line Therapies for Steroid-Refractory Acute GvHD

TherapyTrialOverall Response Rate (ORR)Complete Response (CR)Key Survival Data
This compound INO-107 (vs. ATG)--30.6% OS at median 58.4 months[2]
Ruxolitinib REACH2 (vs. BAT)62% at Day 2834% at Day 28Median FFS: 5.0 months[3]
Belumosudil ROCKstar (cGVHD)74-77% (Best ORR)-Median DOR: 54 weeks[4]
Ibrutinib Phase 1b/2 (cGVHD)67% (Best ORR)-71% of responders had sustained response ≥20 weeks[5]

BAT: Best Available Therapy; cGVHD: chronic Graft-versus-Host Disease; DOR: Duration of Response; FFS: Failure-Free Survival; OS: Overall Survival

Experimental Protocols

This compound (INO-107 Trial)
  • Patient Population: Adult patients with steroid-refractory acute GvHD.

  • Treatment Regimen: this compound was administered intravenously at a dose of 0.3 mg/kg per day for the induction phase, followed by 0.2 mg/kg per day for the maintenance phase.[6]

  • Comparator: The control group received rabbit anti-thymocyte globulin (ATG) at a dose of 2.5 mg/kg for four consecutive days.[6]

  • Primary Objective: To evaluate the overall survival at one year without changing the baseline allocated therapy.[1]

Ruxolitinib (REACH2 Trial)
  • Patient Population: Patients aged ≥12 years with Grade II-IV steroid-refractory acute GvHD.

  • Treatment Regimen: Ruxolitinib was administered at a starting dose of 10 mg twice daily.

  • Comparator: Best available therapy as chosen by the investigator, which could include ATG, extracorporeal photopheresis, mesenchymal stromal cells, low-dose methotrexate, mycophenolate mofetil, everolimus, sirolimus, etanercept, or infliximab.[7]

  • Primary Endpoint: Overall response rate at Day 28.[3]

Mechanism of Action & Signaling Pathways

This compound is a murine monoclonal antibody that specifically targets the alpha chain (CD25) of the high-affinity interleukin-2 (IL-2) receptor on the surface of activated T-lymphocytes.[8] By blocking the binding of IL-2 to its receptor, this compound inhibits T-cell proliferation and activation, a critical step in the pathophysiology of GvHD.

IL-2 Receptor Signaling Pathway Blockade by this compound

IL2_Signaling_Blockade cluster_TCell Activated T-Cell cluster_downstream Downstream Signaling IL2R IL-2 Receptor (CD25, CD122, CD132) JAK_STAT JAK-STAT Pathway IL2R->JAK_STAT PI3K_Akt PI3K/Akt Pathway IL2R->PI3K_Akt MAPK MAPK Pathway IL2R->MAPK Proliferation T-Cell Proliferation & Activation JAK_STAT->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation IL2 Interleukin-2 (IL-2) IL2->IL2R Binds to This compound This compound This compound->IL2R Blocks

Caption: this compound blocks IL-2 binding to its receptor on activated T-cells.

Pathophysiology of Acute GvHD and Therapeutic Intervention Points

GvHD_Pathway cluster_initiation Phase 1: Initiation cluster_priming Phase 2: T-Cell Priming & Differentiation cluster_effector Phase 3: Effector Phase cluster_intervention Therapeutic Interventions Conditioning Conditioning Regimen (Chemo/Radiation) Tissue_Damage Host Tissue Damage Conditioning->Tissue_Damage PAMPs_DAMPs Release of PAMPs/DAMPs Tissue_Damage->PAMPs_DAMPs APC_Activation Host APC Activation PAMPs_DAMPs->APC_Activation Donor_TCell Donor T-Cells APC_Activation->Donor_TCell Antigen Presentation TCell_Activation T-Cell Activation & Proliferation Donor_TCell->TCell_Activation IL-2 Signaling Th1_Th17 Differentiation to Th1/Th17 Effector Cells TCell_Activation->Th1_Th17 Migration Migration to Target Organs Th1_Th17->Migration Cytokine_Storm Cytokine Storm (TNF-α, IFN-γ) Migration->Cytokine_Storm Target_Organ_Damage Target Organ Damage (Skin, GI Tract, Liver) Cytokine_Storm->Target_Organ_Damage This compound This compound (Anti-CD25) This compound->TCell_Activation Inhibits Ruxolitinib Ruxolitinib (JAK inhibitor) Ruxolitinib->TCell_Activation Inhibits (downstream)

Caption: Key phases of aGvHD pathogenesis and intervention points.

Conclusion

The meta-analysis of available clinical trial data indicates that this compound offers a long-term survival advantage over ATG for patients with steroid-refractory acute GvHD. However, the treatment landscape is rapidly evolving, with newer agents like Ruxolitinib demonstrating high overall response rates. The choice of second-line therapy will depend on a comprehensive evaluation of efficacy, safety, and individual patient factors. Further head-to-head comparative trials are warranted to definitively establish the optimal treatment sequencing for this challenging patient population. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development of more effective therapies for GvHD.

References

Safety Operating Guide

Navigating the Disposal of Inolimomab: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The primary determinant for the proper disposal of any MAB, including Inolimomab, is its classification as either a "naked" antibody or one that is conjugated to a hazardous substance, such as a cytotoxic drug or a radioisotope.[1] A thorough risk assessment is the mandatory first step before proceeding with any disposal procedures.[1][2]

Risk Assessment and Disposal Pathways

Naked Monoclonal Antibodies: this compound, in its unconjugated form, is a protein and is not typically classified as a hazardous or cytotoxic agent.[1][3] However, due to the potential for immunogenic or allergic reactions from occupational exposure, caution is advised.[1][4] Waste generated from naked MABs should generally be handled as biohazardous waste.

Conjugated Monoclonal Antibodies: If this compound is conjugated to a cytotoxic agent (as in an antibody-drug conjugate or ADC) or a radioisotope, it must be treated as hazardous waste.[1][3] In these cases, disposal procedures for cytotoxic or radioactive waste must be strictly followed.

The following logical workflow provides a step-by-step decision-making process for the proper disposal of this compound waste:

Decision workflow for the proper disposal of monoclonal antibody waste.

Summary of Disposal Procedures

The appropriate disposal method for this compound waste depends on its form and the presence of any conjugated hazardous materials. The following table summarizes the recommended disposal streams.

Waste Type Naked this compound (Biohazardous Waste) Conjugated this compound (Hazardous/Cytotoxic Waste)
Liquid Waste Decontaminate via autoclaving or chemical disinfection, followed by disposal according to institutional and local regulations.[1][5]Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not use bleach for decontamination.[1]
Solid Waste (Non-Sharps) Place in biohazard bags and treat as regulated medical waste. Autoclaving prior to disposal is a common practice.[5][6]Place in designated cytotoxic waste containers (often yellow or black).[1][7]
Sharps (Needles, Syringes, etc.) Dispose of in a puncture-resistant biohazard sharps container.[1][6][7]Dispose of in a puncture-resistant cytotoxic sharps container (often yellow).[1]
Final Disposal Method Via the institution's regulated medical waste stream, often involving a licensed medical waste vendor.[5]High-temperature incineration through a certified hazardous waste management service.[1][8]

Experimental Protocols for Decontamination

While specific decontamination parameters for this compound are not available, general protocols for biohazardous waste can be applied for naked MABs.

Autoclaving (Steam Sterilization): This is a common and effective method for decontaminating biohazardous liquid and solid waste.

  • Objective: To sterilize waste by subjecting it to high-pressure saturated steam at 121°C.

  • Methodology:

    • Collect solid waste in autoclave-safe biohazard bags.[5] For liquid waste, use vented, autoclavable containers.

    • Add a small amount of water to solid waste bags to ensure steam generation.

    • Place an autoclave indicator tape or internal chemical indicator in the load to verify sterilization.

    • Autoclave at 121°C for a minimum of 30-60 minutes.[1] The duration may need to be extended for larger loads to ensure steam penetration.

    • Once the cycle is complete and the waste has cooled, it can be disposed of in the regulated medical waste stream.

Chemical Disinfection (for liquid waste):

  • Objective: To inactivate the biological activity of the MAB in liquid waste.

  • Methodology:

    • Prepare a fresh solution of a suitable disinfectant, such as a 10% bleach solution (0.5% sodium hypochlorite).

    • Add the disinfectant to the liquid waste to achieve the desired final concentration.

    • Allow for a sufficient contact time (e.g., at least 30 minutes) to ensure inactivation.

    • After decontamination, the liquid may be permissible for sewer disposal, but it is crucial to check and comply with local and institutional regulations.[5]

Important Considerations:

  • Consult Safety Data Sheets (SDS): Always attempt to obtain the manufacturer-provided SDS for this compound, as it will contain specific handling and disposal information.[9][10][11][12][13]

  • Institutional Policies: Adhere to your institution's specific waste management policies and procedures.[2][5]

  • Regulatory Compliance: Ensure compliance with local, state, and federal regulations for pharmaceutical and biohazardous waste disposal, such as those from the EPA and DEA in the United States.[8][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling MABs and their associated waste.[4][16] For conjugated MABs, additional PPE such as double gloving and disposable gowns may be necessary.[1]

  • Training: Ensure all personnel handling this compound are trained on the potential hazards and the correct disposal procedures.[3][17]

References

Essential Safety and Logistical Information for Handling Inolimomab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of therapeutic agents like Inolimomab is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical plans based on established guidelines for handling monoclonal antibodies (mAbs). These procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is critical when handling monoclonal antibodies. The selection of PPE is based on a risk assessment of the specific procedures being performed. For a new monoclonal antibody like this compound, it is prudent to adopt a cautious approach.

Recommended PPE for Handling this compound:

PPE CategoryRecommendation
Gloves Wear two pairs of chemotherapy-tested nitrile gloves. Change gloves regularly and immediately if they become contaminated.
Eye Protection Use safety glasses with side shields or goggles. A face shield may be necessary if there is a risk of splashes.
Lab Coat A disposable, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner glove.
Respiratory For procedures that may generate aerosols (e.g., reconstitution of lyophilized powder, centrifugation), a fit-tested N95 respirator or higher level of respiratory protection should be used within a biological safety cabinet (BSC).

It is mandatory to adhere to these PPE requirements to mitigate potential health risks associated with handling monoclonal antibodies.[1][2]

Operational Plans: Handling and Preparation

All manipulations of this compound, including reconstitution and dilution, should be performed in a Class II Biological Safety Cabinet (BSC) to protect both the product and the personnel. Aseptic technique must be strictly followed to maintain sterility.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal prep_start Gather all necessary materials don_ppe Don appropriate PPE prep_start->don_ppe enter_bsc Work within a Biological Safety Cabinet don_ppe->enter_bsc reconstitute Reconstitute/dilute this compound using aseptic technique enter_bsc->reconstitute use Perform experimental procedures reconstitute->use spill Manage spills promptly use->spill If spill occurs dispose_sharps Dispose of sharps in a designated container use->dispose_sharps dispose_waste Dispose of contaminated waste in biohazard bags spill->dispose_waste dispose_sharps->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Figure 1. A streamlined workflow for the safe handling and disposal of this compound.

Disposal Plans

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Sharps: All needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.

  • Liquid Waste: Unused this compound and contaminated liquids should be disposed of in accordance with institutional and local regulations for pharmaceutical waste. This may involve collection in a designated hazardous waste container.

  • Solid Waste: All contaminated items, including gloves, gowns, bench paper, and vials, should be placed in clearly labeled biohazard waste bags.

  • Decontamination: All work surfaces and equipment should be decontaminated with an appropriate disinfectant after work is completed.

In the absence of a specific Safety Data Sheet for this compound, it is recommended to handle it with the same precautions as other potent biological agents.[1] Always consult with your institution's environmental health and safety department for specific guidance on waste disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent further contamination.

  • PPE: Don appropriate PPE before beginning cleanup.

  • Contain: For liquid spills, cover with absorbent material.

  • Clean: Clean the area with an appropriate disinfectant, working from the outside in.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your supervisor and the institutional safety office.[1]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their work. This proactive approach to laboratory safety builds a foundation of trust and reliability in the professional research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.